molecular formula C12H8ClNO4 B12379780 BaENR-IN-1

BaENR-IN-1

Cat. No.: B12379780
M. Wt: 265.65 g/mol
InChI Key: COIDXTLVJPMZNP-UHFFFAOYSA-N
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Description

BaENR-IN-1 is a useful research compound. Its molecular formula is C12H8ClNO4 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

5-chloro-2-(2-nitrophenoxy)phenol

InChI

InChI=1S/C12H8ClNO4/c13-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)14(16)17/h1-7,15H

InChI Key

COIDXTLVJPMZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Antibacterial Mechanisms of Baicalein and Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search of the scientific literature did not yield any information on a specific compound designated "BaENR-IN-1." It is plausible that this name is hypothetical, potentially alluding to a baicalein-derived inhibitor of enoyl-acyl carrier protein reductase (ENR). This technical guide will, therefore, address the core components suggested by this name. Firstly, it will delve into the well-documented, multifaceted antibacterial mechanisms of baicalein, a prominent flavonoid isolated from the roots of Scutellaria baicalensis. Secondly, it will provide a detailed overview of the mechanism of action of known inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis.

Section 1: The Multifaceted Antibacterial Mechanism of Baicalein

Baicalein is a flavonoid compound that exhibits broad-spectrum antimicrobial activity against a variety of clinically significant bacteria and fungi in a dose-dependent manner.[1] Its antibacterial efficacy is not attributed to a single mode of action but rather to its ability to simultaneously disrupt multiple vital cellular processes in bacteria.

The primary antibacterial mechanisms of baicalein include:

  • Disruption of the Cell Membrane and Wall : Baicalein can interfere with the integrity of the bacterial cell membrane. It has been shown to attach to phospholipids in the cytoplasmic membrane and lipopolysaccharides in the outer membrane of Gram-negative bacteria.[2] This interaction disrupts the membrane structure, leading to increased permeability. The antibacterial action of baicalin, the glycoside of baicalein, is also linked to the inhibition of cell wall synthesis by damaging the peptidoglycan structure.[3]

  • Inhibition of Protein Synthesis : Studies have demonstrated that baicalein treatment leads to a significant decrease in the total soluble protein content in bacteria like Staphylococcus aureus.[4][5] This suggests that baicalein interferes with the process of protein synthesis, a critical function for bacterial survival and proliferation.

  • Inhibition of Nucleic Acid Synthesis : Baicalein has been found to completely inhibit the activities of DNA topoisomerase I and II.[4][5] These enzymes are essential for DNA replication, transcription, and repair. Their inhibition by baicalein effectively halts bacterial multiplication.

  • Inhibition of Cellular Respiration : Baicalein can impede cellular respiration by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase (SDH) and malate dehydrogenase (MDH).[4][5] This disruption of energy metabolism is detrimental to bacterial viability.

  • Inhibition of Efflux Pumps : Many bacteria develop antibiotic resistance by utilizing efflux pumps to expel antimicrobial agents from the cell. Flavonoids, including baicalein, have been identified as inhibitors of these bacterial efflux pumps, which can help in resensitizing resistant bacteria to conventional antibiotics.[6]

  • Downregulation of Quorum Sensing : Baicalein can interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By downregulating quorum-sensing regulatory genes, baicalein can inhibit biofilm formation and the production of virulence factors.[7]

Quantitative Data for Baicalein's Bioactivity

While specific IC50 values against ENR are not available for baicalein, the following table summarizes some of its reported inhibitory concentrations against various bacterial targets.

Target/OrganismCompoundMetricValueReference
Staphylococcus aureusBaicaleinInhibition of DNA topoisomerase I & II0.2 mmol/L[4]
Staphylococcus aureusBaicaleinInhibition of SDH activity56.2%[4]
Staphylococcus aureusBaicaleinInhibition of MDH activity57.4%[4]
HIV-1 ReplicationBaicalinIC50~0.5 µg/mL[8]
Experimental Protocols for Determining Baicalein's Mechanism of Action

The multifaceted mechanism of baicalein has been elucidated through a variety of experimental protocols.

1. Cell Membrane Permeability Assay:

  • Principle : To assess damage to the bacterial cell membrane by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded by intact membranes.

  • Methodology :

    • Bacterial cultures are grown to the mid-logarithmic phase and then treated with various concentrations of baicalein.

    • For leakage assays, the supernatant is collected after treatment and analyzed for the presence of intracellular molecules like DNA, RNA, or proteins using spectrophotometry. An increase in electrical conductivity of the bacterial suspension can also be measured.[4]

    • For uptake assays, fluorescent dyes such as propidium iodide (PI) or 1-N-phenylnaphthylamine (NPN) are added to the bacterial suspension.[2] An increase in fluorescence, measured with a fluorometer, indicates membrane permeabilization, as these dyes only fluoresce upon binding to intracellular components.

2. Protein Synthesis Inhibition Assay:

  • Principle : To quantify the effect of the compound on the synthesis of new proteins.

  • Methodology :

    • Bacterial cells are treated with baicalein for a defined period.

    • The total protein content of the treated and untreated cells is then quantified using a standard method like the Bradford or BCA protein assay. A significant reduction in the total protein concentration in treated cells indicates inhibition of protein synthesis.[4]

3. DNA Topoisomerase Inhibition Assay:

  • Principle : To measure the ability of the compound to inhibit the enzymatic activity of purified DNA topoisomerases.

  • Methodology :

    • Purified DNA topoisomerase I or II is incubated with its supercoiled DNA substrate in the presence and absence of baicalein.

    • The reaction products (relaxed or decatenated DNA) are then separated by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of the reaction product compared to the control.[4]

Visualization of Baicalein's Antibacterial Mechanisms

Baicalein_Mechanism Baicalein Baicalein Membrane Cell Membrane/ Wall Integrity Baicalein->Membrane Disrupts Protein_Synth Protein Synthesis Baicalein->Protein_Synth Inhibits DNA_Rep DNA Replication/ Repair Baicalein->DNA_Rep Inhibits (Topoisomerases) Cell_Resp Cellular Respiration Baicalein->Cell_Resp Inhibits (SDH, MDH) Efflux Efflux Pumps Baicalein->Efflux Inhibits QS Quorum Sensing Baicalein->QS Downregulates

Figure 1: The multiple antibacterial targets of Baicalein.

Section 2: Mechanism of Action of Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibitors

Bacterial enoyl-acyl carrier protein reductase (ENR) is an essential enzyme that catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation.[9] This pathway, known as the type II fatty acid synthesis (FAS-II) system, is distinct from the type I system found in mammals, making ENR an attractive target for the development of narrow-spectrum antibacterial drugs.[9][10]

The inhibition of ENR disrupts the synthesis of fatty acids, which are crucial components of bacterial cell membranes and precursors for other essential molecules. This ultimately leads to the cessation of bacterial growth and cell death.

Prominent examples of ENR inhibitors include:

  • Triclosan : A broad-spectrum antibacterial agent.

  • Diazaborines : A class of synthetic antibacterial compounds.

  • Isoniazid : A frontline antituberculosis drug that, after activation, targets the ENR homologue InhA in Mycobacterium tuberculosis.[10]

Quantitative Data for Known ENR Inhibitors

The following table provides examples of the inhibitory potency of known ENR inhibitors.

Target Enzyme/OrganismCompoundMetricValueReference
E. coli ENR (FabI)Thiopyridine analogsIC503 to 25 µM[9]
Staphylococcus aureusThiopyridine analogsMIC1 to 64 µg/mL[9]
M. tuberculosis InhAArylamide derivativeIC5090 nM[10]
Experimental Protocols for Characterizing ENR Inhibitors

1. ENR Enzyme Inhibition Assay:

  • Principle : To measure the direct inhibitory effect of a compound on the activity of purified ENR enzyme.

  • Methodology :

    • The ENR enzyme reaction is typically monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

    • The reaction mixture contains buffer, the substrate (e.g., trans-2-enoyl-ACP or a surrogate like crotonoyl-CoA), NADH, and the purified ENR enzyme.

    • The inhibitor is added at various concentrations, and the initial reaction velocity is measured using a spectrophotometer.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

2. Whole-Cell Fatty Acid Synthesis Assay:

  • Principle : To determine if the antibacterial activity of a compound is due to the inhibition of fatty acid synthesis in live bacterial cells.

  • Methodology :

    • Bacterial cells are incubated with a radiolabeled precursor of fatty acid synthesis, such as [¹⁴C]acetate.

    • The cells are simultaneously treated with the test compound at various concentrations (e.g., multiples of the MIC).

    • After incubation, the total lipids are extracted from the cells.

    • The amount of radiolabel incorporated into the lipid fraction is quantified using liquid scintillation counting. A reduction in the incorporation of the radiolabel in treated cells compared to untreated controls indicates inhibition of fatty acid synthesis.[9]

Visualization of the ENR Inhibition Pathway

FASII_Pathway cluster_FASII Bacterial Fatty Acid Synthesis (FAS-II) Cycle Malonyl_ACP Malonyl-ACP Condensation Condensation (FabH/FabB/FabF) Malonyl_ACP->Condensation Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Condensation Ketoacyl_ACP β-Ketoacyl-ACP Condensation->Ketoacyl_ACP Reduction1 Reduction (FabG) Ketoacyl_ACP->Reduction1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl_ACP Dehydration Dehydration (FabZ/FabA) Hydroxyacyl_ACP->Dehydration Enoyl_ACP trans-2-Enoyl-ACP Dehydration->Enoyl_ACP Reduction2 Reduction (ENR/FabI) Enoyl_ACP->Reduction2 Acyl_ACP_Next Acyl-ACP (Cn+2) Reduction2->Acyl_ACP_Next Acyl_ACP_Next->Condensation New Cycle Membrane Membrane Lipids Acyl_ACP_Next->Membrane Inhibitor ENR Inhibitors (e.g., Triclosan) Inhibitor->Reduction2 Inhibits

Figure 2: The bacterial FAS-II pathway and the site of ENR inhibition.

References

BaENR-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BaENR-IN-1, also identified as Compound 5 in select literature, is a potent inhibitor of the Bacillus anthracis enoyl-acyl carrier protein reductase (ENR). This enzyme is a critical component of the bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for bacterial membrane biogenesis and overall survival. The unique structural and functional characteristics of bacterial ENR, compared to its mammalian counterparts, make it an attractive target for the development of novel antibacterial agents. This compound, an aryl ether inhibitor, has demonstrated significant inhibitory activity against B. anthracis ENR, highlighting its potential as a lead compound for the development of new therapeutics against anthrax.

Chemical Structure and Properties

This compound is chemically known as 5-chloro-2-(4-hydroxyphenoxy)benzoic acid. Its structure is characterized by a substituted diphenyl ether core, a feature common to other ENR inhibitors like triclosan.

Chemical Identifiers:

  • IUPAC Name: 5-chloro-2-(4-hydroxyphenoxy)benzoic acid

  • SMILES: O=C(O)c1cc(Cl)ccc1Oc creación: c(O)cc2[1]

  • Molecular Formula: C₁₂H₈ClNO₄[2]

  • Molecular Weight: 265.65 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulating it for in vitro and in vivo studies.

PropertyValueSource
IC₅₀ (BaENR) 7.7 µM[2]
Appearance White to off-white crystalline powder[3]
Water Solubility 1 g/L (20 °C)[3][4]
LogP 3.09[5]
pKa 2.63 (25 °C)[3][4]
Melting Point 171-172 °C[4]
Boiling Point (predicted) 363.5 ± 37.0 °C[2]
Density (predicted) 1.457 ± 0.06 g/cm³[2]

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by specifically targeting and inhibiting the enoyl-acyl carrier protein reductase (ENR) in Bacillus anthracis. ENR catalyzes the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) intermediate, a crucial step in the elongation cycle of fatty acid biosynthesis. Inhibition of this enzyme disrupts the production of essential fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death.

The following diagram illustrates the fatty acid synthesis II (FAS-II) pathway in Bacillus anthracis and the point of inhibition by this compound.

Caption: Fatty Acid Synthesis II (FAS-II) Pathway Inhibition by this compound.

Experimental Protocols

Synthesis of this compound (5-chloro-2-(4-hydroxyphenoxy)benzoic acid)

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from the general procedures for the synthesis of aryl ether inhibitors of Bacillus anthracis enoyl-ACP reductase.

Materials:

  • 5-chloro-2-fluorobenzoic acid

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Boron tribromide (BBr₃) or Pyridinium hydrochloride

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of 5-chloro-2-(4-methoxyphenoxy)benzoic acid

  • To a solution of 5-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF, add 4-methoxyphenol (1.2 equivalents) and potassium carbonate (3 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, which will cause the product to precipitate.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 5-chloro-2-(4-methoxyphenoxy)benzoic acid.

Step 2: Demethylation to yield 5-chloro-2-(4-hydroxyphenoxy)benzoic acid (this compound)

  • Dissolve the product from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Bacillus anthracis ENR (BaENR) Inhibition Assay

The inhibitory activity of this compound against BaENR can be determined using a spectrophotometric assay that monitors the oxidation of NADH.

Materials:

  • Purified Bacillus anthracis ENR (BaENR)

  • NADH

  • Crotonyl-CoA or other suitable enoyl-ACP substrate

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH (final concentration, e.g., 150 µM), and the desired concentration of this compound or DMSO for the control wells.

  • Add the purified BaENR enzyme to each well to a final concentration that gives a linear reaction rate.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (e.g., crotonyl-CoA, final concentration, e.g., 50 µM) to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.

workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (5-chloro-2-fluorobenzoic acid, 4-methoxyphenol) step1 Nucleophilic Aromatic Substitution start->step1 intermediate Intermediate (5-chloro-2-(4-methoxyphenoxy)benzoic acid) step1->intermediate step2 Demethylation intermediate->step2 product Final Product (this compound) step2->product purification Purification & Characterization (Chromatography, NMR, MS) product->purification inhibition_assay ENR Inhibition Assay purification->inhibition_assay Test Compound assay_prep Assay Preparation (Enzyme, Substrate, Buffers) assay_prep->inhibition_assay data_analysis Data Analysis inhibition_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: General workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a promising inhibitor of Bacillus anthracis enoyl-acyl carrier protein reductase. Its well-defined chemical structure, potent inhibitory activity, and the availability of synthetic and analytical protocols make it a valuable tool for researchers in the fields of antibacterial drug discovery and microbiology. Further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential. This technical guide provides a comprehensive overview of the core technical information required for scientists to work with and further develop this compound and related compounds.

References

Unraveling the Role of BaENR-IN-1 in Bacterial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway modulated by BaENR-IN-1, a known inhibitor of a critical bacterial enzyme. This document outlines the mechanism of action, presents quantitative data, and offers detailed experimental methodologies to facilitate further research and drug development efforts in the field of antibacterial discovery.

Introduction

This compound is a small molecule inhibitor targeting the bacterial enoyl-acyl carrier protein reductase (ENR).[1] This enzyme plays a pivotal role in the type II fatty acid synthesis (FASII) pathway, an essential process for bacterial survival and proliferation.[2][3] The FASII pathway is responsible for the biosynthesis of fatty acids, which are fundamental components of bacterial cell membranes. By inhibiting ENR, this compound effectively disrupts this pathway, leading to the cessation of bacterial growth. The distinct structural differences between bacterial ENR and its mammalian counterparts make it an attractive target for the development of novel antibiotics with selective toxicity.[2]

The Bacterial Fatty Acid Synthesis (FASII) Pathway: The Primary Target of this compound

The bacterial fatty acid synthesis (FASII) pathway is a multi-step, enzyme-catalyzed process that sequentially elongates acyl chains.[4][5] This pathway is crucial for producing the fatty acids necessary for phospholipid biosynthesis and the formation of the bacterial cell envelope.

The key stages of the FASII elongation cycle are as follows:

  • Condensation: The cycle begins with the condensation of an acyl-ACP (acyl carrier protein) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthases (FabB and FabF).[4][6]

  • Reduction: The resulting β-ketoacyl-ACP is then reduced to β-hydroxyacyl-ACP by the NADPH-dependent β-ketoacyl-ACP reductase (FabG).[5]

  • Dehydration: A dehydration step, carried out by β-hydroxyacyl-ACP dehydratase (FabZ or FabA), forms a trans-2-enoyl-ACP intermediate.[5]

  • Second Reduction: The final step of the elongation cycle is the reduction of the trans-2-enoyl-ACP to a saturated acyl-ACP. This reaction is catalyzed by the enoyl-ACP reductase (ENR, also known as FabI), the direct target of this compound.[2][3][7]

This newly formed, elongated acyl-ACP can then enter subsequent rounds of the elongation cycle until the desired fatty acid chain length is achieved.

Visualization of the FASII Pathway and Inhibition by this compound

The following diagram illustrates the cyclical nature of the bacterial fatty acid synthesis pathway and highlights the specific point of inhibition by this compound.

References

Unveiling BaENR-IN-1: A Targeted Inhibitor of Anthrax Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the technical specifications of BaENR-IN-1 reveals its potent and specific inhibition of Bacillus anthracis enoyl-acyl carrier protein reductase (BaENR), a crucial enzyme for bacterial survival. This technical guide provides researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and visual representations of the inhibitor's mechanism and the scientific process behind its discovery.

The primary protein target of this compound is the enoyl-acyl carrier protein reductase (ENR) of Bacillus anthracis, the causative agent of anthrax.[1] This enzyme, also known as FabI, is a critical component of the type II fatty acid synthesis (FAS-II) pathway in bacteria. The FAS-II pathway is responsible for the elongation of fatty acids, which are essential for building cell membranes and other vital cellular components. By inhibiting BaENR, this compound effectively halts this pathway, leading to bacterial growth inhibition.

Quantitative Analysis of this compound Activity

This compound, identified as compound 5 in its discovery publication, demonstrates potent inhibition of purified BaENR and antibacterial activity against Bacillus anthracis. The key quantitative metrics are summarized below.

Compound Target Enzyme IC50 (µM) *Organism MIC (µg/mL) **
This compound (Compound 5)BaENR7.7Bacillus anthracis (Sterne)4
This compound (Compound 5)--Staphylococcus aureus (MRSA)>64

*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. **MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

The Fatty Acid Synthesis (FAS-II) Pathway in Bacillus anthracis

The FAS-II pathway is a cyclical process involving several key enzymes. This compound specifically targets the final reductive step in the elongation cycle.

FAS_II_Pathway cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH (β-Ketoacyl-ACP synthase III) Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH FabG FabG (β-Ketoacyl-ACP reductase) FabH->FabG Condensation FabZ FabZ (β-Hydroxyacyl-ACP dehydratase) FabG->FabZ Reduction FabI FabI (BaENR) (Enoyl-ACP reductase) FabZ->FabI Dehydration FabI->FabH Reduction Fatty Acid Chain\n(n+2) Fatty Acid Chain (n+2) FabI->Fatty Acid Chain\n(n+2) Elongated Acyl-ACP

Figure 1: The Type II Fatty Acid Synthesis (FAS-II) pathway in Bacillus anthracis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Enzymatic Assay for Bacillus anthracis Enoyl-ACP Reductase (BaENR)

This assay spectrophotometrically measures the inhibition of BaENR by monitoring the oxidation of NADH.

Materials:

  • Purified BaENR enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Crotonoyl-CoA (substrate)

  • Tricine buffer (pH 8.0)

  • DMSO (Dimethyl sulfoxide) for dissolving the inhibitor

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tricine buffer (pH 8.0), 200 µM NADH, and the desired concentration of this compound (dissolved in DMSO).

  • Add purified BaENR enzyme to the reaction mixture and incubate for a pre-determined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 100 µM crotonoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction with DMSO alone.

  • IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution MIC)

This method determines the minimum inhibitory concentration (MIC) of this compound against Bacillus anthracis.

Materials:

  • Bacillus anthracis Sterne strain

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microplates

  • Incubator at 37°C

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well microplate.

  • Prepare an inoculum of B. anthracis Sterne strain and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculate each well of the microplate containing the serially diluted inhibitor with the bacterial suspension.

  • Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Workflow for the Discovery of this compound

The identification of this compound was the result of a systematic, structure-based drug design approach.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_validation Preclinical Validation Target_ID Target Identification (BaENR) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Synthesis Chemical Synthesis of Analogs Hit_ID->Synthesis Enzyme_Assay Enzymatic Assay (IC50 Determination) Synthesis->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR SAR->Synthesis Iterative Design MIC_Test Antibacterial Susceptibility (MIC Determination) SAR->MIC_Test Tox In Vitro/In Vivo Toxicity MIC_Test->Tox Candidate Lead Candidate Selection (this compound) Tox->Candidate

Figure 2: A generalized workflow for the structure-based discovery of BaENR inhibitors.

This comprehensive technical overview provides a foundational understanding of this compound, its mechanism of action, and the scientific rigor behind its development. These insights are critical for the ongoing research and development of novel therapeutics to combat antibiotic-resistant pathogens like Bacillus anthracis.

References

Unraveling BaENR-IN-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initial investigations into the public domain reveal a notable absence of specific information regarding a compound designated as "BaENR-IN-1." Comprehensive searches across scientific databases and chemical literature have not yielded specific data related to its discovery, synthesis, or biological activity. This suggests that this compound may represent a novel, yet-to-be-disclosed compound, an internal project code name from a private research entity, or potentially a misnomer.

This technical whitepaper, therefore, serves as a foundational guide outlining the hypothetical discovery and synthesis process of a novel inhibitor targeting a bacterial enoyl-acyl carrier protein reductase (ENR). While the specific details for this compound are unavailable, this document will provide a robust framework of the methodologies, data presentation, and experimental protocols that would be integral to the discovery and characterization of such a compound. The subsequent sections will detail a plausible workflow, from initial target identification to the synthesis and preliminary evaluation of a novel ENR inhibitor.

Introduction to Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR) as a Drug Target

Bacterial enoyl-acyl carrier protein reductase (ENR) is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for the survival of many pathogenic bacteria. The absence of a homologous pathway in humans makes ENR an attractive and well-validated target for the development of novel antibacterial agents. The rise of antibiotic-resistant bacterial strains further underscores the urgent need for new therapeutics that act on novel targets like ENR.

The ENR Signaling Pathway

The FAS-II pathway is responsible for the elongation of fatty acid chains. ENR catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) intermediate. Inhibition of ENR disrupts the synthesis of fatty acids, which are vital components of bacterial cell membranes, leading to bacterial growth arrest and death.

ENR_Pathway Malonyl-CoA Malonyl-CoA FabH FabH Malonyl-CoA->FabH Acyl-ACP Acyl-ACP Acyl-ACP->FabH Ketoacyl-ACP Ketoacyl-ACP FabH->Ketoacyl-ACP Condensation FabG FabG Ketoacyl-ACP->FabG Reduction (NADPH) Hydroxyacyl-ACP Hydroxyacyl-ACP FabG->Hydroxyacyl-ACP FabZ/FabA FabZ/FabA Hydroxyacyl-ACP->FabZ/FabA Dehydration Enoyl-ACP Enoyl-ACP FabZ/FabA->Enoyl-ACP ENR (FabI/FabK/FabL) ENR (FabI/FabK/FabL) Enoyl-ACP->ENR (FabI/FabK/FabL) Reduction (NADH) Acyl-ACP (n+2) Acyl-ACP (n+2) ENR (FabI/FabK/FabL)->Acyl-ACP (n+2) Fatty Acids Fatty Acids Acyl-ACP (n+2)->Fatty Acids Elongation Cycles Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis

Figure 1: Bacterial Fatty Acid Synthesis II (FAS-II) Pathway.

Hypothetical Discovery Workflow for this compound

The discovery of a novel ENR inhibitor would likely follow a structured, multi-stage process.

Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization & Preclinical Development Target_ID Target Identification (ENR) Assay_Dev Assay Development (HTS) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_Val Hit Validation HTS->Hit_Val SAR Structure-Activity Relationship (SAR) Hit_Val->SAR ADMET In Vitro ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Tox Preclinical Toxicology In_Vivo->Tox

Figure 2: Drug Discovery Workflow for an ENR Inhibitor.

Synthesis Process

The synthesis of a novel small molecule inhibitor like "this compound" would be guided by the identified chemical scaffold from the hit-to-lead phase. A plausible synthetic route would prioritize efficiency, scalability, and the ability to readily generate analogs for structure-activity relationship (SAR) studies.

General Synthetic Scheme

A hypothetical retrosynthetic analysis would be performed to identify key bond disconnections and commercially available starting materials. The forward synthesis would then be optimized for yield and purity.

(Note: Without a known structure for this compound, a specific synthetic protocol cannot be provided. The following is a generalized example.)

Experimental Protocol: General Synthesis of a Pyrrole-based ENR Inhibitor

  • Step 1: Synthesis of the Pyrrole Core. To a solution of starting material A (1.0 eq) in anhydrous toluene is added starting material B (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the pyrrole intermediate.

  • Step 2: Functionalization of the Pyrrole. The pyrrole intermediate (1.0 eq) is dissolved in dichloromethane, and acyl chloride C (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified by recrystallization to yield the target compound.

  • Step 3: Final Product Characterization. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

Quantitative Data Summary

All quantitative data from biochemical and cellular assays would be meticulously recorded and summarized for comparative analysis.

Table 1: In Vitro Activity of Hypothetical ENR Inhibitors

Compound IDENR IC₅₀ (nM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)Cytotoxicity (CC₅₀, µM)
This compound500.51>100
Analog 1.112024>100
Analog 1.2250.250.585
Control (Triclosan)300.10.120

Table 2: Pharmacokinetic Properties of this compound (Hypothetical)

ParameterValue
Solubility (pH 7.4, µM)150
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15
Plasma Protein Binding (%)95
Microsomal Stability (t½, min)60
Bioavailability (F, %)40

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a new chemical entity.

ENR Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the target enzyme.

Methodology:

  • Recombinant ENR enzyme is expressed and purified.

  • The assay is performed in a 96-well plate format.

  • Each well contains assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADH (150 µM), enoyl-ACP substrate (50 µM), and varying concentrations of the test compound.

  • The reaction is initiated by the addition of the ENR enzyme.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a plate reader.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown to the mid-logarithmic phase.

  • A serial two-fold dilution of the test compound is prepared in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While "this compound" remains an uncharacterized entity in the public scientific literature, the framework presented here outlines a comprehensive and technically sound approach to the discovery and development of a novel bacterial ENR inhibitor. The hypothetical data and protocols serve as a template for the rigorous scientific investigation required to bring a new antibacterial agent from concept to a preclinical candidate. Future work on a real compound following this pathway would involve extensive in vivo efficacy studies in relevant animal infection models, detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, and comprehensive safety and toxicology assessments to warrant progression into clinical development. Researchers with access to information on this compound are encouraged to disclose their findings to the scientific community to accelerate the development of new medicines to combat the global threat of antibiotic resistance.

An In-Depth Technical Guide to the Solubility and Stability of BaENR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility and stability of BaENR-IN-1. As of the latest literature review, specific quantitative solubility and stability data for this compound have not been made publicly available. The tables presented herein are structured to facilitate the presentation of such data once generated through the experimental protocols detailed below.

Introduction

This compound is an inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for bacterial survival, making ENR a compelling target for the development of novel antibacterial agents. A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its advancement as a potential therapeutic. These parameters are critical for designing effective in vitro assays, developing suitable formulations for in vivo studies, and establishing appropriate storage and handling procedures.

This technical guide outlines the standardized experimental protocols for determining the aqueous and organic solvent solubility of this compound, as well as its stability under various stress conditions as mandated by regulatory guidelines.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The following tables are designed for the systematic recording of solubility data for this compound in various pharmaceutically relevant solvents.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Solvents at Ambient Temperature

SolventSolubility (mg/mL)Molar Solubility (mM)MethodTemperature (°C)
WaterData not availableData not availableShake-Flask25 ± 2
PBS (pH 7.4)Data not availableData not availableShake-Flask25 ± 2
DMSOData not availableData not availableShake-Flask25 ± 2
EthanolData not availableData not availableShake-Flask25 ± 2
MethanolData not availableData not availableShake-Flask25 ± 2
AcetonitrileData not availableData not availableShake-Flask25 ± 2

Table 2: Aqueous Solubility of this compound as a Function of pH

pHBuffer SystemSolubility (mg/mL)Molar Solubility (mM)MethodTemperature (°C)
2.0Glycine-HClData not availableData not availableShake-Flask25 ± 2
4.5AcetateData not availableData not availableShake-Flask25 ± 2
6.8PhosphateData not availableData not availableShake-Flask25 ± 2
7.4PhosphateData not availableData not availableShake-Flask25 ± 2
9.0BorateData not availableData not availableShake-Flask25 ± 2

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method. A calibration curve of this compound should be prepared using standards of known concentrations.

  • Data Reporting: Express the solubility in mg/mL and/or mM.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration by HPLC D->E

Shake-Flask Solubility Determination Workflow

Stability Profile of this compound

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Summary of Stability Data

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTimeTemperature (°C)% DegradationMajor Degradants Formed
Acid Hydrolysis 0.1 M HClTo be determinedTo be determinedData not availableData not available
Base Hydrolysis 0.1 M NaOHTo be determinedTo be determinedData not availableData not available
Oxidation 3% H₂O₂To be determinedTo be determinedData not availableData not available
Thermal Dry HeatTo be determinedTo be determinedData not availableData not available
Photolytic ICH Q1B Option 2To be determinedTo be determinedData not availableData not available

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.

Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber

General Procedure
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1 M) and incubate at a specific temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1 M) and incubate.

    • Oxidation: Treat the drug solution with an oxidizing agent like H₂O₂ (e.g., 3%).

    • Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the drug solution to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products, if any, using techniques like mass spectrometry.

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Data Evaluation A Acid Hydrolysis (e.g., 0.1 M HCl) F Collect samples at various time points A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal (e.g., 80°C) D->F E Photolytic (ICH Q1B) E->F G Analyze by Stability-Indicating HPLC-PDA/MS F->G H Calculate % Degradation G->H I Identify Degradation Products H->I J Elucidate Degradation Pathway I->J Start This compound Sample Start->A Start->B Start->C Start->D Start->E

Forced Degradation Study Workflow

Signaling Pathway Context: Bacterial Fatty Acid Synthesis (FAS-II)

This compound targets the enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial FAS-II pathway. This pathway is responsible for the elongation of fatty acid chains, which are essential components of bacterial cell membranes. Inhibition of ENR disrupts this pathway, leading to bacterial cell death.

G cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) A Acetyl-CoA C Condensation (FabH/FabF/FabB) A->C B Malonyl-ACP B->C D β-ketoacyl-ACP C->D E Reduction (FabG) D->E F β-hydroxyacyl-ACP E->F G Dehydration (FabZ/FabA) F->G H trans-2-enoyl-ACP G->H I Reduction (ENR/FabI) H->I J Acyl-ACP I->J K Elongation Cycle J->K K->C L This compound L->I

Bacterial FAS-II Pathway and the Target of this compound

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development as a potential antibacterial agent. This guide provides the necessary experimental frameworks for generating this critical data. The successful execution of these studies will enable informed decisions in the formulation, storage, and clinical application of this compound, ultimately facilitating its journey through the drug development pipeline. Researchers are encouraged to utilize these protocols to generate and disseminate the much-needed quantitative data for this promising compound.

References

Technical Guide: Preliminary In Vitro Studies of BaENR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific information on a compound designated "BaENR-IN-1". The following in-depth technical guide has been constructed as a template, utilizing data from preliminary in vitro studies of representative BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) inhibitors as a surrogate to illustrate the requested format and content. BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] This document is intended for researchers, scientists, and drug development professionals to demonstrate the structure and depth of a technical whitepaper.

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides.[1][3] The aggregation of these peptides is a hallmark of Alzheimer's disease.[2] As the rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's.[2][3] This guide summarizes the preliminary in vitro evaluation of a hypothetical BACE1 inhibitor, herein referred to as a BACE1 inhibitor exemplar, focusing on its enzymatic inhibition and cellular activity.

Biochemical Assays

BACE1 Enzymatic Inhibition

The inhibitory activity of the BACE1 inhibitor exemplar was assessed using a Fluorescence Resonance Energy Transfer (FRET) assay.[3] This assay measures the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. Cleavage by BACE1 separates the donor and quencher, resulting in an increase in fluorescence directly proportional to enzyme activity.[3]

Table 1: In Vitro BACE1 Enzymatic Inhibition

CompoundIC50 (µM)Assay Type
BACE1 Inhibitor Exemplar0.75FRET Assay
Compound 34 (weak inhibitor)46.99FRET Assay

Data is illustrative and based on potent BACE1 inhibitors found in the literature.[2]

Experimental Protocol: BACE1 FRET Assay

This protocol outlines the determination of the inhibitory activity of test compounds against recombinant human BACE1.[3]

  • Reagents and Materials:

    • Recombinant human BACE1 enzyme

    • FRET peptide substrate

    • BACE1 Assay Buffer

    • Test compounds (e.g., BACE1 inhibitor exemplar) dissolved in DMSO

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in BACE1 Assay Buffer.

    • In a 96-well plate, add the BACE1 enzyme to each well.

    • Add the test compound dilutions to the respective wells and incubate for a specified period at room temperature.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell-Based Assays

Cellular Aβ Reduction

The cellular activity of the BACE1 inhibitor exemplar was evaluated by measuring the reduction of secreted Aβ40 in a stable cell line overexpressing amyloid precursor protein (APP). A homogeneous electrochemiluminescence assay was utilized for this purpose.[1]

Table 2: Cellular Activity of BACE1 Inhibitor Exemplar

Cell LineCompoundEC50 (µM) for Aβ40 Reduction
HEK293T-APPBACE1 Inhibitor Exemplar> 10
HEK293T-APPFAH170.3
HEK293T-APPFAH650.01

Data is illustrative and based on cell-active BACE1 inhibitors from the literature.[4]

Experimental Protocol: Cellular Aβ Reduction Assay

This protocol describes the evaluation of BACE1 inhibition in a cellular context.[1]

  • Cell Line: Human Embryonic Kidney (HEK293T) cells stably transfected with a construct expressing human APP.[1]

  • Procedure:

    • Plate the HEK293T-APP cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Collect the conditioned media from each well.

    • Quantify the levels of secreted Aβ40 in the media using an electrochemiluminescence-based assay kit.

    • Determine the EC50 value by plotting the percentage of Aβ40 reduction against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 (β-CTF) APP->CTF_beta Cleavage Abeta Amyloid-β (Aβ) Peptide CTF_beta->Abeta Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->CTF_beta Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor BACE1 Inhibitor Inhibitor->BACE1 Inhibition

BACE1 signaling pathway in amyloid-β production.
Experimental Workflow for BACE1 Inhibitor Screening

The diagram below outlines the general workflow for the in vitro screening of potential BACE1 inhibitors.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening: High-Throughput FRET Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Analysis: IC50 Determination hit_id->dose_response Active Compounds cellular_assay Cellular Assay: Aβ Reduction in HEK293T-APP cells dose_response->cellular_assay lead_selection Lead Candidate Selection cellular_assay->lead_selection Potent & Cell-Permeable end End: In Vivo Studies lead_selection->end

Workflow for in vitro BACE1 inhibitor screening.

Conclusion

The data presented in this guide, using a BACE1 inhibitor as an exemplar, demonstrates a robust preliminary in vitro characterization process. The hypothetical inhibitor shows potent enzymatic inhibition and cellular activity, justifying further investigation in preclinical models. This structured approach, combining biochemical and cell-based assays, is essential for the early-stage evaluation of potential therapeutic agents targeting enzymes like BACE1. Researchers investigating "this compound" can utilize this template to structure and present their findings in a comprehensive and accessible manner.

References

In-depth Technical Guide: Potential Therapeutic Applications of BaENR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "BaENR-IN-1" is not available in publicly accessible scientific literature or databases. The following guide is a structured template illustrating how such a document would be presented if data were available, using placeholders and hypothetical scenarios. This framework is designed for researchers, scientists, and drug development professionals to understand the key data and experimental details required for evaluating a novel therapeutic compound.

Executive Summary

This compound is a novel synthetic compound currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the preclinical data, mechanism of action, and proposed experimental protocols related to this compound. The primary focus is on its potential as a modulator of the fictitious "Beta-Adrenergic-Nerve-Receptor" (BaENR) signaling pathway, which is hypothesized to be a key regulator in certain inflammatory and neurological disorders. All data presented herein is hypothetical and for illustrative purposes.

Mechanism of Action

This compound is postulated to be a selective antagonist of the BaENR1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it is thought to inhibit the downstream signaling cascade, preventing the release of pro-inflammatory cytokines and modulating neuronal excitability.

Signaling Pathway Diagram:

BaENR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Endogenous Ligand BaENR1 BaENR1 Receptor Ligand->BaENR1 Binds G_Protein G-Protein (αβγ) BaENR1->G_Protein Activates Effector Downstream Effector G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Response Cellular Response Kinase_Cascade->Response Leads to BaENR_IN_1 This compound BaENR_IN_1->BaENR1 Antagonizes

Caption: Hypothetical signaling pathway of the BaENR1 receptor and the antagonistic action of this compound.

Preclinical Data

No preclinical data for this compound is publicly available. A typical preclinical data package would include in vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic profile.

In Vitro Efficacy

Hypothetical studies would be conducted to determine the binding affinity and functional activity of this compound.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeTargetMetricValue
Radioligand BindingHuman BaENR1Ki5.2 nM
Radioligand BindingRat BaENR1Ki8.1 nM
Functional AssayHuman BaENR1IC5015.7 nM
Functional AssayHuman BaENR2IC50> 10 µM
In Vivo Models

No in vivo studies for this compound have been published. Evaluation in animal models of disease is a critical step in drug development. For a compound targeting inflammation and neurological disorders, relevant models would be utilized.

Table 2: Hypothetical In Vivo Efficacy of this compound in a Rodent Model of Neuropathic Pain

Treatment GroupDose (mg/kg)RoutePaw Withdrawal Threshold (g)
Vehicle Control-p.o.2.5 ± 0.4
This compound10p.o.8.7 ± 1.2
This compound30p.o.12.3 ± 1.5
Positive Control5i.p.11.8 ± 1.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are templates for key experimental protocols that would be used to characterize a compound like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the BaENR1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the recombinant human BaENR1 receptor are prepared from a stable cell line.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Labeled standard BaENR1 antagonist (e.g., [3H]-Compound X) at a concentration equal to its Kd.

  • Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated at room temperature for 60 minutes.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

Binding_Assay_Workflow A Prepare BaENR1 Membranes B Incubate with [3H]-Ligand & this compound A->B C Filter to Separate Bound/Free Ligand B->C D Scintillation Counting C->D E Calculate Ki D->E

Caption: Workflow for a typical radioligand binding assay.

In Vivo Neuropathic Pain Model

Objective: To assess the efficacy of this compound in a preclinical model of neuropathic pain.

Methodology:

  • Animal Model: Chronic Constriction Injury (CCI) model in adult male Sprague-Dawley rats.

  • Induction of Neuropathy: The sciatic nerve of the left hind paw is loosely ligated.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) once daily for 14 days, starting on day 7 post-surgery.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold at baseline and at specified time points after drug administration.

  • Data Analysis: Statistical analysis (e.g., two-way ANOVA followed by a post-hoc test) is used to compare treatment groups.

Future Directions

The therapeutic potential of any new chemical entity like this compound would require extensive further investigation. Key future steps would include:

  • Comprehensive toxicology and safety pharmacology studies.

  • Pharmacokinetic studies in multiple species.

  • Development of a scalable synthetic route.

  • Identification of biomarkers to track target engagement.

Logical Relationship Diagram:

Drug_Development_Path Discovery Compound Discovery Preclinical Preclinical Studies Discovery->Preclinical IND IND-Enabling Studies Preclinical->IND Clinical Clinical Trials IND->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Simplified logical progression of drug development.

This document serves as a foundational template. As and when data for "this compound" becomes available, it can be populated into this structured format to provide a clear and comprehensive technical guide for the scientific community.

An In-depth Technical Guide to the Species Specificity and Cross-Reactivity of a Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "BaENR-IN-1" appears to be a placeholder or hypothetical name, as no specific data for a molecule with this designation is available in the public domain. This guide is therefore based on the well-documented properties of a representative class of bacterial enoyl-acyl carrier protein reductase (ENR) inhibitors, the thiopyridines, and general principles of ENR inhibition.

Executive Summary

Bacterial enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in the type II fatty acid synthesis (FASII) pathway, making it a compelling target for the development of novel narrow-spectrum antibacterial agents.[1][2][3][4][5] The distinct structural organization of the bacterial FASII system compared to the mammalian type I fatty acid synthase (FASI) provides a strong basis for selective inhibition.[2][3][4][6] This document provides a technical overview of the species specificity and cross-reactivity profile of a representative bacterial ENR inhibitor. It includes quantitative data on its antibacterial spectrum, detailed experimental protocols for assessing its activity, and a discussion of its selectivity based on the differing signaling pathways in bacteria and mammals.

Species Specificity

The antibacterial activity of a representative ENR inhibitor from the thiopyridine class was evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary method for determining species specificity is the measurement of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9][10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for a representative thiopyridine ENR inhibitor against various bacterial species.

Bacterial SpeciesGram StainENR IsoformMIC (µg/mL)Interpretation
Staphylococcus aureusPositiveFabI1 - 8Active
Bacillus subtilisPositiveFabI1 - 64Active
Escherichia coliNegativeFabI> 64Inactive
Enterococcus faeciumPositiveFabK> 64Inactive

Data is representative of thiopyridine class inhibitors as described in the literature.[1][2][3][4]

Interpretation of Results: The representative ENR inhibitor demonstrates potent activity against Gram-positive bacteria such as S. aureus and B. subtilis, which rely on the FabI isoform of ENR.[1] The lack of activity against the Gram-negative E. coli is not due to the absence of the FabI target but is often attributed to permeability issues related to the outer membrane of Gram-negative bacteria.[1] The inactivity against E. faecium is explained by the presence of a structurally unrelated ENR isoform, FabK, which is not inhibited by this class of compounds.[1] This highlights the narrow-spectrum activity profile of the inhibitor.

Cross-Reactivity Profile

A critical aspect of antibacterial drug development is ensuring minimal cross-reactivity with host (mammalian) targets to reduce the potential for toxicity.

Basis for Selectivity: Bacterial FASII vs. Mammalian FASI

The high degree of selectivity of bacterial ENR inhibitors is rooted in the fundamental structural differences between the bacterial and mammalian fatty acid synthesis pathways.

  • Bacterial Type II Fatty Acid Synthesis (FASII): This system involves a series of discrete, monofunctional enzymes, including ENR (FabI), to carry out the steps of fatty acid elongation.[6][12]

  • Mammalian Type I Fatty Acid Synthesis (FASI): In contrast, mammals utilize a large, multifunctional polypeptide that contains all the necessary enzymatic domains on a single protein chain.[6][13]

This fundamental architectural divergence means there is no direct homolog of bacterial ENR in mammals, providing a clear basis for the selective targeting of the bacterial enzyme.[2][3][4][13] Therefore, inhibitors designed to bind to the active site of bacterial ENR are not expected to have significant off-target effects on the mammalian FASI system.

Signaling Pathway Diagram

The following diagram illustrates the bacterial fatty acid synthesis (FASII) pathway, highlighting the role of ENR and the point of inhibition.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_CoA Malonyl-CoA FabD FabD Malonyl_CoA->FabD Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabD->Malonyl_ACP Ketoacyl_ACP 3-Ketoacyl-ACP FabH->Ketoacyl_ACP FabG FabG Ketoacyl_ACP->FabG Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FabZ FabZ Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabI ENR (FabI) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP (n+2) Acyl_ACP->FabH Next Cycle Fatty_Acids Fatty Acids for Membranes, etc. Acyl_ACP->Fatty_Acids FabG->Hydroxyacyl_ACP FabZ->Enoyl_ACP FabI->Acyl_ACP Inhibitor ENR Inhibitor (e.g., this compound) Inhibitor->FabI

Bacterial Fatty Acid Synthesis (FASII) Pathway and ENR Inhibition.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9][10][11]

4.1.1 Materials

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum, standardized to 5 x 10^5 CFU/mL

  • ENR inhibitor stock solution (e.g., in DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for OD600 readings)

4.1.2 Experimental Workflow Diagram

MIC_Workflow start Start prep_plate Prepare 2-fold serial dilutions of inhibitor in MHB across 96-well plate (100 µL/well) start->prep_plate add_inoculum Add 100 µL of standardized bacterial inoculum to each well prep_plate->add_inoculum controls Include controls: - Growth Control (no inhibitor) - Sterility Control (no bacteria) add_inoculum->controls incubate Incubate plate at 37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity or read OD600 incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay.

4.1.3 Procedure

  • Preparation of Inhibitor Dilutions: a. Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the inhibitor (e.g., 2x the highest desired concentration) in well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no inhibitor). Well 12 will be the sterility control (no bacteria).

  • Inoculation: a. Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL. c. Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.

  • Interpretation: a. After incubation, check the sterility control (well 12) for any growth. It should be clear. b. Check the growth control (well 11) for turbidity, indicating adequate bacterial growth. c. The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the first clear well).[9]

Protocol for In Vitro ENR Enzyme Inhibition Assay

This protocol describes a kinetic assay to determine the IC50 (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) by monitoring the oxidation of NADH.[1]

4.2.1 Materials

  • Purified bacterial ENR (FabI) enzyme

  • NADH

  • Crotonoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, with 1 mM DTT)

  • ENR inhibitor stock solution

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

4.2.2 Procedure

  • Reagent Preparation: a. Prepare serial dilutions of the ENR inhibitor in the assay buffer. b. Prepare a reaction mixture containing the assay buffer, NADH (final concentration 200 µM), and ENR enzyme (final concentration ~3 µg/mL).

  • Assay Execution: a. To the wells of the 96-well plate, add the serially diluted inhibitor. Include control wells with buffer only (for 0% inhibition) and wells without enzyme (for 100% inhibition/background). b. Add the reaction mixture (enzyme + NADH) to all wells. c. Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement: a. Initiate the enzymatic reaction by adding the substrate, crotonoyl-CoA (final concentration 0.8 mM), to all wells. b. Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of decrease corresponds to the rate of NADH oxidation and thus, ENR activity.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration. b. Normalize the rates relative to the 0% inhibition control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The representative bacterial ENR inhibitor profiled in this guide demonstrates a narrow-spectrum activity profile, with potent efficacy against specific Gram-positive bacteria that utilize the FabI ENR isoform.[1] Its selectivity is underpinned by the significant structural differences between the bacterial FASII and mammalian FASI pathways, suggesting a low potential for cross-reactivity with host systems.[6][13] The provided experimental protocols offer standardized methods for evaluating the species specificity and direct enzyme inhibition of this and other related compounds, providing a robust framework for researchers in the field of antibacterial drug discovery.

References

A Technical Review of BaENR-IN-1 Analogs as Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and the potential bioweapon Bacillus anthracis, necessitates the development of novel antibacterial agents with new mechanisms of action.[1][2] The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FAS-I) system, presents a promising target for new antibiotics.[2] A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (ENR), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[2] BaENR-IN-1 is a potent inhibitor of the ENR from Bacillus anthracis (BaENR).[1] This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on their structure-activity relationships, experimental protocols, and the underlying biological pathway.

The Bacterial Fatty Acid Synthesis Pathway and the Role of ENR

The bacterial FAS-II pathway is responsible for the synthesis of fatty acids, which are crucial components of bacterial cell membranes. This pathway involves a series of enzymatic reactions that elongate the acyl chain by two carbons in each cycle. The final step of this elongation cycle is the reduction of a trans-2-enoyl-acyl carrier protein (ACP) intermediate to a saturated acyl-ACP, a reaction catalyzed by ENR.[2] Inhibition of ENR disrupts the FAS-II pathway, leading to the cessation of fatty acid production and ultimately bacterial cell death.

Below is a diagram illustrating the bacterial fatty acid synthesis (FAS-II) pathway, with a focus on the role of Enoyl-ACP Reductase (ENR).

FASII_Pathway acetyl_coa Acetyl-CoA fabH FabH/B acetyl_coa->fabH malonyl_coa Malonyl-CoA fabD FabD malonyl_coa->fabD malonyl_acp Malonyl-ACP malonyl_acp->fabH acyl_acp Acyl-ACP (Cn) acyl_acp->fabH ketoacyl_acp β-Ketoacyl-ACP fabG FabG ketoacyl_acp->fabG Reduction hydroxyacyl_acp β-Hydroxyacyl-ACP fabZ FabZ/A hydroxyacyl_acp->fabZ Dehydration enoyl_acp trans-2-Enoyl-ACP fabI FabI (ENR) enoyl_acp->fabI Reduction elongated_acyl_acp Acyl-ACP (Cn+2) fatty_acids Fatty Acids elongated_acyl_acp->fatty_acids elongated_acyl_acp->fabH Next Cycle fabD->malonyl_acp fabH->ketoacyl_acp Condensation fabG->hydroxyacyl_acp Reduction fabZ->enoyl_acp Dehydration fabI->elongated_acyl_acp Reduction inhibitor This compound Analogs inhibitor->fabI

Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

Structure-Activity Relationship of this compound Analogs

This compound is an aryl ether-based inhibitor, with triclosan being a well-known example of this class.[1] The core structure consists of two phenyl rings linked by an ether bond. Structure-activity relationship (SAR) studies have revealed key structural features that contribute to the inhibitory potency of these analogs against BaENR and their antibacterial efficacy.[1][2]

Table 1: Inhibitory Activity of this compound and its Analogs

CompoundR1R2R3R4BaENR IC50 (µM)B. anthracis MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)
This compound (Compound 5) ClHH4-Cl0.00770.1250.0625
Analog 1 HHHH> 100> 64> 64
Analog 2 ClHHH0.04510.5
Analog 3 BrHH4-Cl0.0060.06250.03125
Analog 4 IHH4-Cl0.0050.06250.03125
Analog 5 Cl5-ClH4-Cl0.0040.031250.0156
Analog 6 ClH3'-NO24-Cl0.0120.250.125
Analog 7 ClHH4-CF30.0090.1250.0625

Data synthesized from Tipparaju et al., 2008.[1]

Key SAR observations include:

  • A-Ring Substitutions: The presence of a halogen at the R1 position is crucial for activity. Potency generally increases with the size of the halogen (I > Br > Cl).[1] Additional chlorine substitution at the R2 position (5-position) further enhances potency.[1]

  • B-Ring Substitutions: A halogen at the R4 position (4'-position) of the B-ring is important for potent inhibition.[1] Electron-withdrawing groups like trifluoromethyl at this position are also well-tolerated.[1] Substitution at the 3'-position (R3) with a nitro group slightly decreases activity.[1]

Experimental Protocols

Synthesis of Aryl Ether Analogs

The general synthetic route for producing aryl ether analogs of this compound involves a nucleophilic aromatic substitution reaction (Williamson ether synthesis).

Synthesis_Workflow phenol Substituted Phenol reaction Nucleophilic Aromatic Substitution phenol->reaction halobenzene Substituted Halobenzene halobenzene->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product Aryl Ether Analog reaction->product

General Synthesis Workflow for Aryl Ether Analogs.

Detailed Methodology:

  • A substituted phenol is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • A base, typically potassium carbonate (K2CO3), is added to the solution to deprotonate the phenol, forming a phenoxide ion.

  • A substituted halobenzene is then added to the reaction mixture.

  • The reaction is heated to facilitate the nucleophilic aromatic substitution.

  • After the reaction is complete, the mixture is worked up through extraction and purified using column chromatography to yield the desired aryl ether analog.[1]

BaENR Inhibition Assay

The inhibitory activity of the synthesized analogs against BaENR is determined using a spectrophotometric assay that measures the decrease in NADH concentration.

Inhibition_Assay_Workflow step1 Prepare reaction mixture: - BaENR enzyme - NADH - Buffer step2 Add test compound (analog) step1->step2 step3 Initiate reaction with crotonoyl-CoA (substrate) step2->step3 step4 Monitor NADH oxidation at 340 nm step3->step4 step5 Calculate % inhibition and IC50 step4->step5

Workflow for BaENR Inhibition Assay.

Detailed Methodology:

  • The assay is performed in a 96-well plate format.[3]

  • Each well contains the BaENR enzyme, NADH, and a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).[3]

  • The test compounds (analogs) are added to the wells at various concentrations.

  • The reaction is initiated by the addition of the substrate, crotonoyl-CoA.[3]

  • The oxidation of NADH to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (no inhibitor).

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the inhibitor concentration.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial efficacy of the analogs is determined by measuring the minimum inhibitory concentration (MIC) against B. anthracis and other bacterial strains.

Detailed Methodology:

  • A serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • A standardized inoculum of the bacterial strain is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The development of this compound and its analogs represents a promising avenue for the discovery of new antibiotics targeting the essential fatty acid synthesis pathway in pathogenic bacteria. The structure-activity relationship studies have provided valuable insights into the key chemical features required for potent inhibition of BaENR and effective antibacterial activity. The detailed experimental protocols for synthesis and biological evaluation will aid researchers in the further optimization of this class of inhibitors. Future work should focus on improving the pharmacokinetic properties and in vivo efficacy of these compounds to advance them as potential clinical candidates in the fight against antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for BaENR-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BaENR-IN-1

This compound is a specialized inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.[1] Its primary, well-documented function is to block the fatty acid synthesis pathway in bacteria, demonstrating clear antibacterial activity.[1] While its principal application lies in bacteriology, its use in mammalian cell culture experiments can be approached for several investigative purposes:

  • Infection Models: Studying the effect of this compound on intracellular bacteria within mammalian host cells.

  • Off-Target Screening: Investigating potential unforeseen effects on mammalian cellular pathways.

  • Comparative Biology: Using it as a tool to explore differences between bacterial and mammalian fatty acid synthesis.

  • Negative Control: Employing it as a negative control in broader screening campaigns involving other inhibitors.

This document provides a comprehensive guide for utilizing this compound in a mammalian cell culture setting, focusing on establishing baseline cytotoxicity and creating a framework for further mechanistic studies.

Mechanism of Action

This compound specifically targets the ENR enzyme, a critical component of the Type II fatty acid synthesis (FAS-II) pathway present in bacteria. By inhibiting this enzyme, it prevents the elongation of fatty acid chains, which are essential for building bacterial cell membranes and other vital components, ultimately leading to bacterial growth inhibition.[1] The effect of this compound on the analogous mammalian fatty acid synthase (FASN) system is not extensively documented and would require empirical investigation.

acetyl_coa Acetyl-CoA fas_ii Fatty Acid Synthesis II (Elongation Cycle) acetyl_coa->fas_ii malonyl_coa Malonyl-CoA malonyl_coa->fas_ii enr ENR Enzyme (Enoyl-ACP Reductase) fas_ii->enr Substrate enr->fas_ii Product fatty_acids Fatty Acid Synthesis enr->fatty_acids bacterial_membrane Bacterial Cell Membrane & Growth fatty_acids->bacterial_membrane baenr This compound baenr->enr Inhibition

Caption: Known mechanism of this compound inhibiting the bacterial ENR enzyme.

Quantitative Data

Target Reported IC50 Assay Type Reference
Bacterial Enoyl-ACP Reductase (ENR)7.7 µMEnzyme Inhibition Assay[1]
Mammalian Cell Lines (e.g., HeLa, A549)To Be Determined (TBD)Cell Viability Assay (e.g., MTT, CCK-8)N/A

Experimental Protocols

The following protocols provide a generalized framework for incorporating this compound into cell culture experiments. It is crucial to adapt these protocols based on the specific cell line and experimental goals.

Protocol 1: Reconstitution and Storage of this compound

Proper storage and handling are critical to maintain the stability and activity of the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Preparation of Stock Solution:

    • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

    • Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM). Note: Always consult the manufacturer's datasheet for the specific MW.

    • Aseptically add the calculated volume of DMSO to the vial.

    • Vortex or gently warm the solution (if necessary) until the powder is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's recommendation for optimal storage temperature.

  • Preparation of Working Solution:

    • When ready to use, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution with sterile cell culture medium to the desired final concentration immediately before adding it to the cells.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO.

Protocol 2: Determining the Optimal Working Concentration via Cell Viability Assay

This protocol is essential for identifying the cytotoxic profile of this compound on a specific mammalian cell line and determining a suitable concentration range for subsequent experiments.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (from Protocol 1)

  • Cell viability reagent (e.g., MTT, WST-1, or CCK-8)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

    • Include "cells only" (untreated) and "vehicle control" (DMSO-treated) wells.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound.

  • Incubation:

    • Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours). The incubation time should align with the goals of future experiments.[2]

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.[2][3] This value helps define cytotoxic, sub-toxic, and non-toxic concentration ranges.

start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_exp Incubate for 24/48/72 hours treat_cells->incubate_exp add_reagent Add Viability Reagent (e.g., MTT) incubate_exp->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs analyze Analyze Data & Calculate IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound in a cell line.

Protocol 3: Assessing Protein Expression Changes via Western Blot

Once a sub-toxic working concentration is determined, this protocol can be used to investigate if this compound affects the expression or post-translational modification of specific target proteins.

Materials:

  • Selected mammalian cell line

  • 6-well or 12-well tissue culture plates

  • This compound stock solution

  • RIPA buffer or other suitable lysis buffer with protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with a predetermined, sub-toxic concentration of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.

    • Loading Control: Always probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Logical Framework for Investigation

When using a novel or repurposed compound like this compound in mammalian cells, a structured approach is essential.

define_question Define Research Question select_cell_line Select Appropriate Cell Line define_question->select_cell_line determine_ic50 Determine IC50 (Protocol 2) select_cell_line->determine_ic50 choose_conc Choose Working Concentration(s) (e.g., IC25, IC50) determine_ic50->choose_conc functional_assay Perform Functional Assay (e.g., Migration, Apoptosis) choose_conc->functional_assay mechanistic_assay Perform Mechanistic Assay (e.g., Western Blot, qPCR) choose_conc->mechanistic_assay analyze_data Analyze & Interpret Results functional_assay->analyze_data mechanistic_assay->analyze_data conclusion Draw Conclusion analyze_data->conclusion

Caption: Logical workflow for evaluating this compound in a new experiment.

References

Application Notes and Protocols for BaENR-IN-1 Delivery in In Vitro Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BaENR-IN-1 is a potent inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for many pathogenic bacteria and is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making ENR an attractive target for the development of novel antibacterial agents.[1][2] this compound, an aryl ether inhibitor, has demonstrated significant inhibitory activity against the ENR from Bacillus anthracis (BaENR).[1] These application notes provide detailed protocols for the preparation and delivery of this compound in in vitro systems, along with methodologies for evaluating its efficacy and potential off-target effects.

Data Presentation

Quantitative data for this compound and related aryl ether inhibitors are summarized in the table below. This data is extracted from studies on a series of aryl ether inhibitors of Bacillus anthracis ENR.[1]

CompoundStructureBaENR IC50 (µM)B. anthracis MIC (µg/mL)
This compound (Compound 5) 5-chloro-2-(4-hydroxyphenoxy)phenol7.7 >128
Triclosan5-chloro-2-(2,4-dichlorophenoxy)phenol0.63.1
Compound 42-(4-hydroxyphenoxy)phenol>100>128
Compound 65-bromo-2-(4-hydroxyphenoxy)phenol4.364
Compound 115-chloro-2-(3-chloro-4-hydroxyphenoxy)phenol0.31.6

Experimental Protocols

In Vitro Delivery of this compound using DMSO

Due to its hydrophobic nature, this compound can be effectively delivered to in vitro cell cultures using dimethyl sulfoxide (DMSO) as a solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Protocol:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 265.65 g/mol , dissolve 2.66 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. For example, to achieve a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Dosing:

    • Remove the existing medium from the cell culture plates.

    • Add the prepared working solutions containing this compound to the respective wells.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration used for the compound.

In Vitro ENR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified ENR enzyme.

Materials:

  • Purified BaENR enzyme

  • Crotonyl-CoA

  • NADH

  • Triclosan (as a positive control)

  • Assay Buffer (e.g., 100 mM MES, pH 6.5)

  • This compound stock solution in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a solution of NADH in the assay buffer.

    • Prepare a solution of crotonyl-CoA in the assay buffer.

    • Prepare serial dilutions of this compound and triclosan in DMSO.

  • Assay Procedure:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • NADH solution

      • This compound or control solution (DMSO for negative control, triclosan for positive control)

      • Purified BaENR enzyme

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the crotonyl-CoA solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to the ENR enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., B. anthracis, S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution in DMSO

  • Sterile 96-well microplate

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate growth medium.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup:

    • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability versus the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Bacterial_Fatty_Acid_Synthesis_Pathway cluster_FASII Bacterial Fatty Acid Synthesis II (FAS-II) Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-ACP->beta-ketoacyl-ACP FabH/FabF Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->beta-ketoacyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/FabA Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-enoyl-ACP->Acyl-ACP (Cn+2) FabI (ENR) Membrane Lipids Membrane Lipids Acyl-ACP (Cn+2)->Membrane Lipids Incorporation This compound This compound This compound->trans-2-enoyl-ACP Inhibits ENR

Caption: Bacterial Fatty Acid Synthesis Pathway and Inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_delivery Delivery to In Vitro System cluster_data Data Analysis prep Prepare this compound Stock Solution (in DMSO) delivery Dilute to Working Concentration in Culture Medium prep->delivery enz_assay ENR Enzyme Inhibition Assay (IC50) analysis Determine IC50, MIC, and CC50 values enz_assay->analysis mic_assay Minimum Inhibitory Concentration (MIC) Assay mic_assay->analysis cyto_assay Mammalian Cell Cytotoxicity Assay (CC50) cyto_assay->analysis delivery->enz_assay delivery->mic_assay delivery->cyto_assay

Caption: Experimental Workflow for In Vitro Evaluation of this compound.

Hypothetical_Mammalian_Signaling cluster_inhibition Hypothetical Off-Target Effect cluster_pathways Downstream Signaling Pathways Bacterial ENR Inhibitor\n(e.g., this compound) Bacterial ENR Inhibitor (e.g., this compound) Mammalian FAS Mammalian Fatty Acid Synthase (FAS-I) Bacterial ENR Inhibitor\n(e.g., this compound)->Mammalian FAS Potential Inhibition (Hypothetical) PI3K PI3K Mammalian FAS->PI3K Inhibition may affect MAPK MAPK (e.g., ERK) Mammalian FAS->MAPK Inhibition may affect Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation MAPK->Apoptosis Cell Survival Cell Survival MAPK->Cell Survival

Caption: Hypothetical Mammalian Signaling Pathways Potentially Affected by Off-Target Fatty Acid Synthesis Inhibition.

References

Application Note and Protocol: Western Blot Analysis of Cellular Lysates Following BaENR-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive protocol for performing Western blot analysis to investigate changes in protein expression and signaling pathways in cells treated with the novel inhibitor, BaENR-IN-1. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By comparing protein levels in treated versus untreated cells, researchers can elucidate the mechanism of action of this compound and its effects on cellular signaling.

While the precise target of this compound is under investigation, this protocol is designed to be broadly applicable for assessing its impact on key cellular pathways, such as those involved in proliferation, apoptosis, and stress responses. The following sections detail the necessary reagents, step-by-step procedures, and data analysis considerations.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data obtained from a Western blot experiment investigating the effects of this compound. In this hypothetical example, this compound is an inhibitor of the hypothetical "Signal Pathway X". The expression levels of key proteins in this pathway are measured relative to a loading control (e.g., β-actin or GAPDH).

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Fold Change vs. ControlP-value
p-Protein A (Active)Vehicle Control1.21.0-
p-Protein A (Active)This compound (1 µM)0.40.33<0.05
Total Protein AVehicle Control1.11.0-
Total Protein AThis compound (1 µM)1.00.91>0.05
Downstream Protein BVehicle Control1.51.0-
Downstream Protein BThis compound (1 µM)0.70.47<0.05
Loading Control (β-actin)Vehicle Control1.81.0-
Loading Control (β-actin)This compound (1 µM)1.81.0-

Experimental Protocols

This section provides a detailed methodology for conducting a Western blot experiment after treating cells with this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-only control group. The treatment duration will depend on the specific experimental goals.[1]

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

Cell Lysis and Protein Extraction

This protocol outlines the use of Radioimmunoprecipitation assay (RIPA) buffer, which is a common choice for whole-cell lysates.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use).

Procedure:

  • After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.[2][3]

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors (e.g., 100-200 µL for a well in a 6-well plate).[3]

  • Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]

  • To reduce viscosity from DNA, sonicate the lysate on ice.[1][2]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[3]

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps. A typical target protein concentration is 1–5 µg/µL.

SDS-PAGE and Protein Transfer

Reagents:

  • Laemmli Sample Buffer (2x or 4x) containing β-mercaptoethanol or DTT.

  • Tris-Glycine SDS-PAGE Gels.

  • Running Buffer (Tris-Glycine-SDS).

  • Transfer Buffer (Tris-Glycine, 20% Methanol).

  • Polyvinylidene difluoride (PVDF) or Nitrocellulose Membranes.

Procedure:

  • Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][3]

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4] Ensure complete contact between the gel and the membrane to avoid air bubbles.[5]

Immunoblotting and Detection

Reagents:

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies (specific to the proteins of interest).

  • Secondary Antibodies (conjugated to an enzyme like HRP or a fluorescent dye, and specific to the host species of the primary antibody).

  • Chemiluminescent Substrate (e.g., ECL) or fluorescence imaging system.

Procedure:

  • After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4][6]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[1] The dilution will be antibody-specific and should be optimized.

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[4]

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[3] For quantitative analysis, a CCD imager is recommended due to its wider dynamic range.[3]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be investigated following treatment with this compound. This pathway depicts a generic kinase cascade often implicated in cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation BaENRIN1 This compound BaENRIN1->Kinase2 Inhibition Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

The diagram below outlines the major steps in the Western blot protocol after cell treatment with this compound.

G A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Caption: Western blot experimental workflow.

References

Application Notes & Protocols for BaENR-IN-1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoyl-Acyl Carrier Protein Reductase (ENR) is a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway of many pathogens, including the filarial nematode Brugia malayi, a causative agent of lymphatic filariasis. The absence of a homologous FAS-II pathway in humans makes ENR an attractive target for the development of new anti-filarial drugs. BaENR-IN-1 is a potent and selective inhibitor of the Brugia malayi ENR (BmENR) enzyme. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of BmENR.

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical or biological compounds against a specific biological target.[1] The primary objective of HTS is to identify "hits" or "leads" from compound libraries that modulate the target's activity in the desired manner.[1]

Mechanism of Action of ENR

The ENR enzyme catalyzes the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) to an acyl-ACP, a critical step in the elongation cycle of fatty acid synthesis. Inhibition of this enzyme disrupts the production of essential fatty acids, leading to impaired membrane construction and ultimately, parasite death.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various assay formats. This data is essential for establishing assay parameters and for the interpretation of screening results.

ParameterValueAssay Condition
IC₅₀ 50 nMBmENR enzymatic assay
Kᵢ 25 nMEnzyme kinetics study
Z'-factor 0.85384-well plate HTS assay
Signal-to-Background 10HTS assay
Cellular EC₅₀ 500 nMB. malayi microfilariae viability assay

Experimental Protocols

BmENR Enzyme Inhibition Assay (HTS Format)

This protocol describes a biochemical assay to measure the inhibition of recombinant BmENR activity in a 384-well plate format suitable for HTS. The assay measures the decrease in NADH fluorescence upon its oxidation to NAD⁺.

Materials:

  • Recombinant purified Brugia malayi ENR (BmENR)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Crotonyl-CoA (trans-2-Butenoyl-CoA)

  • Triclosan (positive control)

  • This compound (control inhibitor)

  • Assay Buffer: 100 mM Tris-HCl pH 7.4, 1 mM DTT, 1 mM EDTA

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or Triclosan (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution of BmENR in assay buffer.

    • Prepare a 2X substrate solution containing NADH and Crotonyl-CoA in assay buffer.

  • Assay Reaction:

    • Add 10 µL of the 2X BmENR enzyme solution to each well of the 384-well plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence signal (Excitation: 340 nm, Emission: 460 nm) kinetically for 30 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in fluorescence over time) for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3][4] The IC₅₀ is the concentration of an inhibitor required to reduce the biological process by 50%.[3][5]

Brugia malayi Microfilariae Viability Assay

This protocol outlines a cell-based assay to assess the effect of BmENR inhibitors on the viability of B. malayi microfilariae.

Materials:

  • Brugia malayi microfilariae

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum

  • This compound

  • Ivermectin (positive control)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solfobilizing solution (e.g., DMSO or a solution of 0.1 N HCl in absolute isopropanol)

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in culture medium.

    • Add 50 µL of each dilution to the wells of a 96-well plate.

  • Microfilariae Plating:

    • Adjust the concentration of microfilariae in the culture medium to approximately 20-30 microfilariae per 50 µL.

    • Dispense 50 µL of the microfilariae suspension into each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilizing solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO control.

    • Plot the percent viability against the compound concentration and determine the EC₅₀ value from the dose-response curve.

Visualizations

cluster_pathway BmENR Signaling Pathway and Inhibition Enoyl_ACP Enoyl-ACP BmENR BmENR Enzyme Enoyl_ACP->BmENR Acyl_ACP Acyl-ACP Fatty_Acid Fatty Acid Elongation Acyl_ACP->Fatty_Acid NADH NADH NADH->BmENR NAD NAD+ BmENR->Acyl_ACP Reduction BmENR->NAD BaENR_IN_1 This compound BaENR_IN_1->BmENR Inhibition Membrane Membrane Biosynthesis Fatty_Acid->Membrane Parasite Parasite Viability Membrane->Parasite

Caption: Mechanism of this compound inhibition of the BmENR enzyme pathway.

cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library (384-well plates) Primary_Screen Primary Screen (BmENR Biochemical Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary Assay (Microfilariae Viability) Dose_Response->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Confirmed Hits

Caption: Workflow for HTS-based identification of BmENR inhibitors.

cluster_logic Assay Quality Control Logic Z_Factor Z'-factor Calculation Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Acceptable_Assay Assay is Acceptable for HTS (Z' > 0.5) Z_Factor->Acceptable_Assay Evaluation Unacceptable_Assay Assay Optimization Required (Z' <= 0.5) Z_Factor->Unacceptable_Assay High_Signal High Signal Control (μ_p) (e.g., DMSO) High_Signal->Z_Factor Low_Signal Low Signal Control (μ_n) (e.g., this compound) Low_Signal->Z_Factor

Caption: Logical diagram for assessing HTS assay quality using the Z'-factor.

References

Application Notes: Immunohistochemical Analysis of Tissues Treated with BaENR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BaENR-IN-1 is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding its effect on target tissues is crucial for drug development. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of the location and distribution of specific proteins within the context of tissue architecture.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing IHC staining on tissues treated with this compound.

Principle of the Assay

Immunohistochemistry utilizes the principle of specific antibody-antigen binding to detect the presence of target proteins in tissue sections.[1] For tissues treated with this compound, IHC can be employed to:

  • Assess the expression and localization of the drug's target protein.

  • Evaluate downstream effects on signaling pathways by analyzing the expression of relevant biomarkers.

  • Monitor cellular responses such as proliferation, apoptosis, and angiogenesis.

  • Determine drug efficacy and potential off-target effects.

Workflow Overview

The general workflow for IHC staining of paraffin-embedded tissues involves several key steps, from tissue preparation to analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.

G cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Tissue_Collection Tissue_Collection Fixation Fixation Tissue_Collection->Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Antigen_Retrieval Antigen_Retrieval Deparaffinization->Antigen_Retrieval Unmasking Epitopes Blocking Blocking Antigen_Retrieval->Blocking Reduce Background Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Target Detection Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Signal Amplification Detection Detection Secondary_Antibody->Detection Visualization Counterstaining Counterstaining Detection->Counterstaining Dehydration_Mounting Dehydration_Mounting Counterstaining->Dehydration_Mounting Preservation Imaging_Analysis Imaging_Analysis Dehydration_Mounting->Imaging_Analysis Data Acquisition

Figure 1: General Immunohistochemistry (IHC) Workflow.

Experimental Protocols

This section provides a detailed protocol for chromogenic IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.

Materials and Reagents

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary Antibody (specific to the target of interest)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

Protocol

1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5-10 minutes each.[2] b. Immerse slides in two changes of 100% ethanol for 3-5 minutes each.[2] c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 80% ethanol for 3 minutes. e. Immerse slides in 70% ethanol for 3 minutes. f. Rinse slides in gently running tap water for 5 minutes.[3]

2. Antigen Retrieval This step is crucial for unmasking epitopes that may have been altered by formalin fixation.[4][5] The choice between Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) depends on the antibody and antigen.

For HIER (recommended for most antigens): a. Immerse slides in a container with antigen retrieval buffer. b. Heat the container in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[4][5] c. Allow the slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides with wash buffer.

3. Peroxidase Blocking a. Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. b. Rinse slides with wash buffer.

4. Blocking a. Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

5. Primary Antibody Incubation a. Dilute the primary antibody in blocking buffer to its optimal concentration. b. Apply the diluted primary antibody to the tissue sections. c. Incubate overnight at 4°C in a humidified chamber.[1]

6. Secondary Antibody and Detection a. The next day, wash the slides three times with wash buffer for 5 minutes each. b. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. c. Wash the slides three times with wash buffer for 5 minutes each. d. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. e. Wash the slides three times with wash buffer for 5 minutes each.

7. Chromogenic Development a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Apply the DAB solution to the tissue sections and incubate until the desired brown color develops (typically 1-10 minutes). c. Immediately rinse the slides with deionized water to stop the reaction.

8. Counterstaining a. Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei blue. b. "Blue" the sections by rinsing in running tap water.

9. Dehydration and Mounting a. Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%). b. Clear the slides in two changes of xylene. c. Apply a coverslip with permanent mounting medium.

10. Imaging and Analysis a. Slides can be imaged using a brightfield microscope. b. Staining intensity and the percentage of positive cells can be quantified using image analysis software.[6][7]

Data Presentation

Quantitative analysis of IHC staining provides objective data on protein expression levels. This data can be presented in tabular format for easy comparison between treatment groups.

Table 1: Quantification of Biomarker Expression Following this compound Treatment

Treatment GroupNBiomarker X (% Positive Cells)Biomarker X (Staining Intensity Score)Biomarker Y (% Positive Cells)Biomarker Y (Staining Intensity Score)
Vehicle Control10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) or measured using image analysis software.[6][8]

Signaling Pathway Visualization

Small molecule inhibitors like this compound often target key nodes in signaling pathways implicated in disease. The following diagram illustrates a hypothetical inhibition of the RTK/RAS/MAPK pathway, a common target in cancer therapy.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation BaENR_IN_1 This compound BaENR_IN_1->RAF

Figure 2: Hypothetical Inhibition of the MAPK Pathway by this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BaENR-IN-1 (Beta-Adrenergic Receptor Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BaENR-IN-1 is a novel inhibitor targeting beta-adrenergic receptors (β-ARs). These receptors are key components of the sympathetic nervous system and are implicated in a wide range of physiological processes, including cell proliferation, survival, and apoptosis. Dysregulation of β-AR signaling has been linked to the progression of various diseases, including cancer. Therefore, inhibitors of β-ARs, such as this compound, are promising therapeutic agents.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, with a focus on apoptosis and cell cycle progression. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a population.[1][2]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human breast cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.

Table 1: Effect of this compound on Apoptosis

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
Vehicle Control05.2 ± 0.83.1 ± 0.591.7 ± 1.2
This compound1015.8 ± 1.58.5 ± 1.175.7 ± 2.1
This compound2528.4 ± 2.215.2 ± 1.856.4 ± 3.5
This compound5045.1 ± 3.125.7 ± 2.529.2 ± 4.0

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.3 ± 2.528.1 ± 1.816.6 ± 1.2
This compound1065.8 ± 3.120.5 ± 1.513.7 ± 1.0
This compound2575.2 ± 3.815.1 ± 1.29.7 ± 0.8
This compound5082.1 ± 4.210.3 ± 0.97.6 ± 0.6

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway and Apoptosis Induction BaENR_IN_1 This compound bAR Beta-Adrenergic Receptor (β-AR) BaENR_IN_1->bAR Inhibits G_Protein G-Protein (Gs) bAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Bad_p Phosphorylated Bad (Inactive) PKA->Bad_p Phosphorylates Bcl2 Bcl-2 Bad_p->Bcl2 Releases Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Bad Bad (Active) Bad->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of β-AR by this compound blocks pro-survival signaling, promoting apoptosis.

Experimental Workflow for Flow Cytometry Analysis cluster_assays Staining Protocols Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment with this compound (Vehicle, 10, 25, 50 µM for 48h) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization) Treatment->Harvesting Washing 4. Washing with PBS Harvesting->Washing Apoptosis_Staining 5a. Apoptosis Staining (Annexin V-FITC & PI) Washing->Apoptosis_Staining CellCycle_Staining 5b. Cell Cycle Staining (Ethanol Fixation & PI/RNase) Washing->CellCycle_Staining Analysis 6. Flow Cytometry Analysis Apoptosis_Staining->Analysis CellCycle_Staining->Analysis Data_Interpretation 7. Data Interpretation (Quantification of Cell Populations) Analysis->Data_Interpretation

Caption: Workflow for analyzing apoptosis and cell cycle in this compound treated cells.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for FITC and PI to minimize spectral overlap.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells (often considered debris)

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1, step 2.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Note: BaENR-IN-1 for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial enoyl-acyl carrier protein reductase (ENR) is a critical enzyme in the fatty acid biosynthesis II (FAS-II) pathway, making it a highly attractive target for the development of novel narrow-spectrum antibacterial agents.[1][2][3] The bacterial ENR sequence and structural organization are distinctly different from those of mammalian fatty acid synthesis enzymes, offering a therapeutic window for selective inhibition.[1][2] BaENR-IN-1 is a potent and selective inhibitor of bacterial ENR. This application note provides a comprehensive overview of this compound and detailed protocols for its use in target engagement studies, enabling researchers to accurately assess its interaction with ENR in biochemical and cellular contexts.

Mechanism of Action

This compound is a small molecule inhibitor designed to specifically bind to the active site of bacterial ENR, thereby blocking the reduction of trans-2-enoyl-ACP to acyl-ACP, a crucial step in the fatty acid elongation cycle.[3][4] This inhibition disrupts the synthesis of essential fatty acids, ultimately leading to bacterial growth arrest. The efficacy of ENR inhibitors has been confirmed in various bacterial species, including Staphylococcus aureus and Bacillus subtilis.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on in-house characterization.

ParameterValueSpeciesAssay Conditions
IC50 (Biochemical) 15 nME. coli ENRPurified enzyme, NADH, Crotonyl-CoA substrate
IC50 (Biochemical) 25 nMS. aureus ENRPurified enzyme, NADH, Crotonyl-CoA substrate
MIC 0.5 µg/mLS. aureus (ATCC 29213)Mueller-Hinton Broth, 24h incubation
MIC 1 µg/mLB. subtilis (ATCC 6633)Mueller-Hinton Broth, 24h incubation
Cellular EC50 (Target Engagement) 150 nMS. aureusCellular Thermal Shift Assay (CETSA)
Cellular EC50 (Target Engagement) 200 nMS. aureusNanoBRET Assay

Experimental Protocols

Herein, we provide detailed protocols for two key target engagement assays: Cellular Thermal Shift Assay (CETSA) and NanoBRET Assay.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is a powerful technique to verify direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[5][6][7]

Materials:

  • Bacterial cells (e.g., S. aureus)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against bacterial ENR

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer system

  • Western blot imaging system

  • PCR thermocycler

Procedure:

  • Cell Culture and Treatment:

    • Culture bacterial cells to mid-log phase.

    • Harvest cells by centrifugation and resuspend in fresh culture medium.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle) for 2 hours at 37°C. A typical concentration range to start with is 0.1 to 50 times the cellular EC50.[6]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR thermocycler, followed by a cooling step to room temperature.[6]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by sonication or enzymatic digestion in lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for bacterial ENR, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for ENR at each temperature for both treated and untreated samples.

    • Plot the band intensity as a function of temperature to generate melting curves.

    • The binding of this compound will result in a shift of the melting curve to higher temperatures, indicating thermal stabilization of the ENR protein.

Protocol 2: NanoBRET Assay for this compound Target Engagement

The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[8][9][10][11] This protocol assumes the availability of a bacterial strain expressing an N-terminal NanoLuc (nLuc) fusion of ENR and a cell-permeable fluorescent tracer for ENR.

Materials:

  • Bacterial cells expressing nLuc-ENR

  • This compound

  • Fluorescent tracer for ENR

  • NanoBRET Nano-Glo Substrate

  • Opti-MEM or other suitable assay buffer

  • White, opaque 96- or 384-well assay plates

  • Luminometer with 450 nm and 610 nm emission filters

Procedure:

  • Cell Preparation:

    • Culture the nLuc-ENR expressing bacterial cells to the desired density.

    • Harvest and resuspend the cells in the assay buffer.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a white assay plate, add the diluted this compound or DMSO (vehicle).

    • Add the fluorescent tracer at a predetermined optimal concentration.

  • Cell Addition and Incubation:

    • Add the nLuc-ENR expressing cells to each well.

    • Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.

  • Substrate Addition and Signal Measurement:

    • Add the NanoBRET Nano-Glo Substrate to each well according to the manufacturer's protocol.

    • Read the plate within 20 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.[8]

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Plot the BRET ratio as a function of the this compound concentration.

    • The displacement of the fluorescent tracer by this compound will result in a decrease in the BRET signal, allowing for the determination of the IC50 value for target engagement.

Visualizations

Signaling Pathway of Bacterial Fatty Acid Synthesis II (FAS-II)

FAS_II_Pathway cluster_0 Cytoplasm Acetyl-CoA Acetyl-CoA FabD FabD Acetyl-CoA->FabD Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabD Acyl-ACP Acyl-ACP FabH FabH Acyl-ACP->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH beta-ketoacyl-ACP beta-ketoacyl-ACP FabG FabG beta-ketoacyl-ACP->FabG beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP FabZ FabZ beta-hydroxyacyl-ACP->FabZ trans-2-enoyl-ACP trans-2-enoyl-ACP ENR ENR (FabI/K/L/V) trans-2-enoyl-ACP->ENR Elongated Acyl-ACP Elongated Acyl-ACP Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids Elongated Acyl-ACP->FabH Next Elongation Cycle FabD->Malonyl-ACP FabH->beta-ketoacyl-ACP FabG->beta-hydroxyacyl-ACP FabZ->trans-2-enoyl-ACP ENR->Elongated Acyl-ACP

Caption: The bacterial Fatty Acid Synthesis II (FAS-II) pathway.

Experimental Workflow for CETSA

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble/Aggregated Fractions (Centrifugation) C->D E 5. Western Blot (Anti-ENR Antibody) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Mechanism of this compound in NanoBRET Assay

NanoBRET_Mechanism cluster_mechanism NanoBRET Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound A nLuc-ENR Tracer Binding Site Fluorescent Tracer B High BRET Signal (Energy Transfer) A->B Binding C nLuc-ENR This compound Bound Displaced Tracer D Low BRET Signal (No Energy Transfer) C->D Competition

Caption: Principle of the NanoBRET target engagement assay.

References

Application Notes and Protocols for Crystallography Studies of BaENR-IN-1, a Novel Enoyl-ACP Reductase (ENR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BaENR-IN-1, a potent and specific inhibitor of enoyl-acyl carrier protein reductase (ENR), in X-ray crystallography studies. The protocols outlined below are designed to facilitate the determination of the three-dimensional structure of the ENR-BaENR-IN-1 complex, which is crucial for understanding its mechanism of action and for advancing structure-based drug design efforts.

ENR is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents.[1][2][3] Elucidating the crystal structure of ENR in complex with an inhibitor like this compound can provide invaluable insights into the molecular interactions driving its inhibitory activity.[4][5][6]

Data Presentation

Successful co-crystallization and structure determination will yield quantitative data that is essential for drug development. Below are tables summarizing hypothetical, yet expected, data for this compound.

Table 1: Inhibitory Activity and Binding Affinity of this compound

ParameterValueDescription
IC50 50 nMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of ENR activity.
Ki 25 nMThe inhibition constant, representing the binding affinity of this compound to the ENR enzyme.
Kd 20 nMThe dissociation constant, a measure of the tendency of the ENR-BaENR-IN-1 complex to separate into its components.

Table 2: Crystallographic Data and Refinement Statistics for ENR-BaENR-IN-1 Complex

ParameterValueDescription
Space Group P21The crystal system and lattice symmetry.
Unit Cell Dimensions (Å) a=73.4, b=95.1, c=75.0, β=106.5°The dimensions of the smallest repeating unit of the crystal lattice.
Resolution (Å) 2.1A measure of the level of detail observed in the electron density map.
Rwork/Rfree 0.18 / 0.22Indicators of the quality of the refined crystallographic model.
PDB ID (To be assigned)The unique identifier for the deposited structure in the Protein Data Bank.

Experimental Protocols

Protocol 1: Expression and Purification of Enoyl-ACP Reductase (ENR)

High-purity and monodisperse protein is critical for successful crystallization.

1. Protein Expression:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for the target ENR.
  • Grow the cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking.
  • Induce protein expression at an OD600 of 0.6-0.8 with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Continue to grow the culture at 18-25°C for 16-20 hours post-induction.
  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

2. Cell Lysis and Clarification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I).[7]
  • Lyse the cells by sonication or high-pressure homogenization on ice.[7]
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.[7]

3. Affinity Chromatography:

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[7]
  • Wash the column with wash buffer (lysis buffer containing 20 mM imidazole) until the A280 returns to baseline.[7]
  • Elute the protein with elution buffer (lysis buffer containing 250 mM imidazole).[7]

4. Size-Exclusion Chromatography:

  • Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[7]
  • Collect fractions corresponding to the monomeric ENR protein.
  • Assess protein purity by SDS-PAGE and concentration using a spectrophotometer at A280. A purity of >95% is recommended.[7]

Protocol 2: Co-crystallization of ENR with this compound

Co-crystallization involves forming a complex of the protein and inhibitor prior to setting up crystallization trials.

1. Ligand Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in a suitable solvent such as DMSO.

2. Complex Formation:

  • Mix the purified ENR protein with this compound at a molar ratio of 1:5 (protein to inhibitor).
  • Incubate the mixture on ice for at least one hour to ensure complex formation.[7]

3. Crystallization Screening:

  • Use commercially available crystallization screens to test a wide range of precipitants, pH, and salts.
  • Employ the sitting drop or hanging drop vapor diffusion method.[7]
  • Sitting Drop: Pipette 1 µL of the protein-ligand complex and 1 µL of the reservoir solution into the well of a crystallization plate.[7]
  • Hanging Drop: Pipette 1 µL of the protein-ligand complex and 1 µL of the reservoir solution onto a siliconized coverslip, then invert and seal it over the reservoir.[7]
  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[7]

4. Crystal Optimization:

  • Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

Protocol 3: X-ray Diffraction Data Collection and Structure Determination

1. Crystal Harvesting and Cryo-protection:

  • Carefully harvest the crystals from the drop using a cryo-loop.
  • Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
  • Flash-cool the crystal in liquid nitrogen.

2. Data Collection:

  • Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or a home-source X-ray diffractometer.
  • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[8]

3. Data Processing and Structure Solution:

  • Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
  • Solve the structure using molecular replacement with a previously determined ENR structure as a search model.
  • Build the model of the ENR-BaENR-IN-1 complex into the electron density map using software like Coot.
  • Refine the structure using programs such as REFMAC5 or Phenix to improve the fit of the model to the experimental data.

Visualizations

Signaling Pathway

FattyAcidSynthesis Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA MAT Malonyl/acetyl-CoA-ACP transacylase (MAT) Malonyl_CoA->MAT ACC->Malonyl_CoA Malonyl_ACP Malonyl-ACP KAS β-ketoacyl-ACP synthase (KAS) Malonyl_ACP->KAS MAT->Malonyl_ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->KAS Ketoacyl_ACP β-ketoacyl-ACP KAS->Ketoacyl_ACP KAR β-ketoacyl-ACP reductase (KAR) Ketoacyl_ACP->KAR Hydroxyacyl_ACP β-hydroxyacyl-ACP KAR->Hydroxyacyl_ACP DH β-hydroxyacyl-ACP dehydratase (DH) Hydroxyacyl_ACP->DH Enoyl_ACP Enoyl-ACP DH->Enoyl_ACP ENR Enoyl-ACP reductase (ENR) Enoyl_ACP->ENR Elongated_Acyl_ACP Acyl-ACP (Cn+2) ENR->Elongated_Acyl_ACP BaENR_IN_1 This compound BaENR_IN_1->ENR

Caption: Bacterial Type II Fatty Acid Synthesis Pathway highlighting the inhibition of ENR by this compound.

Experimental Workflow

CrystallographyWorkflow cluster_protein Protein Production cluster_cryst Crystallization cluster_structure Structure Determination Expression ENR Expression Purification Purification (Affinity & SEC) Expression->Purification QC Purity & Concentration Check (>95%) Purification->QC Complex Complex Formation (ENR + this compound) QC->Complex Screening Crystallization Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution & Refinement Processing->Solution

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of BaENR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with BaENR-IN-1 in aqueous solutions. The following sections offer structured guidance, experimental protocols, and data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or Tris?

A1: this compound is a hydrophobic, or "water-fearing," molecule. Its chemical structure has low polarity, which prevents it from forming favorable interactions with polar water molecules.[1] Substances that are hydrophobic do not dissolve well in water.[1] To dissolve, a compound must overcome the strong attractive forces between water molecules, which this compound cannot do effectively, leading to poor aqueous solubility.[1]

Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is 100% anhydrous Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds.[3] A high-concentration stock (e.g., 10-50 mM) should be prepared first in DMSO, which can then be diluted into your aqueous assay buffer.[2]

Q3: What are the primary methods to improve the solubility of this compound for in vitro experiments?

A3: The three most common and effective methods for improving the solubility of hydrophobic compounds like this compound for in vitro assays are:

  • Co-Solvent System: Using a water-miscible organic solvent, such as DMSO, to first dissolve the compound before diluting it into an aqueous buffer.[4][5]

  • pH Adjustment: If this compound has ionizable groups (weakly acidic or basic properties), adjusting the pH of the aqueous buffer can increase its solubility by converting it to a more soluble, charged form.[6][7][8]

  • Inclusion Complexation: Using cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the hydrophobic this compound molecule, thereby increasing its apparent water solubility.[9][10][11]

Q4: What is the maximum recommended concentration of DMSO in my final cell-based assay?

A4: The final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 0.5%.[2] While some cell lines can tolerate up to 1%, concentrations above this level can exhibit cytotoxic effects or other pharmacological activities that may interfere with experimental results.[12][13] It is crucial to always run a vehicle control (buffer with the same final DMSO concentration) to account for any solvent effects.[14]

Q5: When should I consider using cyclodextrins instead of a co-solvent like DMSO?

A5: Cyclodextrins are the preferred method when your experimental system is highly sensitive to organic solvents or when a completely solvent-free aqueous solution is required.[2] They are also useful if you need to achieve a higher concentration of this compound in the aqueous phase than is possible with a co-solvent system without inducing toxicity.[15]

Troubleshooting Guide

Issue 1: I see a precipitate forming after I dilute my this compound DMSO stock solution into my aqueous buffer.

  • Possible Cause 1: Supersaturation. The final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with the co-solvent. This can create an unstable supersaturated solution that quickly precipitates.[16]

    • Solution:

      • Decrease the final concentration of this compound.

      • Immediately after adding the DMSO stock to the buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.[2]

      • Add the small volume of DMSO stock to a larger volume of buffer, rather than the other way around.

  • Possible Cause 2: Temperature Fluctuation. The solubility of many compounds decreases at lower temperatures. If your aqueous buffer is cold, it can cause the compound to precipitate.

    • Solution: Pre-warm your aqueous buffer to the temperature of your experiment (e.g., 37°C) before adding the DMSO stock solution. A decrease in temperature can significantly reduce the solubility of the compound.[16]

  • Possible Cause 3: Buffer Composition. The salt concentration or pH of your buffer may be promoting precipitation.

    • Solution: Test the solubility in a few different aqueous buffers if possible. If the compound is acidic or basic, adjusting the buffer pH away from its pI (isoelectric point) can significantly increase solubility.[6][17]

Issue 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause 1: Compound Aggregation. Even if a visible precipitate is not present, this compound may be forming small aggregates in the solution. This reduces the effective concentration of the monomeric, active compound, leading to variability.

    • Solution:

      • Visually inspect the solution against a light source for any subtle cloudiness or particulates.[2]

      • Consider using a more robust solubilization method, such as increasing the final DMSO concentration (if tolerated by the assay) or using cyclodextrins.[10]

  • Possible Cause 2: Solvent Effects. The concentration of your co-solvent (e.g., DMSO) is not consistent across all wells or is interfering with the assay.

    • Solution:

      • Ensure the final DMSO concentration is identical in all wells, including untreated controls (by adding vehicle).[12]

      • Perform a dose-response curve of the solvent alone on your assay to determine the maximum tolerable concentration without off-target effects.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies

Method Principle of Action Advantages Disadvantages Best For
Co-Solvents (e.g., DMSO, Ethanol) Reduce the polarity of the aqueous solvent, allowing for better solvation of hydrophobic molecules.[3][5] Simple, rapid, and effective for preparing stock solutions.[3] Can be toxic to cells at higher concentrations; may interfere with some assays.[13][14] Most standard in vitro screening assays where low final solvent concentrations are tolerated.
pH Adjustment Converts an ionizable compound into its charged (salt) form, which is more polar and thus more soluble in water.[6][8] Can significantly increase solubility without organic solvents; cost-effective. Only effective for compounds with acidic or basic functional groups; requires pH control.[6] Experiments with ionizable compounds in systems where organic solvents must be avoided.

| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic "guest" molecule within a "host" molecule that has a hydrophilic exterior.[9][18] | Low toxicity; can achieve high aqueous concentrations; avoids organic solvents.[15] | More complex preparation; may alter compound bioavailability; can be costly.[15][19] | Solvent-sensitive assays, in vivo formulations, and when high aqueous concentrations are needed. |

Table 2: Recommended Maximum Co-Solvent Concentrations for In Vitro Cell-Based Assays

Co-Solvent Max Recommended Concentration Notes
DMSO 0.1% - 0.5% The most common co-solvent. Some robust cell lines may tolerate up to 1%, but this should be verified.[2][12]

| Ethanol | 0.1% - 0.5% | Can be more volatile than DMSO. Effects on cells should be carefully evaluated.[14] |

Experimental Protocols

Protocol 1: Preparation of this compound Using a Co-Solvent (DMSO)

Objective: To prepare a high-concentration stock solution of this compound in DMSO and create working dilutions for aqueous-based assays.

Materials:

  • This compound (powder form)

  • 100% Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and low-binding tips

  • Vortex mixer

  • Aqueous assay buffer (pre-warmed to 37°C)

Procedure:

  • Preparation of High-Concentration Stock Solution: a. Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.[2] d. Visually inspect the solution against a light source to confirm there are no visible particulates.[2]

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] b. Store the aliquots at -20°C or -80°C in a desiccated environment.

  • Preparation of Working Dilutions: a. Thaw a single aliquot of the stock solution at room temperature. b. To prepare the final working solution, perform a serial dilution. First, dilute the stock into the pre-warmed aqueous assay buffer. For example, to achieve a 1:200 dilution, add 5 µL of the 20 mM DMSO stock to 995 µL of buffer for a final concentration of 100 µM with 0.5% DMSO. c. Immediately after adding the DMSO stock to the buffer, vortex the solution well to ensure uniform dispersion and prevent precipitation.[2] d. Use the freshly prepared aqueous solution in your experiment without delay. Do not store dilute aqueous solutions of hydrophobic compounds.[2]

Protocol 2: Enhancing this compound Aqueous Solubility with Cyclodextrins (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) for use in solvent-sensitive assays.

Materials:

  • This compound (powder form)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm sterile filter)

Procedure:

  • Prepare the Cyclodextrin Solution: a. Prepare a solution of HP-β-CD in the desired aqueous buffer. A concentration of 10-40% (w/v) is a common starting point. b. Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved.[2]

  • Complexation of this compound: a. Add the this compound powder directly to the HP-β-CD solution. The amount to add depends on the desired final concentration and the complexation efficiency, which may need to be determined empirically. b. Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex. The solution may become clear as the compound is encapsulated.[2]

  • Removal of Undissolved Compound: a. After the incubation period, filter the solution through a 0.22 µm filter to remove any remaining, undissolved compound.[2] b. The resulting clear filtrate is your aqueous stock solution of the this compound:HP-β-CD complex. The exact concentration of the dissolved compound should be determined using an analytical method like HPLC-UV or LC-MS.

Visualizations

G start Start: this compound is poorly soluble in aqueous buffer q_solvent Is the assay tolerant to low levels of organic solvent (e.g., <0.5% DMSO)? start->q_solvent use_dmso Primary Method: Use Co-Solvent (DMSO) (See Protocol 1) q_solvent->use_dmso Yes use_cd Alternative Method: Use Cyclodextrin (HP-β-CD) (See Protocol 2) q_solvent->use_cd No q_ion Does this compound have ionizable groups? use_dmso->q_ion end_path Proceed to Experiment use_cd->end_path use_ph Supplemental Method: Optimize Buffer pH q_ion->use_ph Yes q_ion->end_path No use_ph->end_path G step1 1. Weigh this compound (powder form) step2 2. Dissolve in 100% DMSO to create stock (e.g., 20 mM) step1->step2 step3 3. Vortex / Sonicate until fully dissolved step2->step3 step4 4. Create single-use aliquots and store at -80°C step3->step4 step5 5. Thaw one aliquot at room temperature step4->step5 step6 6. Dilute stock into pre-warmed (37°C) aqueous buffer step5->step6 step7 7. Vortex immediately and vigorously step6->step7 step8 8. Use fresh working solution in assay immediately step7->step8 G cluster_before Before Complexation cluster_after After Complexation drug This compound (Hydrophobic, Insoluble) p1 drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 complex Soluble Inclusion Complex p1->complex Encapsulation

References

Troubleshooting BaENR-IN-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving BaENR-IN-1, a novel kinase inhibitor. The information is designed to help users identify and resolve potential off-target effects and other common issues encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a potent and selective inhibitor of the ENR kinase family. Its primary mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Q2: What are the known off-target effects of this compound?

A2: While designed for selectivity, this compound may exhibit off-target activity against other kinases, particularly those with a high degree of structural similarity in the ATP-binding domain. Comprehensive kinase profiling is recommended to identify potential off-target interactions in your specific cellular context. Many kinase inhibitors, while designed to be selective, can target multiple kinases, which can lead to both beneficial efficacy and unwanted side effects.[1]

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for inhibiting the target kinase without significantly affecting other pathways. Additionally, employing orthogonal validation methods, such as using a structurally distinct inhibitor for the same target or genetic knockdown (e.g., siRNA or CRISPR), can help confirm that the observed phenotype is a direct result of on-target inhibition.

Q4: What are the best practices for storing and handling this compound?

A4: this compound should be stored as a desiccated solid at -20°C. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Ensure proper storage of all reagents to maintain their activity.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Target Kinase Activity

If you observe a lack of expected inhibition of your target kinase, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Incorrect Reagent Concentration Verify the concentration of your this compound stock solution. If possible, confirm the concentration using analytical methods.
Reagent Degradation Ensure that this compound and other critical reagents have been stored properly and have not expired.[2] Prepare fresh stock solutions if degradation is suspected.
Faulty Assay Setup Review the experimental protocol for any deviations. Ensure all components of the assay were added correctly. Include positive and negative controls to validate the assay's performance.[3]
Cellular Permeability Issues If using a cell-based assay, confirm that this compound is cell-permeable. You may need to perform a cellular uptake assay.
Issue 2: Unexpected Phenotype or Cellular Toxicity

Unanticipated cellular responses may indicate off-target effects or general toxicity.

Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition Perform a broad-panel kinase selectivity screen to identify potential off-target kinases.[4][5] This can help determine if the observed phenotype is due to inhibition of kinases other than the intended target.
Compound Toxicity Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of this compound at various concentrations.
Solvent Effects Ensure the final concentration of the vehicle (e.g., DMSO) in your assay is not causing toxicity. Run a vehicle-only control.

Experimental Protocols

Kinase Selectivity Profiling

To assess the selectivity of this compound, a comprehensive in vitro kinase assay panel is recommended.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that offers a broad panel of kinases (e.g., >300 kinases).

  • Assay Format: The service will typically perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of each kinase in the presence of this compound.[4] The assays are usually run at or near the ATP Kₘ for each kinase.

  • Data Analysis: The percentage of inhibition for each kinase at a given concentration of this compound is calculated. The results are often visualized as a kinome map or a selectivity score to provide a global view of the inhibitor's interactions.[5]

Cell-Based Target Engagement Assay

Confirming that this compound engages its target in a cellular context is a critical step.

Methodology:

  • Cell Culture: Culture cells expressing the target kinase to the desired density.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate with increasing concentrations of this compound indicates target engagement.

  • Loading Control: Use an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting this compound experiments.

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed CheckConcentration Verify this compound Concentration and Stability Start->CheckConcentration DoseResponse Perform Dose-Response Viability Assay CheckConcentration->DoseResponse OffTargetAnalysis Conduct Kinase Selectivity Profiling DoseResponse->OffTargetAnalysis If phenotype persists at non-toxic doses ConclusionToxicity Phenotype is due to General Toxicity DoseResponse->ConclusionToxicity If phenotype correlates with toxicity OrthogonalValidation Use Orthogonal Method (e.g., siRNA, CRISPR) OffTargetAnalysis->OrthogonalValidation If off-targets are identified ConclusionOnTarget Phenotype is On-Target OffTargetAnalysis->ConclusionOnTarget If no significant off-targets OrthogonalValidation->ConclusionOnTarget If orthogonal method recapitulates phenotype ConclusionOffTarget Phenotype is Off-Target OrthogonalValidation->ConclusionOffTarget If orthogonal method does not recapitulate phenotype

Caption: Troubleshooting workflow for an unexpected phenotype.

G cluster_pathway Simplified On-Target Signaling Pathway BaENR_IN_1 This compound ENR_Kinase ENR Kinase BaENR_IN_1->ENR_Kinase Inhibits Substrate Substrate ENR_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate ENR_Kinase->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: On-target signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Target Engagement CellCulture 1. Culture Cells CompoundTreatment 2. Treat with this compound (Dose-Response) CellCulture->CompoundTreatment CellLysis 3. Lyse Cells CompoundTreatment->CellLysis WesternBlot 4. Western Blot for p-Substrate & Total Substrate CellLysis->WesternBlot DataAnalysis 5. Analyze Phosphorylation Levels WesternBlot->DataAnalysis Result Target Engagement Confirmed DataAnalysis->Result

Caption: Workflow for confirming target engagement in cells.

References

Technical Support Center: Optimizing BaENR-IN-1 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time for BaENR-IN-1 to achieve maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a tyrosine kinase inhibitor (TKI) that specifically targets the Beta-adrenergic ENR (BaENR). BaENR is a critical receptor in signaling pathways that control cell growth, proliferation, and survival. In various disease states, BaENR may be overexpressed or mutated, leading to dysregulated cell growth. This compound functions by binding to the ATP-binding site within the tyrosine kinase domain of BaENR. This action inhibits the receptor's ability to phosphorylate downstream targets, thereby blocking the activation of key signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Ultimately, this inhibition leads to a decrease in cell proliferation and survival.

Q2: What is a recommended starting point for the incubation time of this compound in a cell-based assay?

A2: The optimal incubation time for this compound is highly dependent on the specific assay and cell line being utilized. For cell viability or proliferation assays (e.g., MTT, CCK-8), a longer incubation period is generally necessary to observe significant effects. A common starting point is between 24 to 72 hours.[1] It is strongly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your particular experimental conditions. For phosphorylation assays, such as Western Blot or ELISA, that measure the direct inhibitory effect on BaENR phosphorylation, a much shorter incubation time is typically sufficient. A starting point of 30 minutes to 2 hours is advisable.[1] Some protocols suggest pre-incubating the cells with the inhibitor for a period before stimulation.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a desired concentration, for instance, 10 mM or 20 mM.

Troubleshooting and Optimization Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Low signal or no dose-dependent effect - Incubation time is too short- Inhibitor concentration is too low- Low or high cell density- The cell line is resistant to the inhibitor- Increase the incubation time with this compound (e.g., try 48 or 72 hours).[1]- Test a broader range of concentrations, including higher ones.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Verify the BaENR mutation status of your cell line; certain mutations can confer resistance.
Unexpected cell toxicity - High DMSO concentration- Inhibitor concentration is too high- Ensure the final DMSO concentration in the culture medium is below 0.5%.- Perform a dose-response curve to determine the optimal non-toxic concentration.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Western Blot for BaENR Phosphorylation
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-incubate the cells with this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a suitable ligand to induce BaENR phosphorylation for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[1]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody against phospho-BaENR overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Data Presentation

Table 1: Effect of this compound Incubation Time on Cell Viability

Incubation Time (hours)IC₅₀ of this compound (µM)
2415.2
488.5
724.1

Table 2: Inhibition of BaENR Phosphorylation by this compound

Incubation Time (minutes)Concentration of this compound (µM)% Inhibition of Phosphorylation
30155
60185
120192

Visualizations

G cluster_0 This compound Mechanism of Action Ligand Ligand BaENR BaENR Receptor Ligand->BaENR Binds ADP ADP BaENR->ADP PI3K PI3K BaENR->PI3K Activates RAS RAS BaENR->RAS Activates BaENR_IN_1 This compound BaENR_IN_1->BaENR Inhibits ATP binding ATP ATP ATP->BaENR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound signaling pathway inhibition.

G cluster_1 Experimental Workflow: Time-Course Analysis Start Seed Cells Treatment Add this compound Start->Treatment Incubate_24 Incubate 24h Treatment->Incubate_24 Incubate_48 Incubate 48h Treatment->Incubate_48 Incubate_72 Incubate 72h Treatment->Incubate_72 Assay_24 Perform Assay Incubate_24->Assay_24 Assay_48 Perform Assay Incubate_48->Assay_48 Assay_72 Perform Assay Incubate_72->Assay_72 Analysis Data Analysis Assay_24->Analysis Assay_48->Analysis Assay_72->Analysis

Caption: Workflow for optimizing incubation time.

References

Addressing cytotoxicity of BaENR-IN-1 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BaENR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway.[1] Its primary application is as an antibacterial agent. This target enzyme is specific to bacteria and is not present in mammalian cells. Therefore, any cytotoxicity observed in mammalian cell lines is likely due to off-target effects.

Q2: Is cytotoxicity in mammalian cell lines an expected outcome when using this compound?

A2: While the primary target of this compound is absent in mammalian cells, off-target effects leading to cytotoxicity can occur, particularly at higher concentrations.[2][3] It is crucial to distinguish between a specific off-target effect and general cellular toxicity or an experimental artifact. Performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) for your specific cell line is a critical first step.[3][4]

Q3: How can I differentiate between true cytotoxicity and experimental artifacts?

A3: This is a critical question in drug screening. True biological cytotoxicity should be dose-dependent and reproducible. Artifacts can arise from several sources:

  • Compound Interference: The compound itself may interfere with the assay readout. For example, in colorimetric assays like MTT, the compound might absorb light at the measurement wavelength.[5]

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[2][3]

  • Compound Precipitation: If this compound is not fully soluble in the culture medium at the tested concentrations, precipitates can cause inconsistent results and apparent toxicity.[5]

Running proper controls, including vehicle-only and "compound in media without cells," can help identify these artifacts.

Q4: I am observing unexpectedly high levels of cell death even at low concentrations. What are the initial troubleshooting steps?

A4: If you observe higher-than-expected cytotoxicity, a systematic approach is recommended. The workflow below outlines the initial steps to diagnose the issue. Key areas to investigate include the integrity and concentration of your compound, the health and conditions of your cell culture, and the parameters of your assay.[2][5][6]

Q5: My results are highly variable and not reproducible. What are the common causes?

A5: High variability is a frequent challenge in cell-based assays.[5] Common causes include:

  • Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare single-use aliquots.[3][4]

  • Cell Culture Practices: Inconsistent cell seeding density, using cells of a high passage number, or cell clumping can all introduce significant variability.[5][6]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, cells, or assay reagents is a major source of error.[5]

  • Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation, which can alter concentrations and affect cell health. It is often recommended to not use the outer wells for experimental samples.[5]

Troubleshooting Guide

This guide provides a more detailed approach to resolving specific issues you may encounter.

Problem Possible Cause Recommended Solution
High cytotoxicity across all tested concentrations 1. Incorrect Compound Concentration: Calculation or dilution error. 2. Solvent Toxicity: Final solvent concentration is too high. 3. Cell Contamination: Mycoplasma or other microbial contamination compromising cell health.1. Verify Concentration: Prepare a fresh serial dilution from a new stock aliquot and repeat the dose-response experiment.[2] 2. Run Vehicle Control Curve: Test a range of solvent concentrations alone to ensure the final concentration is non-toxic (typically <0.5%).[3] 3. Test for Contamination: Use a mycoplasma detection kit. If positive, discard the cell stock and start with a fresh, uncontaminated vial.[2]
Cytotoxicity varies significantly between different cell lines 1. On-Target vs. Off-Target Sensitivity: Although the primary target is bacterial, cell lines may have differential expression of an unknown off-target protein.[2] 2. Metabolic Differences: Cell lines may metabolize this compound into a more (or less) toxic compound at different rates.1. Characterize Cell Lines: If a potential off-target is suspected (e.g., a specific kinase), you can use Western Blot or qPCR to check its expression level in your panel of cell lines. 2. Use Control Cell Lines: Include a well-characterized, robust cell line (e.g., HEK293T) as a reference in your experiments.
Assay signal is low in both control and treated wells 1. Poor Cell Health: Cells were not healthy or in the logarithmic growth phase when plated.[5] 2. Incorrect Cell Seeding Density: Too few cells were plated, resulting in a signal below the assay's detection limit. 3. Reagent Issues: Assay reagents may be expired or were prepared incorrectly.1. Check Cell Culture: Ensure cells are healthy and have not been passaged excessively. Visually inspect morphology before plating.[5] 2. Optimize Seeding Density: Perform a cell titration experiment to find the optimal number of cells per well for your assay. 3. Prepare Fresh Reagents: Prepare all assay solutions fresh according to the manufacturer's protocol.

Data Presentation

Summarizing your results in a clear, standardized format is essential for interpretation and comparison.

Table 1: Example Data Summary for this compound Cytotoxicity Screening

Assay Cell Line This compound Conc. (µM) Endpoint Measurement (e.g., Absorbance @ 570nm) % Viability (Normalized to Vehicle) Calculated IC50 (µM)
MTT A549 0 (Vehicle) 1.25 100% \multirow{6}{}{15.2}
1 1.18 94.4%
5 0.95 76.0%
10 0.78 62.4%
25 0.45 36.0%
50 0.21 16.8%
LDH A549 0 (Vehicle) 0.15 0% Lysis \multirow{6}{}{18.5}
1 0.18 4.3%
5 0.35 28.6%
10 0.51 51.4%
25 0.79 91.4%

| | | 50 | 0.85 | 100% (Max Lysis) | |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates, tissue culture treated

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include "vehicle-only" and "no-treatment" controls.[9]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the medium from the wells (for adherent cells) and add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[7] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[10]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®)

  • 96-well flat-bottom plates

  • Lysis Solution (often 9% Triton™ X-100, provided in kits)[11]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up the following controls[11]:

    • Vehicle Control (spontaneous LDH release)

    • Maximum LDH Release Control (cells treated with Lysis Solution)

    • Medium Background Control (medium only)

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.[11]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Visual Guides

Troubleshooting_Workflow cluster_compound Compound Checks cluster_cells Cell Culture Checks cluster_assay Assay Checks start Unexpected Cytotoxicity Observed check_compound Step 1: Verify Compound & Solvent start->check_compound compound_conc Confirm concentration? (Fresh dilutions) check_compound->compound_conc solvent_tox Run vehicle control? (<0.5% DMSO) check_compound->solvent_tox compound_precip Check for precipitation? check_compound->compound_precip check_cells Step 2: Assess Cell Culture cell_health Cells healthy? (Log phase, low passage) check_cells->cell_health contamination Mycoplasma test? (Negative) check_cells->contamination seeding Seeding density correct? check_cells->seeding check_assay Step 3: Evaluate Assay Parameters assay_interference Compound interferes with readout? (Run cell-free control) check_assay->assay_interference reagents_ok Reagents fresh? check_assay->reagents_ok compound_precip->check_cells seeding->check_assay end_node Problem Identified & Resolved reagents_ok->end_node

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Hypothetical_Pathway cluster_downstream Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor This compound (Off-Target Effect) Inhibitor->AKT Inhibits

Caption: Hypothetical off-target mechanism via a common survival pathway.

References

BaENR-IN-1 not showing expected inhibitory effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of the expected inhibitory effect with BaENR-IN-1.

FAQs: Understanding this compound

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is an inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR).[1] By targeting ENR, this compound blocks the synthesis of fatty acids, which are essential for bacterial growth, thus exhibiting antibacterial activity.[1]

Q2: What is the expected potency of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound against ENR is 7.7 μM.[1] This value can serve as a benchmark for your experiments, though slight variations may occur depending on the specific assay conditions.

Q3: What are the key physicochemical properties of this compound to consider?

A3: this compound is typically a solid at room temperature.[1] Its solubility and stability are critical factors for its activity. It is recommended to dissolve this compound in DMSO to prepare stock solutions.[1] For in vivo studies, specific formulations may be required to address its low water solubility.[1]

Troubleshooting Guide: this compound Not Showing Expected Inhibition

If you are not observing the expected inhibitory effect of this compound in your experiments, please review the following potential issues and troubleshooting steps.

Compound Integrity and Handling
Potential Issue Troubleshooting Steps
Degradation of this compound Ensure the compound has been stored correctly. For powdered form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Once in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Incorrect Concentration Verify the calculations used to prepare your stock and working solutions. Use a calibrated balance and pipettes for accurate measurements.
Poor Solubility This compound may have limited solubility in aqueous solutions.[1] Ensure it is fully dissolved in the solvent (e.g., DMSO) before further dilution into your assay buffer.[1] Visual inspection for precipitates is crucial. The final concentration of the solvent in the assay should be kept low and consistent across all conditions, including controls.
Experimental Setup and Assay Conditions
Potential Issue Troubleshooting Steps
Suboptimal Assay Conditions Enzymes are sensitive to pH and temperature.[2] Ensure your assay buffer is at the optimal pH for ENR activity and that the experiment is conducted at a consistent and appropriate temperature.
Incorrect Enzyme or Substrate Concentration An incorrect concentration of the enzyme or its substrate can affect the observed inhibition.[2] Ensure these concentrations are optimized for your specific assay.
Presence of Contaminants Contaminants in the DNA, enzyme preparation, or other reagents can interfere with the assay.[3] If possible, use freshly prepared reagents and purified components.
Inappropriate Controls Proper controls are essential to interpret your results correctly.[2] Include a "no inhibitor" control to measure baseline enzyme activity and a "no enzyme" control to check for background signal.

Experimental Protocols

Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound against ENR.

  • Reagent Preparation:

    • Prepare an assay buffer with the optimal pH for ENR activity.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of this compound by diluting the stock solution in the assay buffer.

    • Prepare solutions of the ENR enzyme and its substrate at the desired concentrations.

  • Assay Procedure:

    • In a microplate, add the ENR enzyme to each well.

    • Add different concentrations of this compound to the respective wells. Include a control with only the solvent (DMSO).

    • Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

baenr_in_1_pathway cluster_bacterial_cell Bacterial Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ENR ENR Fatty Acid Synthesis->ENR Cell Membrane Components Cell Membrane Components ENR->Cell Membrane Components Bacterial Growth Bacterial Growth Cell Membrane Components->Bacterial Growth This compound This compound This compound->ENR Inhibits

Caption: Signaling pathway of this compound inhibiting bacterial fatty acid synthesis.

troubleshooting_workflow Start Start No Inhibitory Effect Observed No Inhibitory Effect Observed Start->No Inhibitory Effect Observed Check Compound Integrity Check Compound Integrity No Inhibitory Effect Observed->Check Compound Integrity Degraded? Degraded? Check Compound Integrity->Degraded? Use Fresh Compound Use Fresh Compound Degraded?->Use Fresh Compound Yes Check Experimental Setup Check Experimental Setup Degraded?->Check Experimental Setup No Incorrect Conditions? Incorrect Conditions? Check Experimental Setup->Incorrect Conditions? Optimize Assay Conditions Optimize Assay Conditions Incorrect Conditions?->Optimize Assay Conditions Yes Review Data Analysis Review Data Analysis Incorrect Conditions?->Review Data Analysis No Calculation Error? Calculation Error? Review Data Analysis->Calculation Error? Re-calculate Results Re-calculate Results Calculation Error?->Re-calculate Results Yes Consult Technical Support Consult Technical Support Calculation Error?->Consult Technical Support No

Caption: Troubleshooting workflow for unexpected this compound results.

logical_relationships cluster_causes Potential Causes Compound Degradation Compound Degradation Lack of Inhibition Lack of Inhibition Compound Degradation->Lack of Inhibition Incorrect Concentration Incorrect Concentration Incorrect Concentration->Lack of Inhibition Poor Solubility Poor Solubility Poor Solubility->Lack of Inhibition Suboptimal Assay Conditions Suboptimal Assay Conditions Suboptimal Assay Conditions->Lack of Inhibition Contamination Contamination Contamination->Lack of Inhibition

Caption: Logical relationship between potential causes and lack of inhibition.

References

Inconsistent results with BaENR-IN-1 what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BaENR-IN-1, a potent inhibitor of Enoyl-Acyl Carrier Protein Reductase (ENR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Enoyl-Acyl Carrier Protein Reductase (ENR), an essential enzyme in the bacterial fatty acid biosynthesis pathway. By inhibiting ENR, this compound disrupts the production of vital fatty acids, leading to bacterial growth inhibition. The precise nature of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) should be determined empirically.

Q2: What is the recommended solvent for dissolving this compound?

A2: As specific solubility data for this compound is not publicly available, it is recommended to start with common organic solvents such as DMSO or ethanol to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted into the appropriate aqueous assay buffer. Always perform a solubility test to ensure the compound remains in solution at the final assay concentration. The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1%) to avoid affecting enzyme activity.

Q3: What is the recommended storage condition for this compound?

A3: For optimal stability, store this compound as a dry powder at -20°C or -80°C, protected from light and moisture. If stored in solution, prepare small aliquots to avoid repeated freeze-thaw cycles and store at -80°C. The stability of the compound in solution should be validated over time.

Q4: What are the typical positive and negative controls for an ENR inhibition assay?

A4:

  • Positive Control: A known ENR inhibitor, such as triclosan, can be used as a positive control to validate the assay setup.

  • Negative Control (Vehicle Control): This should contain all assay components, including the solvent used to dissolve this compound (e.g., DMSO), at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent on enzyme activity.

  • No Inhibitor Control: This contains all assay components except the inhibitor, representing 100% enzyme activity.

  • No Enzyme Control: This contains all assay components except the ENR enzyme. This control is used to measure the background signal.

Troubleshooting Inconsistent Results

Inconsistent results in enzyme inhibition assays can arise from various factors, from reagent handling to experimental setup. This guide addresses common issues encountered when working with this compound.

Problem 1: High Variability Between Replicate Wells

High variability can obscure the true effect of the inhibitor.

Potential Cause Recommended Action to Check
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For multi-well plates, add reagents in the same order and with consistent timing for each well.
Incomplete Reagent Mixing Gently mix all reagents upon addition to the wells. Ensure a homogenous mixture before starting the measurement.
Inconsistent Incubation Times Use a multi-channel pipette for adding the start reagent to minimize timing differences. Ensure all wells are incubated for the same duration.
Edge Effects in Microplates To minimize evaporation from the outer wells of a microplate, consider not using the outermost wells for data collection or fill them with sterile water or PBS.
Problem 2: No or Low Inhibition Observed

This could indicate an issue with the inhibitor, the enzyme, or the assay conditions.

Potential Cause Recommended Action to Check
Inhibitor Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect the compound from light.
Incorrect Inhibitor Concentration Verify the initial concentration of the stock solution. Prepare fresh serial dilutions for each experiment.
Inactive Enzyme Use a fresh aliquot of the ENR enzyme. Ensure proper storage and handling of the enzyme to maintain its activity.
Sub-optimal Assay Conditions Optimize assay parameters such as pH, temperature, and substrate concentration. Ensure the NADH concentration is not limiting.
Inhibitor Precipitation Visually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in the assay buffer.
Problem 3: High Background Signal

A high background can mask the signal from enzyme activity.

Potential Cause Recommended Action to Check
Substrate Instability Prepare fresh substrate solutions for each experiment. Some substrates can be light-sensitive or prone to degradation.
Contaminated Reagents Use fresh, high-quality reagents, including buffer, NADH, and substrate.
Autofluorescence of the Inhibitor Measure the fluorescence of this compound at the assay wavelengths in the absence of the enzyme and substrate.

Experimental Protocols

ENR Inhibition Assay (Spectrophotometric)

This protocol describes a general method for measuring the inhibition of ENR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • ENR enzyme

  • This compound

  • NADH

  • Crotonoyl-CoA (or another suitable enoyl-ACP reductase substrate)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • DMSO (or other suitable solvent)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare working solutions of NADH and Crotonoyl-CoA in Assay Buffer.

    • Prepare a working solution of ENR enzyme in Assay Buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Add Assay Buffer to all wells.

    • Add the desired concentrations of this compound (or vehicle control) to the appropriate wells.

    • Add the ENR enzyme to all wells except the "No Enzyme" control.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add Crotonoyl-CoA to all wells to start the reaction.

  • Measure Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

Data Analysis:

  • Calculate the initial reaction velocity (rate of NADH consumption) for each well.

  • Normalize the data to the "No Inhibitor" control (100% activity) and the "No Enzyme" control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting inconsistent results in your this compound experiments.

Troubleshooting_Workflow start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_inhibition No/Low Inhibition? check_variability->check_inhibition No pipetting Verify Pipetting Technique & Calibration check_variability->pipetting Yes check_background High Background Signal? check_inhibition->check_background No inhibitor_stability Check Inhibitor Stability & Concentration check_inhibition->inhibitor_stability Yes substrate_stability Verify Substrate Stability check_background->substrate_stability Yes resolve Problem Resolved check_background->resolve No mixing Ensure Proper Reagent Mixing pipetting->mixing incubation Standardize Incubation Times mixing->incubation edge_effects Mitigate Edge Effects incubation->edge_effects edge_effects->resolve enzyme_activity Confirm Enzyme Activity inhibitor_stability->enzyme_activity assay_conditions Optimize Assay Conditions enzyme_activity->assay_conditions solubility Check for Inhibitor Precipitation assay_conditions->solubility solubility->resolve reagent_purity Use Fresh, High-Purity Reagents substrate_stability->reagent_purity autofluorescence Test for Compound Autofluorescence reagent_purity->autofluorescence autofluorescence->resolve

Caption: Troubleshooting workflow for inconsistent results.

Simplified ENR Signaling Pathway

This diagram illustrates the role of ENR in the bacterial fatty acid synthesis pathway and the point of inhibition by this compound.

ENR_Pathway cluster_FASII Fatty Acid Synthesis (FASII) Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Elongation Cycle Malonyl_ACP->Elongation_Cycle Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP ENR (FabI/InhA) ENR_enzyme ENR Enoyl_ACP->ENR_enzyme Substrate Acyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids BaENR_IN_1 This compound BaENR_IN_1->ENR_enzyme Inhibits ENR_enzyme->Acyl_ACP NAD NAD+ ENR_enzyme->NAD NADH NADH NADH->ENR_enzyme

Caption: Inhibition of the ENR enzyme by this compound.

Minimizing BaENR-IN-1 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing precipitation of BaENR-IN-1 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] In most cases, this compound is soluble in DMSO.[1] For in vivo applications, specific formulations using co-solvents may be necessary due to the low water solubility of the compound.

Q2: My this compound precipitated out of solution. What are the common causes?

Precipitation of this compound can occur due to several factors:

  • Solvent Saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation. This is especially common when moving solutions from room temperature to 4°C or colder for storage.

  • Improper Storage: Storing stock solutions for extended periods, even at low temperatures, can sometimes lead to precipitation. Recommended storage for solutions is -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[1]

  • Contamination: The presence of water or other contaminants in the solvent can reduce the solubility of this compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can destabilize the compound and promote precipitation.

Q3: Can I use other solvents besides DMSO?

If you encounter solubility issues with DMSO, other potential solvents to try include ethanol or N,N-Dimethylformamide (DMF).[1] It is recommended to test the solubility in a small amount of the compound before preparing a large stock solution.[1] Water is generally not a suitable primary solvent due to the low aqueous solubility of this compound.

Q4: How should I properly store my this compound stock solution to prevent precipitation?

To ensure the stability of your this compound stock solution:

  • Once prepared, aliquot the stock solution into smaller, single-use volumes.

  • Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

  • Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitate observed in the stock solution vial.

This guide provides a step-by-step approach to resolubilize precipitated this compound and prevent future occurrences.

Step 1: Gentle Warming

  • Carefully warm the vial in a water bath set to 37°C for 5-10 minutes.

  • Periodically vortex the vial gently to aid in redissolving the compound.

  • Caution: Avoid excessive heat, as it may degrade the compound.

Step 2: Sonication

  • If gentle warming is not sufficient, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Monitor the solution to see if the precipitate dissolves.

Step 3: Solvent Addition

  • If precipitation persists, it may indicate that the solution is supersaturated.

  • Add a small, precise volume of the original solvent (e.g., 10-20% of the initial volume) to dilute the solution and bring the compound back into solution.

  • Remember to recalculate the final concentration of your stock solution.

Step 4: Preparation of a Fresh Stock Solution

  • If the above steps fail, it is recommended to prepare a fresh stock solution at a lower concentration.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution
  • Pre-warming: Allow the vial of solid this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired concentration.

  • Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C water bath) and/or sonication to ensure complete dissolution.

  • Visual Inspection: Visually confirm that no particulate matter remains in the solution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Data Presentation

Table 1: Qualitative Solubility and Recommended Solvents for this compound

SolventSolubilityRecommended UseNotes
DMSO Generally SolublePrimary solvent for in vitro stock solutionsUse anhydrous DMSO to avoid introducing water.
Ethanol Potentially SolubleAlternative solvent for in vitro useTest with a small amount first.
DMF Potentially SolubleAlternative solvent for in vitro useTest with a small amount first.
Water Low SolubilityNot recommended as a primary solventMay be used in final assay buffers at very low concentrations.

Visualizations

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 start Precipitate Observed warm Gentle Warming (37°C) start->warm vortex1 Vortex Gently warm->vortex1 dissolved Precipitate Dissolved warm->dissolved If dissolved sonicate Sonication vortex1->sonicate If not dissolved vortex1->dissolved If dissolved add_solvent Add More Solvent sonicate->add_solvent If not dissolved sonicate->dissolved If dissolved recalculate Recalculate Concentration add_solvent->recalculate add_solvent->dissolved If dissolved prepare_fresh Prepare Fresh Solution at Lower Concentration add_solvent->prepare_fresh If still not dissolved recalculate->dissolved recalculate->prepare_fresh If precipitation reoccurs

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_pathway Bacterial Fatty Acid Synthesis Pathway (Type II FAS) Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acyl_ACP Acyl-ACP (Cn) Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Next_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Next_Acyl_ACP ENR ENR (Enoyl-ACP Reductase) Fatty_Acids Fatty Acids Next_Acyl_ACP->Fatty_Acids BaENR_IN_1 This compound BaENR_IN_1->ENR Inhibition ENR->Next_Acyl_ACP Reduction

Caption: Inhibition of the bacterial fatty acid synthesis pathway by this compound.

References

Technical Support Center: Validating BaENR-IN-1 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the activity of BaENR-IN-1, a putative enoyl-acyl carrier protein reductase (ENR) inhibitor, in a new mammalian cell line. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative target in mammalian cells?

This compound is a known inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR), with a reported IC50 of 7.7 µM in bacterial assays.[1] In mammalian cells, the homologous enzymatic function is carried out by the enoyl reductase (ER) domain of the multi-enzyme protein, Fatty Acid Synthase (FASN).[2][3][4] Therefore, in a new mammalian cell line, the presumed target of this compound is FASN. FASN is a key enzyme in the de novo synthesis of fatty acids, a process often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[2][3][5]

Q2: What are the expected cellular effects of inhibiting FASN with this compound?

Inhibition of FASN in cancer cells is expected to disrupt fatty acid biosynthesis, leading to a variety of downstream cellular effects, including:

  • Reduced Cell Viability and Proliferation: By limiting the building blocks for new membranes and signaling molecules, FASN inhibition can slow down or halt cell growth.[2][6]

  • Induction of Apoptosis: The accumulation of substrate malonyl-CoA and the disruption of cellular lipid homeostasis can trigger programmed cell death.[2][7][8] This can be observed by an increase in markers like cleaved PARP.[9]

  • Cell Cycle Arrest: FASN inhibition can cause cells to arrest at different phases of the cell cycle.

  • Induction of Endoplasmic Reticulum (ER) Stress: An imbalance between saturated and unsaturated fatty acids due to FASN inhibition can lead to ER stress, which can, in turn, trigger apoptosis.[2] This can be monitored by checking the expression of ER stress markers such as GRP78 and CHOP.[10][11][12][13]

  • Modulation of Key Signaling Pathways: FASN activity is interconnected with major signaling pathways that control cell growth, survival, and metabolism. Inhibition of FASN can lead to:

    • Decreased PI3K/AKT/mTOR signaling: This is a central pathway for cell growth and survival.[2][7][14]

    • Altered ERK signaling: The response of the ERK pathway to metabolic stress can be cell-type dependent.[15][16][17]

    • Activation of AMPK signaling: As a key sensor of cellular energy status, AMPK is often activated in response to metabolic stress induced by FASN inhibition, which in turn can inhibit anabolic pathways and promote catabolic processes.[18][19][20][21][22]

Q3: What is the first experiment I should perform to test the activity of this compound?

A cell viability assay, such as the MTT or CellTiter-Glo assay, is the recommended initial experiment. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to reduce the viability of your cell line by 50%.[23] This value is crucial for designing subsequent mechanistic experiments.

Q4: How can I confirm that this compound is directly engaging with its target, FASN, in my cells?

A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble FASN, you can observe a thermal shift, indicating direct binding.

Experimental Workflow

The following diagram outlines a logical workflow for confirming the activity of this compound in a new cell line.

experimental_workflow Experimental Workflow for this compound Activity Confirmation start Start with New Cell Line and this compound viability Cell Viability Assay (MTT) Determine IC50 start->viability target_engagement Target Engagement Assay (CETSA) Confirm FASN Binding viability->target_engagement If active (IC50 determined) mechanism Mechanism of Action Studies target_engagement->mechanism western_blot Western Blot Analysis (Apoptosis, Signaling Pathways) mechanism->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion on this compound Activity data_analysis->conclusion

Caption: A stepwise workflow for validating this compound activity, from initial viability screening to mechanistic studies.

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Materials:

  • Your new adherent cell line

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.[18]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and signaling pathways.

Materials:

  • Cell lysates from cells treated with this compound (at concentrations around the IC50) and a vehicle control.

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-p-AMPK, anti-AMPK, anti-p-ERK, anti-ERK, anti-CHOP, anti-GRP78, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with this compound for a specified time (e.g., 24 or 48 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][24][25]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to confirm target engagement.

Materials:

  • Your new cell line

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or a thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (as described above) with an anti-FASN antibody.

Procedure:

  • Cell Treatment:

    • Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a specific duration (e.g., 1 hour).

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis of Soluble FASN:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble FASN in each sample by Western blotting using an anti-FASN antibody.

  • Data Analysis:

    • Quantify the FASN band intensities at each temperature for both the vehicle- and this compound-treated samples.

    • Plot the percentage of soluble FASN relative to the non-heated control against the temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, direct engagement.

Signaling Pathway Diagram

The following diagram illustrates the potential signaling pathways affected by the inhibition of FASN by this compound.

signaling_pathway Potential Signaling Pathways Modulated by this compound BaENR_IN_1 This compound FASN FASN BaENR_IN_1->FASN Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ↓ FASN->Fatty_Acid_Synthesis PI3K_AKT PI3K/AKT/mTOR ↓ FASN->PI3K_AKT ERK ERK Signaling (Altered) FASN->ERK Saturated_FA ↑ Saturated Fatty Acids Fatty_Acid_Synthesis->Saturated_FA Cell_Viability Cell Viability ↓ Fatty_Acid_Synthesis->Cell_Viability Metabolic_Stress Metabolic Stress Fatty_Acid_Synthesis->Metabolic_Stress ER_Stress ER Stress ↑ Saturated_FA->ER_Stress CHOP_GRP78 ↑ CHOP, GRP78 ER_Stress->CHOP_GRP78 Apoptosis Apoptosis ↑ CHOP_GRP78->Apoptosis Apoptosis->Cell_Viability AMPK AMPK Activation ↑ Metabolic_Stress->AMPK

References

Technical Support Center: Overcoming Resistance to BaENR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: BaENR-IN-1 is a hypothetical inhibitor used here for illustrative purposes. The following guide is based on established principles of acquired resistance to targeted cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its hypothetical mechanism of action?

This compound is a novel, investigational small molecule inhibitor targeting the kinase domain of the Epidermal Nutrient Receptor (ENR). ENR is a receptor tyrosine kinase that, upon activation by its ligand, Nutrient Growth Factor (NGF), dimerizes and autophosphorylates, leading to the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This compound is a competitive inhibitor of the ATP-binding pocket within the ENR kinase domain, preventing its phosphorylation and subsequent pathway activation.

Q2: What are the common mechanisms of acquired resistance to targeted therapies like this compound?

Acquired resistance to targeted therapies is a significant clinical challenge.[1][2] Mechanisms can be broadly categorized as either altering the drug target itself or activating alternative signaling pathways to bypass the inhibited node.[3] Common mechanisms include:

  • On-Target Alterations: Secondary mutations in the drug's target protein that prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" mutation, which can block drug access to the ATP-binding pocket.[4]

  • Bypass Signaling: Upregulation or activation of alternative receptor tyrosine kinases (e.g., MET, AXL, EGFR) that can then activate the same downstream pathways (like PI3K/Akt) that were initially inhibited.[3][5]

  • Downstream Mutations: Genetic alterations in components of the signaling pathway downstream of the target, which render the pathway constitutively active, regardless of the upstream inhibition.[3]

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can alter the cellular state to one that is less dependent on the original signaling pathway.[4]

  • Drug Efflux: Increased expression of drug efflux pumps that actively remove the inhibitor from the cell.

Q3: How long does it typically take for resistance to this compound to emerge in long-term studies?

The timeline for developing resistance is highly variable and depends on several factors, including the cancer cell line's genetic heterogeneity, the concentration of the drug used, and the experimental model (in vitro vs. in vivo). In vitro, resistance can often be generated over several weeks to months of continuous or escalating drug exposure.[6][7][8] In clinical settings, the emergence of resistance can range from months to several years.

Q4: We suspect our experimental model is developing resistance to this compound. What are the immediate first steps?

If you observe a diminished response to this compound, the following initial steps are recommended:

  • Confirm the Phenotype: Quantitatively measure the shift in the half-maximal inhibitory concentration (IC50) using a cell viability assay. A significant increase (typically 3-5 fold or higher) is a strong indicator of resistance.[7]

  • Ensure Cell Line Integrity: Perform cell line authentication (e.g., short tandem repeat profiling) and test for mycoplasma contamination, as these can confound results.

  • Establish a Resistant Line: If the resistance is confirmed, begin the process of formally establishing a resistant cell line by culturing the cells in the continuous presence of this compound. This creates a stable model for mechanistic investigation.[9]

  • Cryopreserve Samples: Bank cells from both the sensitive (parental) and resistant populations at early and late passages. This provides invaluable material for comparative studies.

Troubleshooting Guide

Problem: My cancer cell line's IC50 for this compound has increased tenfold after three months in culture.

Answer: This indicates a significant acquisition of resistance. The primary goal is now to understand the underlying mechanism to devise strategies to overcome it.

Logical Flow for Investigating Resistance

G start Resistance Confirmed (IC50 Shift) target_seq Sequence ENR Kinase Domain start->target_seq gatekeeper Gatekeeper Mutation (e.g., T790M analog)? target_seq->gatekeeper on_target Mechanism: On-Target Resistance Strategy: Develop next-gen inhibitor gatekeeper->on_target yes_gatekeeper bypass_analysis Analyze Bypass Pathways (Phospho-RTK Array, WB) gatekeeper->bypass_analysis no_gatekeeper no_gatekeeper No yes_gatekeeper Yes bypass_activated Bypass Pathway Activated (e.g., MET, AXL)? bypass_analysis->bypass_activated bypass_mechanism Mechanism: Bypass Signaling Strategy: Combination Therapy (e.g., this compound + METi) bypass_activated->bypass_mechanism yes_bypass downstream_analysis Analyze Downstream Pathways (p-Akt, p-ERK) bypass_activated->downstream_analysis no_bypass no_bypass No yes_bypass Yes downstream_activated Downstream Pathway Reactivated? downstream_analysis->downstream_activated downstream_mechanism Mechanism: Downstream Mutation Strategy: Combine with downstream inhibitor (e.g., PI3Ki, MEKi) downstream_activated->downstream_mechanism yes_downstream unknown Investigate Other Mechanisms (EMT, Drug Efflux, etc.) downstream_activated->unknown no_downstream no_downstream No yes_downstream Yes

Caption: Troubleshooting decision tree for resistance.

Problem: How do I determine if resistance is due to a bypass signaling pathway?

Answer: Activation of parallel signaling pathways is a common escape mechanism.[3][5]

  • Screening: Use a phospho-receptor tyrosine kinase (RTK) array to simultaneously assess the phosphorylation status of numerous RTKs in your parental and resistant cell lines. Compare the results to identify any RTKs that are hyperactivated in the resistant line.

  • Validation: Validate the hits from the array using Western blotting with phospho-specific antibodies for the identified RTKs (e.g., p-MET, p-EGFR).

  • Functional Test: If a bypass pathway is validated (e.g., MET activation), test whether inhibiting this pathway can restore sensitivity to this compound. Treat the resistant cells with a combination of this compound and a specific inhibitor for the bypass kinase (e.g., a MET inhibitor). A synergistic effect would confirm the bypass mechanism.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionPassage NumberThis compound IC50 (nM)Fold Resistance
NCF-7PParental, Sensitive515 ± 2.11.0
NCF-7RResistant Derivative20210 ± 15.814.0

Table 2: Hypothetical Results of Combination Therapy in this compound Resistant Cells (NCF-7R)

TreatmentConcentration% Cell Viability
Vehicle Control-100%
This compound200 nM55%
MET Inhibitor (METi-2)50 nM85%
This compound + METi-2 200 nM + 50 nM 15%

Visualizations

Hypothetical ENR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF (Ligand) ENR ENR (Receptor) NGF->ENR Binds PI3K PI3K ENR->PI3K Activates RAS RAS ENR->RAS Activates BaENR_IN_1 This compound BaENR_IN_1->ENR Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical ENR signaling pathway.

Workflow for Generating Resistant Cell Lines

G cluster_culture Resistance Induction Cycle (repeat) start Parental Sensitive Cells ic50_det Determine Initial IC50 of this compound start->ic50_det culture Culture cells with IC20-IC50 concentration ic50_det->culture monitor Monitor cell viability and morphology culture->monitor passage Passage surviving cell population monitor->passage increase_dose Gradually increase This compound dose passage->increase_dose increase_dose->culture stable_line Establish Stable Resistant Line increase_dose->stable_line After several months characterize Characterize: - Confirm IC50 shift - Analyze mechanism - Cryopreserve stock stable_line->characterize

Caption: Workflow for generating resistant cell lines.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes the gradual dose escalation method to develop drug-resistant cell lines in vitro.[9][10]

  • Materials:

    • Parental cancer cell line of interest (e.g., NCF-7P)

    • Complete growth medium (e.g., RPMI 1640 + 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well and 6-well plates, cell culture flasks

    • Cell viability assay reagent (e.g., CCK-8)

    • Microplate reader

  • Methodology:

    • Determine Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound on the parental cell line. Seed cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours. Measure viability using a CCK-8 assay.

    • Initiate Resistance Induction: Seed the parental cells in a culture flask. Begin treatment with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

    • Continuous Culture: Maintain the cells in the drug-containing medium. Replace the medium every 2-3 days. Initially, a large number of cells may die.

    • Monitor and Passage: When the surviving cells reach 70-80% confluency, passage them as usual, but always maintain the same concentration of this compound in the fresh medium.

    • Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), double the concentration of this compound.

    • Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months. Monitor the IC50 of the cell population every 4-6 weeks to track the development of resistance.

    • Establish Stable Line: A cell line is considered stably resistant when it can proliferate in a concentration of this compound that is at least 5-10 times the initial parental IC50. At this point, the resistant line (e.g., NCF-7R) can be used for mechanistic studies.

    • Cryopreservation: Freeze aliquots of the resistant cells at various stages of the selection process for future reference.

Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation

  • Materials:

    • Parental and resistant cell lysates

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Methodology:

    • Protein Quantification: Measure the protein concentration of cell lysates from both parental and resistant cells using a BCA assay to ensure equal loading.

    • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

    • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-MET) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total-MET or anti-GAPDH). Compare the levels of phosphorylated proteins between the parental and resistant lines to identify upregulated bypass pathways.

References

Validation & Comparative

A Comparative Guide to Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibitors: BaENR-IN-1 In Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BaENR-IN-1, a novel inhibitor of bacterial enoyl-acyl carrier protein reductase (ENR), against other well-established inhibitors of the same target. Bacterial ENR, an essential enzyme in the fatty acid synthesis II (FAS-II) pathway, is a validated and attractive target for the development of new antibacterial agents. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows to aid in research and development efforts.

Performance Comparison of ENR Inhibitors

The following table summarizes the in vitro activity of this compound and other known ENR inhibitors. The data, including 50% inhibitory concentration (IC50) against the ENR enzyme and minimum inhibitory concentration (MIC) against representative bacterial strains, have been compiled from various studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different data sources.

Inhibitor ClassCompoundTarget Organism/EnzymeIC50 (µM)MIC (µg/mL)
Novel Inhibitor This compound E. coli ENR[Data for this compound][Data for this compound]
S. aureus[Data for this compound]
Diphenyl Ether TriclosanS. aureus-0.016 - 2[1]
E. coli-0.5 - 64[2][3]
Isonicotinoyl Hydrazide IsoniazidM. tuberculosis InhA-2 - 4 (MDR strains)[4]
Diazaborine Representative DiazaborinesGram-negative bacteria-[Data not readily available]
Thiopyridine GTC-004061E. coli ENR3 - 25>128
S. aureus1 - 64
Imidazole 1,4-disubstituted imidazolesE. coli ENR~4>64
S. aureus8

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

FASII_Pathway cluster_inhibitors ENR Inhibitors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI (ENR) Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Acyl-ACP->Fatty Acid Elongation Cycle This compound This compound FabI (ENR) FabI (ENR) This compound->FabI (ENR) inhibition Triclosan Triclosan Triclosan->FabI (ENR) inhibition Isoniazid Isoniazid Isoniazid->FabI (ENR) inhibition Diazaborines Diazaborines Diazaborines->FabI (ENR) inhibition

Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and ENR Inhibition.

ENR_Inhibitor_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound Library Compound Library ENR Enzyme Assay ENR Enzyme Assay Compound Library->ENR Enzyme Assay Screening IC50 Determination IC50 Determination ENR Enzyme Assay->IC50 Determination Dose-response Hit Compounds Hit Compounds IC50 Determination->Hit Compounds MIC Determination MIC Determination Hit Compounds->MIC Determination Antibacterial Activity Lead Compound Selection Lead Compound Selection MIC Determination->Lead Compound Selection Further Development Further Development Lead Compound Selection->Further Development

Caption: Experimental Workflow for Evaluating ENR Inhibitors.

Experimental Protocols

ENR Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a compound against bacterial ENR.

Materials:

  • Purified bacterial ENR enzyme

  • NAD(P)H

  • Substrate (e.g., trans-2-enoyl-ACP or a surrogate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of ENR enzyme, NAD(P)H, and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations

      • ENR enzyme

    • Include control wells:

      • No-inhibitor control (enzyme, buffer, substrate, NAD(P)H)

      • No-enzyme control (buffer, substrate, NAD(P)H)

  • Pre-incubation:

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to each well to start the enzymatic reaction.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (due to NAD(P)H oxidation) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of an antibacterial compound.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microplate

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare Compound Dilutions:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the growth medium.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the growth medium to achieve the desired final concentration in the wells (e.g., 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microplate containing the compound dilutions.

    • Include control wells:

      • Growth control (inoculum, no compound)

      • Sterility control (medium only)

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Comparative Efficacy Analysis of BaENR-IN-1 and BaENR-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a template designed to facilitate the comparison of the hypothetical compounds BaENR-IN-1 and BaENR-IN-2. The data presented herein is illustrative and should be replaced with actual experimental findings.

Abstract

This document provides a comparative analysis of two novel investigational compounds, this compound and BaENR-IN-2, targeting the hypothetical BaENR pathway. The objective of this guide is to offer a clear, data-driven comparison of their efficacy, potency, and selectivity. All experimental data is presented in standardized tables, and detailed protocols for key assays are provided. Visual diagrams of the proposed signaling pathway and experimental workflows are included to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of these compounds.

Introduction

The "BaENR" signaling pathway has been implicated in [mention the disease or biological process]. As such, inhibitors of BaENR are of significant therapeutic interest. This guide focuses on two lead candidates, this compound and BaENR-IN-2, and aims to provide a comprehensive comparison of their in-vitro and in-vivo performance based on a series of head-to-head experiments.

Signaling Pathway

The following diagram illustrates the hypothetical BaENR signaling cascade, which is the target of this compound and BaENR-IN-2.

BaENR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BaENR Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation Ligand External Ligand Ligand->Receptor Activation KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Inhibitor This compound / BaENR-IN-2 Inhibitor->KinaseA Inhibition Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical BaENR signaling pathway.

Quantitative Data Summary

The following tables summarize the key efficacy and safety parameters for this compound and BaENR-IN-2.

Table 1: In-Vitro Potency and Selectivity

ParameterThis compoundBaENR-IN-2
IC₅₀ (nM) [Insert Value][Insert Value]
Ki (nM) [Insert Value][Insert Value]
Selectivity (vs. Kinase X) [Insert Value]-fold[Insert Value]-fold
Cellular Potency (EC₅₀, µM) [Insert Value][Insert Value]

Table 2: In-Vivo Efficacy in [Specify Model]

ParameterThis compoundBaENR-IN-2Control
Dose (mg/kg) [Insert Value][Insert Value]Vehicle
Tumor Growth Inhibition (%) [Insert Value][Insert Value]0%
Biomarker Reduction (%) [Insert Value][Insert Value]0%
Observed Side Effects [Describe][Describe]None

Experimental Protocols

In-Vitro Kinase Assay

This experiment was designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase.

Kinase_Assay_Workflow A Prepare Kinase Buffer (HEPES, MgCl2, ATP) B Add BaENR Kinase and Peptide Substrate A->B C Add Serial Dilutions of This compound or BaENR-IN-2 B->C D Incubate at 30°C for 60 minutes C->D E Stop Reaction and Measure Luminescence D->E F Plot Data and Calculate IC50 E->F

Caption: Workflow for the in-vitro kinase assay.

Methodology:

  • A reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 10 µM ATP was prepared.

  • Recombinant BaENR kinase (10 nM) and a fluorescently labeled peptide substrate (1 µM) were added to the wells of a 384-well plate.

  • This compound and BaENR-IN-2 were serially diluted in DMSO and added to the wells, with a final DMSO concentration of 1%.

  • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.

  • Data were normalized to controls, and the IC₅₀ values were calculated using a four-parameter logistic fit.

Cellular Potency Assay

This assay measured the ability of the compounds to inhibit the BaENR pathway in a cellular context.

Methodology:

  • [Specify cell line] cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a dose range of this compound or BaENR-IN-2 for 24 hours.

  • Following treatment, cells were lysed, and the level of a downstream biomarker (e.g., phosphorylated Kinase B) was measured by ELISA.

  • EC₅₀ values were determined by plotting the percentage of biomarker inhibition against the compound concentration.

In-Vivo Xenograft Model

The efficacy of the compounds in a disease-relevant animal model was assessed.

Methodology:

  • Female athymic nude mice were subcutaneously inoculated with [Specify cell line] cells.

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: Vehicle control, this compound (dose in mg/kg), and BaENR-IN-2 (dose in mg/kg).

  • Compounds were administered daily via [route of administration].

  • Tumor volume and body weight were measured twice weekly.

  • At the end of the study, tumors were excised for biomarker analysis.

Discussion

[This section should be used to interpret the data presented. For example: "BaENR-IN-2 demonstrated a 5-fold greater potency in the in-vitro kinase assay compared to this compound. This translated to improved cellular potency, although the difference was less pronounced. In the in-vivo xenograft model, both compounds showed significant tumor growth inhibition; however, BaENR-IN-2 achieved this effect at a lower dose and with a more favorable safety profile. These results suggest that BaENR-IN-2 may be a more promising candidate for further development..."]

Conclusion

Based on the presented data, both this compound and BaENR-IN-2 are effective inhibitors of the BaENR pathway. However, BaENR-IN-2 exhibits superior potency and a potentially better therapeutic window. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of both compounds.

Validating Target Engagement of Novel Bacterial ENR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel drug candidate interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of leading methods for validating the target engagement of novel inhibitors targeting bacterial Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in fatty acid biosynthesis and a validated target for antibacterial drugs.

This document will objectively compare the performance of various cellular target engagement assays, providing supporting principles and hypothetical data for a novel inhibitor, designated here as "BaENR-IN-1," in comparison to the well-characterized ENR inhibitor, triclosan. Detailed methodologies for key experiments are provided to aid in experimental design and data interpretation.

The Target: Enoyl-Acyl Carrier Protein Reductase (FabI)

Enoyl-acyl carrier protein reductase (ENR), also known as FabI, is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is responsible for the elongation of fatty acid chains, which are essential components of bacterial cell membranes. The bacterial FAS-II system is structurally distinct from the mammalian type I fatty acid synthase (FAS-I), making ENR an attractive target for the development of selective antibacterial agents.[1][2] Inhibition of ENR disrupts the fatty acid supply, leading to a bacteriostatic or bactericidal effect.[1] The clinical and commercial success of the ENR inhibitor triclosan validates this enzyme as a therapeutic target.[3]

Bacterial Fatty Acid Synthesis (FAS-II) Pathway

The diagram below illustrates a simplified bacterial fatty acid synthesis (FAS-II) cycle, highlighting the role of ENR (FabI) in the final reductive step of each elongation round.

FAS_II_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP FabH/FabB/FabF (Condensation) Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabA/FabZ (Dehydration) Next_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Next_Acyl_ACP FabI (ENR) (Reduction) BaENR_IN_1 This compound BaENR_IN_1->Enoyl_ACP

Figure 1: Simplified Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the availability of specific reagents, required throughput, and the nature of the inhibitor-target interaction. This section compares three orthogonal, cell-based methods for validating ENR target engagement: Cellular Thermal Shift Assay (CETSA), a metabolic labeling assay using [14C]-acetate, and a bacterial growth inhibition assay.

Parameter Cellular Thermal Shift Assay (CETSA) [14C]-Acetate Incorporation Assay Bacterial Growth Inhibition (MIC Assay)
Principle Measures the thermal stabilization of a target protein upon ligand binding.Quantifies the inhibition of fatty acid biosynthesis by measuring the incorporation of radiolabeled acetate into cellular lipids.Measures the minimum inhibitory concentration (MIC) of a compound required to inhibit bacterial growth.
Primary Readout Change in protein melting temperature (ΔTm) or amount of soluble protein at a specific temperature.Counts per minute (CPM) from radiolabeled lipids.Optical density (OD) or visual turbidity.
Throughput Low to Medium (Western Blot) or High (HTRF, AlphaScreen).Medium.High.
Reagent Requirement Target-specific antibody.Radiolabeled [14C]-acetate.Standard bacterial growth media.
Direct Evidence Provides direct evidence of physical binding between the inhibitor and the target protein in a cellular context.Provides evidence of target pathway inhibition.Provides evidence of a phenotypic effect (growth inhibition).
Hypothetical Data (this compound) ΔTm = +4.2 °CIC50 = 0.5 µMMIC = 2 µg/mL
Hypothetical Data (Triclosan) ΔTm = +5.5 °CIC50 = 0.1 µMMIC = 0.5 µg/mL

Experimental Protocols

A systematic approach is essential for the robust validation of a novel ENR inhibitor's target engagement. The workflow below outlines the key stages, from initial phenotypic screening to direct target binding confirmation in cells.

TE_Workflow cluster_workflow Target Engagement Validation Workflow A Primary Screen: Bacterial Growth Inhibition (MIC) B Pathway Engagement: [14C]-Acetate Incorporation Assay A->B Confirm On-Pathway Activity C Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) B->C Confirm Direct Target Binding D Validated Hit C->D Confidence in Mechanism

Figure 2: General workflow for validating ENR inhibitor target engagement.
Protocol 1: Bacterial Growth Inhibition (Minimum Inhibitory Concentration - MIC Assay)

This protocol determines the lowest concentration of an inhibitor that prevents visible growth of a bacterial strain.

  • Preparation: Prepare a 2-fold serial dilution of "this compound" and a control inhibitor (e.g., triclosan) in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus at ~5 x 10^5 CFU/mL). Include a positive control (bacteria, no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, read the optical density at 600 nm (OD600) using a plate reader.

Protocol 2: [14C]-Acetate Incorporation Assay for Fatty Acid Synthesis Inhibition

This assay directly measures the effect of an inhibitor on the fatty acid synthesis pathway.[4]

  • Cell Culture: Grow a bacterial culture to the mid-logarithmic phase.

  • Inhibitor Treatment: Treat aliquots of the bacterial culture with various concentrations of "this compound" or triclosan for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add [14C]-acetate to each culture and incubate for an additional 30-60 minutes.

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Saponify the cell pellets with KOH and extract the fatty acids using a suitable organic solvent (e.g., hexane).

  • Quantification: Measure the radioactivity of the extracted lipid fraction using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of acetate incorporation relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of the target protein upon inhibitor binding.[5]

  • Inhibitor Treatment: Treat intact bacterial cells with "this compound" or a vehicle control at a desired concentration for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Heat Challenge: Resuspend the cell pellets in buffer and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating or sonication).

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Analysis (Western Blot):

    • Collect the supernatant (soluble fraction).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the ENR/FabI protein.

    • Incubate with a secondary HRP-conjugated antibody and develop the blot using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, target engagement.

By employing these orthogonal assays, researchers can build a comprehensive data package to confidently validate the cellular target engagement of novel ENR inhibitors like "this compound," providing a solid foundation for further preclinical and clinical development.

References

Confirming the Mechanism of BaENR-IN-1: A Guide to Orthogonal Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antibacterial agents, rigorous validation of a compound's mechanism of action is paramount. For BaENR-IN-1, a putative inhibitor of the Bacillus anthracis enoyl-acyl carrier protein reductase (ENR), confirming its engagement with the intended target and elucidating its cellular effects requires a multi-faceted approach. This guide provides a comparative overview of key orthogonal methods to substantiate the proposed mechanism of this compound, moving beyond initial enzymatic assays to provide robust, publication-quality evidence.

The primary hypothesis is that this compound directly inhibits the ENR enzyme, a critical component of the bacterial fatty acid synthesis II (FASII) pathway. Inhibition of this pathway disrupts the production of essential fatty acids, ultimately leading to bacterial growth inhibition. The following orthogonal methods are designed to test this hypothesis from different experimental angles.

Biophysical Characterization of Direct Target Binding

These methods provide quantitative data on the direct interaction between this compound and the purified BaENR protein, confirming target engagement and characterizing the binding thermodynamics and kinetics.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein.[1][2][3][4][5] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Table 1: Comparison of Biophysical Methods for this compound Target Engagement

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding to an immobilized target
Sample Consumption Higher (µg-mg of protein)Lower (µg of protein)
Immobilization Not required (in-solution)Target protein is immobilized on a sensor chip
Throughput LowerHigher
Hypothetical Data for this compound KD: 150 nM, Stoichiometry: 1:1, ΔH: -12.5 kcal/mol, -TΔS: -3.2 kcal/molKD: 135 nM, kon: 2.5 x 105 M-1s-1, koff: 3.4 x 10-2 s-1
b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics of an inhibitor to its target.[6][7][8][9][10] By immobilizing the BaENR protein on a sensor chip, the association (kon) and dissociation (koff) rates of this compound can be determined in real-time, providing the binding affinity (KD).

Experimental Protocols
  • Protein and Compound Preparation:

    • Express and purify recombinant B. anthracis ENR protein to >95% purity.

    • Prepare a 20 µM solution of BaENR in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), and dialyze extensively against the same buffer to minimize buffer mismatch.

    • Prepare a 200 µM solution of this compound in the final dialysis buffer. Degas both solutions.

  • ITC Experiment:

    • Load the BaENR solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Set the experiment temperature to 25°C.

    • Perform a series of 1-2 µL injections of this compound into the sample cell at 150-second intervals.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.

  • Sensor Chip Preparation:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified BaENR protein to the chip surface via amine coupling to a target density of ~10,000 response units (RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Diagram 1: Biophysical Validation Workflow

cluster_ITC Isothermal Titration Calorimetry cluster_SPR Surface Plasmon Resonance ITC_Prot Purified BaENR (in solution) ITC_Inst ITC Instrument ITC_Prot->ITC_Inst ITC_Comp This compound (in syringe) ITC_Comp->ITC_Inst ITC_Data Thermodynamic Data (KD, ΔH, ΔS, n) ITC_Inst->ITC_Data SPR_Prot Immobilized BaENR (on chip) SPR_Inst SPR Instrument SPR_Prot->SPR_Inst SPR_Comp This compound (in solution) SPR_Comp->SPR_Inst SPR_Data Kinetic Data (KD, kon, koff) SPR_Inst->SPR_Data Start Direct Binding Confirmation cluster_ITC cluster_ITC Start->cluster_ITC cluster_SPR cluster_SPR Start->cluster_SPR

Caption: Workflow for biophysical validation of this compound.

Cellular Target Engagement

Confirming that this compound engages with its target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11][12][13][14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[11][12] This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound, followed by quantification of the remaining soluble protein.

Table 2: CETSA Data for this compound

ConditionTemperature (°C)Relative Amount of Soluble BaENRThermal Shift (ΔTm)
Vehicle (DMSO) 451.00-
500.85
550.52 (Tm)
600.21
650.05
This compound (10 µM) 501.00+5°C
550.91
600.48 (Tm)
650.18
700.04
Experimental Protocol
  • Cell Treatment:

    • Culture B. anthracis cells to mid-log phase.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by sonication or enzymatic digestion).

    • Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction by centrifugation at high speed.

  • Protein Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for BaENR.

    • Quantify the band intensities to determine the amount of soluble BaENR at each temperature.

  • Data Analysis:

    • Plot the relative amount of soluble BaENR as a function of temperature for both vehicle and this compound treated samples.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Diagram 2: CETSA Experimental Workflow

A B. anthracis Culture B Treat with this compound or Vehicle (DMSO) A->B C Aliquot and Heat (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for BaENR F->G H Quantify and Plot (Determine ΔTm) G->H

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Cellular Pathway Analysis

To confirm that target engagement translates to the expected biological effect, it is essential to analyze the impact of this compound on the fatty acid synthesis pathway.

Metabolic Profiling

By inhibiting ENR, this compound should lead to a decrease in the levels of downstream fatty acids and an accumulation of upstream precursors. Metabolic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can quantify these changes in the cellular metabolome.[16][17][18]

Table 3: Hypothetical Metabolic Profiling Data for this compound Treated Cells

MetabolitePathway PositionFold Change vs. Vehicle (DMSO)
Malonyl-CoAUpstream Precursor↑ 2.5-fold
Palmitic Acid (C16:0)Downstream Product↓ 3.0-fold
Stearic Acid (C18:0)Downstream Product↓ 2.8-fold
Oleic Acid (C18:1)Downstream Product↓ 3.5-fold
Experimental Protocol
  • Cell Culture and Treatment:

    • Grow B. anthracis cultures to mid-log phase and treat with a relevant concentration of this compound or vehicle for a defined period.

  • Metabolite Extraction:

    • Rapidly quench the metabolic activity of the cells (e.g., by plunging into cold methanol).

    • Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • LC-MS Analysis:

    • Analyze the metabolite extracts by LC-MS to separate and identify fatty acids and their precursors.

    • Use authentic standards to confirm the identity and quantify the levels of key metabolites.

  • Data Analysis:

    • Compare the levels of fatty acid pathway metabolites in this compound-treated samples to vehicle-treated controls.

    • Determine the statistical significance of any observed changes.

Diagram 3: Fatty Acid Synthesis Pathway and Point of Inhibition

cluster_inhibition Inhibition Point A Acetyl-CoA B Malonyl-CoA A->B D Fatty Acid Elongation Cycle B->D C Acyl Carrier Protein (ACP) C->D E Enoyl-ACP Reductase (ENR) D->E Reduction Step F Saturated Acyl-ACP E->F F->D Next Elongation Cycle G Fatty Acids (e.g., Palmitic Acid) F->G Inhibitor This compound Inhibitor->E

Caption: Inhibition of the FASII pathway by this compound.

By employing this suite of orthogonal methods, researchers can build a comprehensive and compelling case for the mechanism of action of this compound. Positive results across these distinct experimental approaches—direct binding, cellular target engagement, and functional pathway analysis—will provide strong evidence that this compound is a bona fide inhibitor of B. anthracis ENR, paving the way for its further development as a potential antibacterial agent.

References

A Comparative Guide: BaENR-IN-1 vs. Genetic Knockdown for Targeting Bacterial Enoyl-Acyl Carrier Protein Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antibacterial agents and the elucidation of essential bacterial pathways, the ability to specifically inhibit or deplete a target protein is paramount. This guide provides a comprehensive comparison of two distinct approaches for targeting the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis: chemical inhibition using BaENR-IN-1 and genetic knockdown using siRNA and other RNA-based technologies.

At a Glance: Chemical Inhibition vs. Genetic Knockdown

FeatureThis compound (Chemical Inhibitor)Genetic Knockdown (siRNA, CRISPRi, antisense RNA)
Mechanism of Action Direct, reversible or irreversible binding to the ENR enzyme, inhibiting its catalytic activity.Sequence-specific reduction of ENR protein levels by targeting its mRNA for degradation or blocking its translation or transcription.
Target The ENR protein itself.The fabI gene (encoding ENR) or its mRNA transcript.
Efficacy Potent inhibitor with an IC50 of 7.7 μM against ENR.[1] Minimum Inhibitory Concentrations (MICs) against bacteria like Staphylococcus aureus and Bacillus subtilis range from 1 to 64 μg/ml.[2][3]Can achieve high levels of protein depletion, often exceeding 90%.[4] CRISPRi can achieve up to 300-fold repression of gene expression in E. coli.[5]
Specificity & Off-Target Effects Can have off-target effects by binding to other proteins with similar structural motifs. Some ENR inhibitors have been shown to affect other macromolecular biosynthesis pathways.[2]Off-target effects can occur due to sequence similarity with other transcripts (for siRNA/antisense RNA) or genomic loci (for CRISPRi).[6][7][8] However, these methods are generally considered highly specific.
Time Course of Action Rapid onset of action, typically within minutes to hours of administration.[2]Slower onset, requiring time for the knockdown machinery to be expressed and for the existing target protein to be degraded (hours to days).[9][10]
Reversibility Often reversible upon removal of the compound, depending on the binding kinetics.Can be reversible if the expression of the knockdown machinery is halted.
Application in Bacteria Directly applicable to bacterial cultures.[11][12]Standard siRNA is not readily applicable in bacteria. Alternative methods like CRISPRi and antisense RNA are well-established for bacterial gene knockdown.[5][13][14]

Delving Deeper: Mechanisms of Action

This compound: A Direct Hit on a Vital Enzyme

This compound is a small molecule inhibitor that directly targets the enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for building bacterial cell membranes. By binding to ENR, this compound blocks its ability to catalyze the reduction of enoyl-ACP substrates, leading to a depletion of fatty acids, disruption of membrane integrity, and ultimately, bacterial cell death.

cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Pathway cluster_knockdown Genetic Knockdown Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Malonyl-ACP->β-ketoacyl-ACP FabH/FabF β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP ENR (FabI) Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Elongation Cycles Cell Membrane\nBiosynthesis Cell Membrane Biosynthesis Fatty Acids->Cell Membrane\nBiosynthesis This compound This compound This compound->trans-2-enoyl-ACP Inhibits ENR Genetic Knockdown\n(siRNA/CRISPRi/asRNA) Genetic Knockdown (siRNA/CRISPRi/asRNA) fabI gene fabI gene Genetic Knockdown\n(siRNA/CRISPRi/asRNA)->fabI gene Transcriptional Repression (CRISPRi) ENR mRNA ENR mRNA Genetic Knockdown\n(siRNA/CRISPRi/asRNA)->ENR mRNA mRNA Degradation/Translation Inhibition (siRNA/asRNA) fabI gene->ENR mRNA ENR Protein ENR Protein ENR mRNA->ENR Protein Bacterial Growth Bacterial Growth Cell Membrane\nBiosynthesis->Bacterial Growth

Figure 1: Mechanisms of ENR Inhibition.

Genetic Knockdown: Silencing the Message

While direct delivery of siRNA into bacteria is not a standard laboratory technique due to barriers to uptake and the lack of a canonical RNAi pathway in most bacteria, the principle of RNA-based gene silencing is applied through other methods:

  • CRISPR interference (CRISPRi): This powerful technique uses a deactivated Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to the promoter or coding region of the fabI gene (which encodes ENR). This binding physically blocks transcription, preventing the production of ENR mRNA.[5][15]

  • Antisense RNA (asRNA): In this approach, a small RNA molecule complementary to the ENR mRNA is expressed in the bacterial cell. This asRNA binds to the target mRNA, which can block ribosome binding and translation, or lead to the degradation of the mRNA-asRNA duplex.[13][16]

For the purpose of this guide, "siRNA knockdown" will be used as a general term to represent the concept of RNA-based gene silencing, with CRISPRi and asRNA being the relevant practical methods in bacteria.

Experimental Workflows: A Comparative Overview

The experimental approaches to comparing this compound and genetic knockdown of ENR differ significantly in their initial steps but converge at the analysis of the resulting phenotype.

cluster_baenr This compound Workflow cluster_knockdown Genetic Knockdown Workflow (CRISPRi/asRNA) cluster_analysis Downstream Analysis B1 Prepare bacterial culture B2 Add this compound at various concentrations B1->B2 B3 Incubate for a defined period B2->B3 A1 Measure bacterial growth (e.g., OD600) B3->A1 A2 Assess cell viability (e.g., CFU plating) B3->A2 A3 Quantify ENR protein levels (e.g., Western Blot) B3->A3 A4 Measure fatty acid biosynthesis (e.g., radiolabeling) B3->A4 K1 Design and clone sgRNA/asRNA expression vector K2 Transform bacteria with the knockdown plasmid K1->K2 K3 Induce expression of dCas9 and sgRNA/asRNA K2->K3 K4 Culture bacteria under inducing conditions K3->K4 K4->A1 K4->A2 K4->A3 K4->A4

Figure 2: Comparative experimental workflows.

Detailed Experimental Protocols

1. Bacterial Growth Inhibition Assay with this compound

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[11][12][17]

  • Materials:

    • Bacterial strain of interest (e.g., E. coli, S. aureus)

    • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

    • This compound stock solution (in a suitable solvent like DMSO)

    • 96-well microtiter plates

    • Incubator with shaking capabilities

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a fresh overnight culture of the bacterial strain in the appropriate growth medium.

    • The next day, dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh medium.

    • In a 96-well plate, prepare a serial dilution of this compound. A typical starting concentration might be 128 μg/ml, serially diluted two-fold down to 0.25 μg/ml. Include a no-drug control (vehicle only) and a no-bacteria control (medium only).

    • Add the diluted bacterial culture to each well containing the inhibitor and controls. The final volume in each well should be consistent (e.g., 200 μL).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking for 18-24 hours.

    • After incubation, measure the OD600 of each well using a plate reader.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (no significant increase in OD600 compared to the no-bacteria control).

2. CRISPRi-mediated Knockdown of ENR in E. coli

This protocol provides a general workflow for implementing CRISPRi to knock down the fabI gene in E. coli.[5][15][18][19]

  • Materials:

    • E. coli strain suitable for CRISPRi (e.g., a strain expressing dCas9)

    • A plasmid for expressing the sgRNA targeting fabI.

    • Competent E. coli cells

    • Appropriate growth medium and agar plates with selective antibiotics

    • Inducer for the dCas9 and/or sgRNA expression (e.g., anhydrotetracycline (aTc) or IPTG)

  • Procedure:

    • sgRNA Design and Cloning: Design an sgRNA sequence that targets the promoter or the 5' end of the coding sequence of the fabI gene. Synthesize oligonucleotides encoding this sgRNA and clone them into a suitable sgRNA expression vector.

    • Transformation: Transform the sgRNA expression plasmid into competent E. coli cells that already contain the dCas9 expression cassette. If using a single-plasmid system, transform this plasmid into the desired E. coli strain. Plate the transformed cells on selective agar plates and incubate overnight.

    • Induction of Knockdown: Pick a single colony from the transformation plate and grow it in liquid medium with the appropriate antibiotics to a mid-log phase (OD600 ~0.4-0.6).

    • Split the culture into two: one will be the uninduced control, and the other will be induced with the appropriate concentration of the inducer (e.g., aTc or IPTG).

    • Continue to grow the cultures for a set period (e.g., 2-4 hours or longer, depending on the desired level of knockdown and the stability of the ENR protein).

    • Analysis: Harvest the cells from both the induced and uninduced cultures. The knockdown efficiency can be assessed by quantifying fabI mRNA levels using qRT-PCR or ENR protein levels using Western blotting. The phenotypic consequences of ENR knockdown (e.g., growth inhibition, changes in fatty acid profile) can also be analyzed.

3. Antisense RNA-mediated Silencing of ENR in E. coli

This protocol describes a method for gene silencing using antisense RNA in E. coli.[13][14][16]

  • Materials:

    • E. coli strain of interest

    • An expression vector for producing the antisense RNA.

    • Competent E. coli cells

    • Appropriate growth medium and agar plates with selective antibiotics

    • Inducer for the antisense RNA expression (e.g., IPTG)

  • Procedure:

    • Antisense RNA Vector Construction: Amplify a region of the fabI gene (typically spanning the ribosome binding site and the start codon) and clone it in the reverse orientation into an inducible expression vector. This will result in the production of an RNA molecule complementary to the fabI mRNA.

    • Transformation: Transform the antisense RNA expression plasmid into competent E. coli cells. Plate on selective agar plates and incubate overnight.

    • Induction of Silencing: Inoculate a single colony into liquid medium with the appropriate antibiotic and grow to early or mid-log phase.

    • Divide the culture and induce one part with the appropriate inducer (e.g., IPTG) to trigger the expression of the antisense RNA. The other part serves as the uninduced control.

    • Continue to incubate the cultures and monitor growth. Samples can be taken at different time points to assess the level of protein knockdown and the resulting phenotype.

    • Analysis: Similar to the CRISPRi protocol, the effectiveness of the antisense RNA in reducing ENR protein levels can be determined by Western blotting. The impact on bacterial growth and physiology can be assessed by measuring OD600 and other relevant assays.

Conclusion

Both chemical inhibition with this compound and genetic knockdown of the ENR protein are powerful tools for studying bacterial physiology and for the development of new antibacterial strategies. The choice between these two approaches will depend on the specific research question.

  • This compound offers a rapid and direct way to inhibit ENR function, making it ideal for high-throughput screening and for studying the immediate consequences of enzyme inhibition.

  • Genetic knockdown methods like CRISPRi and antisense RNA provide a highly specific way to deplete the target protein, which can be invaluable for validating a drug's target and for studying the effects of long-term protein depletion.

By understanding the distinct advantages and limitations of each approach, researchers can select the most appropriate tool to advance their scientific and drug development goals.

References

Cross-Validation of BaENR-IN-1 Activity: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the activity of BaENR-IN-1, a putative inhibitor of Enoyl-Acyl Carrier Protein Reductase (ENR). ENR is a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway of many pathogenic bacteria and parasites, making it an attractive target for novel antimicrobial agents.[1] Validating the inhibitory activity of a compound like this compound across multiple assay formats is critical to confirm its mechanism of action and to ensure that the observed effects are not an artifact of a specific experimental system. This guide outlines the key assays, presents comparative data from known ENR inhibitors, and provides detailed experimental protocols.

Comparative Analysis of ENR Inhibitor Activity

To contextualize the evaluation of this compound, it is useful to compare its activity with well-characterized ENR inhibitors. The following tables summarize the inhibitory concentrations of triclosan and a derivative against ENR from different organisms, as determined by both enzymatic and whole-cell assays. This cross-assay comparison is vital for understanding the translation of enzymatic potency to cellular efficacy.

Table 1: Comparative Activity of Triclosan and a Potent Derivative Against Mycobacterium tuberculosis (Mtb)

CompoundTarget EnzymeEnzymatic Assay IC50 (nM)Whole-Cell Assay MIC (µM)Organism
TriclosanInhA (ENR)140043M. tuberculosis
Analog 3 (Triclosan Derivative)InhA (ENR)901.5M. tuberculosis

Data sourced from a study on triclosan-derived inhibitors of InhA.[2][3]

Table 2: Comparative Activity of Triclosan and Analogs Against Toxoplasma gondii

CompoundTarget EnzymeEnzymatic Assay IC50 (nM)Whole-Cell Assay IC50 (nM)Organism
TriclosanTgENR-~700 (reported IC50 against P. falciparum)[4]T. gondii
Analog 16aTgENR43250T. gondii
Analog 16cTgENR26250T. gondii

Data sourced from a study on triclosan analogs against T. gondii ENR.[5]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for the key assays used to validate ENR inhibitors.

ENR Enzymatic Inhibition Assay (Spectrophotometric)

This assay directly measures the inhibition of the purified ENR enzyme by monitoring the oxidation of its cofactor, NADH.

Principle: The ENR-catalyzed reduction of a substrate like crotonoyl-CoA is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the reduction in absorbance at 340 nm.

Materials:

  • Purified ENR enzyme

  • NADH

  • Crotonoyl-CoA (substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.6, 150 mM NaCl)[6]

  • This compound and control compounds

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH (to a final concentration of ~200 µM), and the test compound.

  • Initiate the reaction by adding the ENR enzyme (e.g., to a final concentration of 3 µg/ml).[7]

  • Immediately after adding the enzyme, add the substrate, crotonoyl-CoA (e.g., to a final concentration of 0.8 mM).[7]

  • Monitor the decrease in absorbance at 340 nm over time. The initial reaction velocity is calculated from the linear portion of the curve.

  • The percent inhibition is calculated relative to a vehicle control (e.g., DMSO).

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Bacterial Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.

Principle: Bacteria are cultured in the presence of serial dilutions of the inhibitor. The lowest concentration that prevents visible growth after a defined incubation period is the MIC.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound and control antibiotics

  • 96-well microplates

  • Incubator

  • Spectrophotometer or plate reader for measuring optical density (OD) at 600 nm.

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL) in fresh MHB.[8]

  • Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-24 hours.[9]

  • Determine the MIC by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[10]

Plasmodium falciparum Asexual Stage Growth Inhibition Assay

This assay measures the ability of this compound to inhibit the in vitro growth of the malaria parasite, P. falciparum.

Principle: Parasite growth is assessed by measuring the incorporation of a radiolabeled nucleic acid precursor ([3H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye.

Materials:

  • Synchronized P. falciparum culture (ring stage) at a known parasitemia

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI 1640 with appropriate supplements)

  • This compound and control antimalarial drugs

  • 96-well microplates

  • [3H]-hypoxanthine or a fluorescent dye like DAPI[11]

  • Gas mixture for incubation (5% CO2, 1-5% O2, N2 balance)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[11]

  • Incubate the plate for 24 hours under the appropriate gas conditions at 37°C.

  • Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[12]

  • If using a fluorescent method, incubate for a total of 72 hours before adding the dye.[11]

  • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter, or read the fluorescence on a plate reader.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Visualizing Pathways and Workflows

Fatty Acid Biosynthesis (FAS-II) Pathway

The FAS-II pathway is essential for the synthesis of fatty acids in bacteria and parasites. ENR catalyzes a critical reduction step in this elongation cycle.

FAS_II_Pathway cluster_cycle FAS-II Elongation Cycle Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acyl_ACP Acyl-ACP (Cn) Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG (KR) Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ FabZ (DH) Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP ENR ENR (FabI/InhA) Enoyl_ACP->ENR Elongated_Acyl_ACP Acyl-ACP (Cn+2) Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids Elongated_Acyl_ACP->dummy1 FabH->Ketoacyl_ACP Condensation FabG->Hydroxyacyl_ACP Reduction FabZ->Enoyl_ACP Dehydration ENR->Elongated_Acyl_ACP Reduction BaENR_IN_1 This compound BaENR_IN_1->ENR dummy1->FabH Elongation Cycle

Caption: The bacterial FAS-II pathway, highlighting the inhibitory action of this compound on ENR.

Cross-Validation Experimental Workflow

A logical progression of assays is crucial to validate a potential ENR inhibitor. The workflow should move from broad, high-throughput screens to specific, mechanism-of-action studies.

Cross_Validation_Workflow HTS Primary Screen (e.g., High-Throughput Screen) Hit_Compound Initial Hit Identified (this compound) HTS->Hit_Compound Enzyme_Assay Biochemical Validation (Purified ENR Enzyme Assay) Hit_Compound->Enzyme_Assay Confirms direct target engagement Whole_Cell_Assay Cellular Potency (Whole-Cell Growth Assay - MIC/IC50) Hit_Compound->Whole_Cell_Assay Confirms cellular activity Enzyme_Assay->Whole_Cell_Assay Correlate IC50 with MIC/IC50 MoA_Confirmation Mechanism of Action Confirmation Whole_Cell_Assay->MoA_Confirmation Confirms on-target effect in cells (e.g., fatty acid synthesis inhibition) Toxicity_Assay Selectivity & Safety (Mammalian Cell Cytotoxicity Assay) Whole_Cell_Assay->Toxicity_Assay Assess selectivity index Lead_Candidate Validated Lead Candidate MoA_Confirmation->Lead_Candidate Toxicity_Assay->Lead_Candidate

Caption: A workflow for the cross-validation and progression of an ENR inhibitor hit.

References

A Head-to-Head Comparison of BaENR-IN-1 with Standard-of-Care Drugs for Bacillus anthracis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel antibacterial agent BaENR-IN-1 with the current standard-of-care drugs, ciprofloxacin and doxycycline, for the treatment of infections caused by Bacillus anthracis, the etiological agent of anthrax. This analysis is based on available preclinical data.

Executive Summary

This compound is an investigational inhibitor of the Bacillus anthracis enoyl-acyl carrier protein reductase (BaENR), an essential enzyme in bacterial fatty acid synthesis.[1][2] This novel mechanism of action presents a potential alternative to current antibiotic classes. The standard of care for anthrax treatment and prophylaxis relies on broad-spectrum antibiotics, primarily fluoroquinolones like ciprofloxacin and tetracyclines like doxycycline.[3][4][5] This guide summarizes the in vitro efficacy of this compound against B. anthracis and compares it to the established potency of ciprofloxacin and doxycycline. At present, in vivo comparative data for this compound is not publicly available.

Mechanism of Action

This compound: As an inhibitor of BaENR, this compound specifically targets the type II fatty acid synthesis (FAS-II) pathway in B. anthracis. This pathway is crucial for the biosynthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting this pathway, this compound disrupts membrane integrity and ultimately leads to bacterial cell death. The bacterial FAS-II pathway is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, suggesting a potential for selective toxicity against the pathogen.

Ciprofloxacin: Ciprofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to strand breaks in the bacterial chromosome, ultimately causing cell death.

Doxycycline: Doxycycline is a tetracycline antibiotic that acts by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis. This bacteriostatic action halts bacterial growth and replication.

cluster_BaENR This compound cluster_Cipro Ciprofloxacin cluster_Doxy Doxycycline This compound This compound BaENR Enoyl-Acyl Carrier Protein Reductase (ENR) This compound->BaENR Inhibits FAS-II Fatty Acid Synthesis (FAS-II) BaENR->FAS-II Blocks Membrane Bacterial Cell Membrane Disruption FAS-II->Membrane Death1 Bacterial Cell Death Membrane->Death1 Ciprofloxacin Ciprofloxacin Gyrase DNA Gyrase Ciprofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits DNA DNA Replication & Repair Gyrase->DNA Blocks TopoIV->DNA Blocks Death2 Bacterial Cell Death DNA->Death2 Doxycycline Doxycycline Ribosome 30S Ribosomal Subunit Doxycycline->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Inhibits Growth Inhibition of Bacterial Growth (Bacteriostatic) Protein->Growth

Caption: Simplified signaling pathways for this compound and standard-of-care drugs.

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound, ciprofloxacin, and doxycycline against Bacillus anthracis.

CompoundTargetAssay TypeB. anthracis StrainResultReference
This compound (Compound 5) Enoyl-Acyl Carrier Protein Reductase (ENR)Enzyme Inhibition (IC50)Recombinant BaENR7.7 µM[1]
Whole CellMinimum Inhibitory Concentration (MIC)Sterne1.6 µg/mL[6]
Ciprofloxacin DNA Gyrase, Topoisomerase IVWhole CellMinimum Inhibitory Concentration (MIC)Sterne0.06 µg/mL
Various (110 strains)MIC50: 0.03 µg/mL, MIC90: 0.03 µg/mL[7]
Doxycycline 30S Ribosomal SubunitWhole CellMinimum Inhibitory Concentration (MIC)Sterne≤0.015 µg/mL
Various (110 strains)MIC50: 0.015 µg/mL, MIC90: 0.03 µg/mL[7]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MIC50/90: MIC required to inhibit the growth of 50%/90% of isolates.

In Vivo Efficacy

Currently, there is no publicly available in vivo efficacy data for this compound in animal models of anthrax infection. The table below presents a summary of in vivo data for the standard-of-care drugs.

CompoundAnimal ModelB. anthracis StrainDosing RegimenOutcomeReference
Ciprofloxacin BALB/c MiceAmes30 mg/kg, IP, q12h for 14 days80% survival[5][8]
BALB/c MiceAmes30 mg/kg, IP, q12h for 21 days100% survival[5][8]
Guinea PigsVollumNot specifiedCured animals with bacteremia up to 10^5 CFU/mL[3][4]
RabbitsVollumNot specifiedCured animals with bacteremia up to 10^5 CFU/mL[3][4]
Doxycycline BALB/c MiceAmes40 mg/kg, IP, q6h for 14 days90% survival[5][8]
BALB/c MiceAmes40 mg/kg, IP, q6h for 21 days70% survival[5][8]
Guinea PigsVollumNot specifiedCured animals with bacteremia up to 10^5 CFU/mL[3][4]

IP: Intraperitoneal; q12h: every 12 hours; q6h: every 6 hours.

Experimental Protocols

This compound (Compound 5) - In Vitro Assays

Enzyme Inhibition Assay (IC50 Determination): The inhibitory activity of this compound against purified B. anthracis ENR (BaENR) was determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH, a cofactor in the ENR-catalyzed reaction.

  • Reaction Mixture: The assay was performed in a buffer containing 100 mM sodium phosphate (pH 7.5), 1 mM β-mercaptoethanol, and 250 µM NADH.

  • Enzyme and Substrate: Purified BaENR was added to the reaction mixture, and the reaction was initiated by the addition of the substrate, crotonyl-CoA.

  • Inhibitor: this compound was dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Measurement: The reaction rate was monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. The IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in the enzyme activity.

Minimum Inhibitory Concentration (MIC) Assay: The MIC of this compound against the B. anthracis Sterne strain was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain: Bacillus anthracis Sterne strain.

  • Growth Medium: Mueller-Hinton broth.

  • Inoculum: A standardized bacterial suspension of approximately 5 x 10^5 colony-forming units (CFU)/mL was used.

  • Drug Dilutions: Serial twofold dilutions of this compound (dissolved in DMSO) were prepared in a 96-well microtiter plate.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

cluster_mic MIC Assay Workflow start Prepare serial dilutions of this compound inoculate Inoculate with standardized B. anthracis suspension start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually assess for bacterial growth incubate->read end Determine MIC read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Standard-of-Care Drugs - In Vivo Efficacy (Mouse Model)

The following protocol is a general representation of the mouse aerosol challenge model used to evaluate the efficacy of ciprofloxacin and doxycycline against inhalational anthrax.[5][8]

  • Animal Model: BALB/c mice.

  • Bacterial Challenge: Mice were challenged via whole-body aerosol exposure with a target dose of 50-100 LD50 of B. anthracis Ames strain spores.

  • Treatment:

    • Ciprofloxacin: Administered intraperitoneally (IP) at a dose of 30 mg/kg every 12 hours.

    • Doxycycline: Administered IP at a dose of 40 mg/kg every 6 hours.

  • Treatment Duration: Treatment was initiated 24 hours post-challenge and continued for either 14 or 21 days.

  • Outcome: The primary endpoint was survival, monitored for 60 days post-challenge.

Conclusion

This compound represents a novel class of antibacterial agents targeting a validated essential enzyme in B. anthracis. The available in vitro data demonstrates its inhibitory activity against both the isolated enzyme and the whole bacterial cell. However, a direct comparison with the standard-of-care drugs, ciprofloxacin and doxycycline, reveals that this compound is significantly less potent in vitro. The MIC of this compound is approximately 27-fold higher than that of ciprofloxacin and over 100-fold higher than that of doxycycline against the B. anthracis Sterne strain.

The absence of in vivo efficacy data for this compound is a critical gap in the current understanding of its potential as a therapeutic agent for anthrax. Further studies, including in vivo pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models, are necessary to fully evaluate the therapeutic potential of this compound and to determine if its novel mechanism of action can be translated into a clinically effective treatment for anthrax, particularly in the context of potential resistance to current standard-of-care antibiotics.

References

Navigating Off-Target Effects: A Comparative Look at ENR Inhibitor Kinase Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its efficacy and potential side effects. This guide provides a comparative overview of the kinase specificity profile of Enoyl-Acyl Carrier Protein Reductase (ENR) inhibitors, with a focus on the well-documented compound Triclosan as a representative example. The hypothetical inhibitor "BaENR-IN-1" is not documented in publicly available scientific literature; therefore, this guide will utilize data for Triclosan to illustrate the principles of kinase specificity profiling for an ENR inhibitor.

ENR is a crucial enzyme in the fatty acid biosynthesis pathway of many pathogens, making it an attractive target for antimicrobial agents. However, as with any small molecule inhibitor, assessing its interaction with other host proteins, particularly kinases, is a critical step in the drug development process to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities.

Comparative Kinase Interaction Profile of ENR Inhibitors

While comprehensive quantitative kinase panel screening data for ENR inhibitors is not widely available in the public domain, studies have investigated the off-target effects of Triclosan on several key kinase signaling pathways. In contrast, there is a notable lack of information regarding the kinase selectivity of another common ENR inhibitor, Isoniazid.

The following table summarizes the observed interactions of Triclosan with various kinases and signaling pathways. It is important to note that these are largely qualitative descriptions of cellular effects rather than direct enzymatic inhibition data from a broad kinase panel.

Kinase/PathwayObserved Effect of TriclosanReference
MAPK Pathway
ERK1/2Activation/Stimulation of phosphorylation[1][2][3]
JNKActivation/Stimulation of phosphorylation[1][2][3][4]
p38Activation/Stimulation of phosphorylation[1][2][3]
PI3K/Akt Pathway
PI3KUpstream signaling blocked by PI3K inhibitor (wortmannin), suggesting pathway involvement[1][2][3]
AktActivation/Stimulation of phosphorylation[1][2][3]
Other Kinases
Protein Kinase C (PKC)No direct inhibition of activity, but delayed translocation of some isoforms[5]
Isoniazid No publicly available data on kinase specificity profiling.

Experimental Protocol: In Vitro Kinase Specificity Profiling

To determine the selectivity of an inhibitor against a large panel of kinases, a common method is an in vitro kinase assay. The following is a generalized protocol for a radiometric-based assay, a gold standard for its direct measurement of enzymatic activity.

Objective: To quantify the inhibitory activity of a test compound (e.g., an ENR inhibitor) against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound stock solution (e.g., in DMSO)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

  • ATP solution (unlabeled)

  • Phosphocellulose filter plates or membranes

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase reaction buffer.

  • Kinase Reaction Setup: In a multi-well plate, the following are combined:

    • Kinase reaction buffer

    • Purified kinase

    • Specific peptide substrate

    • Test compound at various concentrations (or vehicle control, e.g., DMSO)

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mix of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing for the transfer of the radiolabeled phosphate group from ATP to the substrate.

  • Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the kinase, such as a high concentration of phosphoric acid.

  • Capture of Phosphorylated Substrate: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate, being negatively charged, binds to the positively charged filter matrix.

  • Washing: The filter plate is washed multiple times with a wash buffer to remove unreacted [γ-³³P]ATP and other reaction components.

  • Detection: After drying the filter plate, scintillation fluid is added to each well. The amount of incorporated radiolabel is quantified using a microplate scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the kinase activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are then determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Combine Kinase, Substrate, & Compound Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup Initiation Add [γ-³³P]ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Capture Transfer to Filter Plate Termination->Capture Wash Wash Unbound ATP Capture->Wash Read Scintillation Counting Wash->Read Analysis Calculate % Inhibition & IC50 Values Read->Analysis

Caption: Workflow for in vitro radiometric kinase profiling.

Conclusion

The kinase specificity profiling of non-kinase targeted inhibitors, such as those targeting ENR, is a critical exercise in modern drug discovery. While the primary mechanism of action of ENR inhibitors like Triclosan is well-understood, its interactions with host cell kinases, leading to the modulation of key signaling pathways, highlight the importance of comprehensive selectivity screening. The lack of such data for other ENR inhibitors like Isoniazid underscores a gap in our understanding of their full pharmacological profiles. The methodologies and workflows described here provide a framework for conducting such essential investigations, ultimately leading to the development of safer and more effective therapeutics.

References

Comparative Analysis of ENR-IN-1 Binding Affinity Utilizing Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of various inhibitors targeting the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in bacterial fatty acid synthesis. By presenting supporting experimental data from Isothermal Titration Calorimetry (ITC), this document serves as a valuable resource for evaluating the binding characteristics of novel inhibitors, such as the hypothetical BaENR-IN-1.

Isothermal Titration Calorimetry stands as a gold-standard biophysical technique, offering a comprehensive thermodynamic profile of inhibitor binding. In a single experiment, ITC directly measures the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n), providing critical insights for lead optimization in drug discovery. This guide will delve into the binding affinities of known ENR inhibitors against various bacterial orthologs, detail the experimental protocols for such analyses, and provide visual representations of the experimental workflow and comparative logic.

Comparative Binding Affinity Data

The following table summarizes the thermodynamic parameters for the binding of selected inhibitors to ENR from Escherichia coli (FabI) and Mycobacterium tuberculosis (InhA). This data provides a benchmark for assessing the potency and binding mode of new chemical entities targeting this enzyme.

Target EnzymeInhibitorDissociation Constant (K d ) (nM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Stoichiometry (n)
M. tuberculosis InhANITD-52925---
M. tuberculosis InhANITD-56425---
E. coli FabITriclosan7 (pM)---
E. coli FabI5-Chloro-2-phenoxyphenol1.1 (pM)---
E. coli FabI2-phenoxyphenol500---
E. coli FabI5-fluoro-2-phenoxyphenol3.2---
E. coli FabI5-methyl-2-phenoxyphenol7.2---

Note: A complete thermodynamic profile (ΔH and TΔS) was not available for all listed inhibitors in the referenced literature.

Experimental Protocols

A precise and standardized experimental protocol is paramount for obtaining high-quality, reproducible ITC data. Below is a detailed methodology for determining the binding affinity of a small molecule inhibitor to an ENR protein.

Materials and Reagents
  • ENR Protein: Purified recombinant ENR (e.g., E. coli FabI or M. tuberculosis InhA) with a purity of >95%.

  • Inhibitor: Small molecule inhibitor of interest (e.g., this compound) dissolved in a compatible solvent (e.g., DMSO).

  • ITC Buffer: A buffer with a low ionization enthalpy is recommended to minimize heat changes unrelated to binding. A common choice is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. It is critical that the buffer for the protein and the inhibitor are identical.

Sample Preparation
  • Protein Preparation: Dialyze the purified ENR protein extensively against the ITC buffer to ensure buffer matching. After dialysis, determine the protein concentration accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm with the appropriate extinction coefficient. Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10 minutes at 4°C immediately before the ITC experiment to remove any aggregates.

  • Inhibitor Preparation: Prepare a concentrated stock solution of the inhibitor in 100% DMSO. Dilute the inhibitor stock solution into the final, matched ITC buffer to the desired starting concentration. The final DMSO concentration in the syringe and the cell should be identical and kept to a minimum (ideally ≤ 5%) to reduce heat of dilution effects.

ITC Experiment Setup and Execution
  • Instrument Preparation: Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer. Set the experimental temperature (e.g., 25°C).

  • Loading the Calorimeter:

    • Sample Cell: Carefully load the ENR protein solution into the sample cell (typically 10-50 µM). Ensure no bubbles are introduced.

    • Injection Syringe: Load the inhibitor solution into the injection syringe. The concentration of the inhibitor in the syringe is typically 10-fold higher than the protein concentration in the cell (e.g., 100-500 µM).

  • Titration Parameters:

    • Number of Injections: 19-20 injections.

    • Injection Volume: A smaller initial injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, followed by equal-volume injections (e.g., 2 µL).

    • Stirring Speed: Approximately 750 rpm.

    • Spacing between injections: 150 seconds, or until the thermal power returns to the baseline.

Control Experiments

To accurately determine the heat of binding, a control experiment is essential. This involves titrating the inhibitor solution into the ITC buffer alone (without the protein). The heat generated from this dilution and mixing process is then subtracted from the protein-inhibitor binding data.

Data Analysis
  • Integrate the raw ITC data (thermogram) to determine the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the thermodynamic parameters: Kd, ΔH, and n. The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Visualizing the Process and Comparison

To better understand the experimental process and the logic of comparison, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prot_Prep Protein Purification & Dialysis Degas Degas Samples Prot_Prep->Degas Inhib_Prep Inhibitor Solubilization & Dilution Inhib_Prep->Degas Load_ITC Load Protein (Cell) & Inhibitor (Syringe) Degas->Load_ITC Titration Perform Titration Load_ITC->Titration Raw_Data Raw Thermogram Titration->Raw_Data Integration Integrate Peaks Raw_Data->Integration Binding_Isotherm Generate Binding Isotherm Integration->Binding_Isotherm Model_Fit Fit to Binding Model Binding_Isotherm->Model_Fit Thermo_Params Obtain Kd, ΔH, n, ΔS Model_Fit->Thermo_Params

Isothermal Titration Calorimetry Experimental Workflow.

Comparison_Logic cluster_data Binding Affinity Data cluster_params Thermodynamic Parameters cluster_eval Comparative Evaluation BaENR This compound Kd Kd (Affinity) BaENR->Kd ITC Measurement DeltaH ΔH (Enthalpy) BaENR->DeltaH ITC Measurement DeltaS TΔS (Entropy) BaENR->DeltaS ITC Measurement n n (Stoichiometry) BaENR->n ITC Measurement Inhibitor_A Known Inhibitor A Inhibitor_A->Kd Literature Data Inhibitor_A->DeltaH Literature Data Inhibitor_A->DeltaS Literature Data Inhibitor_A->n Literature Data Inhibitor_B Known Inhibitor B Inhibitor_B->Kd Literature Data Inhibitor_B->DeltaH Literature Data Inhibitor_B->DeltaS Literature Data Inhibitor_B->n Literature Data Inhibitor_C Known Inhibitor C Inhibitor_C->Kd Literature Data Inhibitor_C->DeltaH Literature Data Inhibitor_C->DeltaS Literature Data Inhibitor_C->n Literature Data Potency Potency Kd->Potency SAR Structure-Activity Relationship Kd->SAR DeltaH->Potency Binding_Mode Binding Mode DeltaH->Binding_Mode DeltaH->SAR DeltaS->Potency DeltaS->Binding_Mode DeltaS->SAR n->Potency n->SAR

Logical Framework for Comparative Analysis.

Cellular Thermal Shift Assay (CETSA®) for BaENR-IN-1 Target Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the quest for novel therapeutics against parasitic diseases like babesiosis, validating that a candidate molecule directly engages its intended target within the complex cellular environment is a critical step. BaENR-IN-1 has been identified as a potent inhibitor of Babesia enoyl-acyl carrier protein reductase (BaENR), an enzyme essential for fatty acid synthesis in the parasite.[1] This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for the target validation of this compound, alongside alternative methods, supported by experimental protocols and data.

CETSA is a powerful biophysical method that assesses the direct binding of a ligand to its target protein in a cellular context.[2][3] The principle is based on the ligand-induced thermal stabilization of the target protein.[4] When a compound like this compound binds to BaENR, it can increase the protein's resistance to heat-induced denaturation. This stabilization can be quantified and is indicative of target engagement.[4]

Comparison of Target Validation Methods

While CETSA offers a label-free approach to confirm target engagement in a native cellular environment, other methods also provide valuable insights. The following table compares key aspects of CETSA with Drug Affinity Responsive Target Stability (DARTS).

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization of the target protein.Ligand-induced conformational change leading to protection from proteolysis.
Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[5]Quantification of intact protein after protease treatment (e.g., Western Blot).
Cellular Context Can be performed in cell lysates, intact cells, and even tissue samples.[2][3]Typically performed in cell lysates.
Labeling Label-free for both compound and protein.[4]Label-free for both compound and protein.
Quantitative Can provide dose-response curves (ITDRF) to determine apparent cellular potency (EC50).[6]Can show dose-dependent protection, but often considered more qualitative.
Throughput Adaptable to high-throughput screening (HT-CETSA) formats.[4]Generally lower throughput than HT-CETSA.
Applicability Broadly applicable to soluble and some membrane-associated proteins with a distinct melting profile.Best for soluble proteins that undergo a significant conformational change upon ligand binding.

CETSA for this compound: Experimental Data

To validate the engagement of this compound with BaENR, both melt curve and isothermal dose-response fingerprint (ITDRF) CETSA experiments would be performed. The following tables present illustrative data from such hypothetical experiments.

BaENR Melt Curve Analysis

This experiment determines the melting temperature (Tm) of BaENR in the presence and absence of this compound. A shift in Tm indicates target stabilization.

TreatmentTemperature (°C)% Soluble BaENR
Vehicle (DMSO)45100
5085
5550
6020
655
This compound (10 µM) 45100
5098
5580
6065
6530

Caption: Illustrative CETSA melt curve data for BaENR. The presence of this compound shifts the melting curve to the right, indicating thermal stabilization of the target protein.

BaENR Isothermal Dose-Response Fingerprint (ITDRF)

ITDRF is performed at a constant temperature (e.g., 60°C, a temperature where significant denaturation occurs in the absence of the ligand) with varying concentrations of this compound to determine the apparent cellular EC50 of target engagement.

This compound Conc. (µM)% Soluble BaENR at 60°C
020
0.135
0.560
1.075
5.088
10.090

Caption: Illustrative ITDRF data for this compound. The dose-dependent increase in soluble BaENR at a fixed challenging temperature allows for the calculation of the cellular EC50 for target engagement.

Experimental Protocols

CETSA Melt Curve Protocol for BaENR
  • Cell Culture and Treatment: Culture Babesia-infected red blood cells or a relevant cell line expressing BaENR. Treat the cells with this compound at a final concentration of 10 µM or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to equal protein content.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the amount of soluble BaENR using a specific primary antibody against BaENR and a suitable secondary antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble BaENR against the temperature to generate the melting curves.

CETSA ITDRF Protocol for BaENR
  • Cell Culture and Treatment: Culture the cells as described above. Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 1-2 hours at 37°C.

  • Heating: Heat all samples at a single, fixed temperature (e.g., 60°C, determined from the melt curve experiment) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis, Separation, and Western Blot: Follow steps 3-6 of the melt curve protocol.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble BaENR against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

CETSA Experimental Workflow

G cluster_workflow CETSA Workflow for this compound Target Validation start Babesia-infected RBCs or BaENR-expressing cells treatment Incubate with this compound or Vehicle (DMSO) start->treatment heating Heat at various temperatures (Melt Curve) or a fixed temperature (ITDRF) treatment->heating lysis Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant analysis Western Blot for BaENR supernatant->analysis end Quantify and Plot Data (Melt Curve or ITDRF Curve) analysis->end

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for this compound target validation.

Fatty Acid Synthesis Pathway in Babesia

G cluster_pathway Simplified Fatty Acid Synthesis II (FAS-II) Pathway in Babesia acetyl_coa Acetyl-CoA condensation Condensation (FabB/F) acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation reduction1 Reduction (FabG) condensation->reduction1 dehydration Dehydration (FabZ) reduction1->dehydration reduction2 Reduction (BaENR - FabI) dehydration->reduction2 elongated_acyl_acp Elongated Acyl-ACP reduction2->elongated_acyl_acp elongated_acyl_acp->condensation Next Cycle fatty_acids Fatty Acids elongated_acyl_acp->fatty_acids inhibitor This compound inhibitor->reduction2

Caption: The FAS-II pathway in Babesia, highlighting the inhibitory action of this compound on BaENR.

Conclusion

The Cellular Thermal Shift Assay is a robust and versatile method for validating the direct engagement of this compound with its intended target, BaENR, within a physiologically relevant cellular environment. The generation of both melt curve and ITDRF data can provide compelling evidence of target binding and allow for the determination of a cellular potency value. While alternative methods exist, CETSA's label-free nature and adaptability to various formats, including high-throughput screening, make it a highly valuable tool in the early stages of drug discovery for anti-parasitic agents. The experimental protocols and illustrative data provided in this guide offer a framework for the successful application of CETSA in the target validation of novel BaENR inhibitors.

References

Safety Operating Guide

Prudent Disposal Practices for Research Chemical BaENR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of chemical compounds. This document provides essential guidance on the proper disposal procedures for the research chemical BaENR-IN-1, ensuring the safety of personnel and the protection of the environment. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

Prior to disposal, it is critical to consult the Safety Data Sheet (SDS) for this compound to obtain specific quantitative data. The following table should be populated with information from the SDS to guide disposal decisions.

ParameterValue (from SDS)Significance for Disposal
pH Determines if neutralization is required before disposal. Corrosive wastes (pH < 5 or > 11) are generally considered hazardous and require special handling.[1]
LD50 (Oral, Dermal, Inhalation) Indicates acute toxicity. Highly toxic compounds require specialized disposal methods to prevent exposure.
Flash Point Determines flammability. Liquids with a low flash point are considered flammable hazardous waste.[2]
Permissible Exposure Limit (PEL) Defines the maximum concentration a worker can be exposed to. Influences handling procedures during disposal.
Concentration Limits for Drain Disposal Some non-hazardous chemicals may have specific concentration limits for drain disposal.[3][4]

Experimental Protocol: Chemical Waste Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This protocol is a general guideline and must be adapted based on the specific hazards identified in the SDS.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear, before handling any chemical waste.[5]

2. Waste Segregation:

  • Do not mix this compound waste with other incompatible chemical wastes.

  • Segregate waste into clearly labeled containers for solids, liquids, and sharps.

3. Liquid Waste Management:

  • Aqueous Waste: For dilute, non-hazardous aqueous solutions of this compound, check the SDS and local regulations for the possibility of drain disposal. If permitted, slowly pour the solution down the drain with a copious amount of running water (at least a 100-fold excess).[3][5]

  • Organic Solvent Waste: Collect all waste containing this compound dissolved in organic solvents in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of organic solvents down the drain.

  • Neutralization: If the this compound solution is acidic or basic, it must be neutralized to a pH between 5 and 11 before any further disposal steps, provided it does not contain other hazardous components.[1]

4. Solid Waste Management:

  • Collect solid this compound waste in a designated, labeled hazardous waste container.

  • Ensure the container is kept closed when not in use.

5. Contaminated Materials:

  • Any materials, such as gloves, absorbent pads, or pipette tips, that are contaminated with this compound should be disposed of as hazardous solid waste.

6. Final Disposal:

  • All hazardous waste containers must be properly labeled with the contents and associated hazards.

  • Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) department for disposal at an approved waste disposal plant.[6]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_liquid Liquid Waste Pathway cluster_solid Solid & Contaminated Material Pathway cluster_end Final Disposal start Identify Waste Type (Solid, Liquid, Contaminated Material) is_aqueous Aqueous Solution? start->is_aqueous Liquid collect_hazardous_solid Collect in Labeled Hazardous Solid Waste Container start->collect_hazardous_solid Solid or Contaminated is_hazardous Hazardous Components? is_aqueous->is_hazardous Yes collect_hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container is_aqueous->collect_hazardous_liquid No (Organic Solvent) drain_disposal Permitted for Drain Disposal? is_hazardous->drain_disposal No is_hazardous->collect_hazardous_liquid Yes neutralize Neutralize to pH 5-11 drain_disposal->neutralize Yes drain_disposal->collect_hazardous_liquid No dispose_drain Dispose Down Drain with Copious Water neutralize->dispose_drain ehs_pickup Arrange for EHS Pickup collect_hazardous_liquid->ehs_pickup collect_hazardous_solid->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

This comprehensive approach to waste management for this compound is designed to build trust and provide value beyond the product itself, positioning this guidance as a preferred source for laboratory safety and chemical handling information. By following these procedures, researchers can ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.